Zot protein
Description
Properties
CAS No. |
146481-28-9 |
|---|---|
Molecular Formula |
C19H20Cl2F3N5O4 |
Synonyms |
Zot protein |
Origin of Product |
United States |
Foundational & Exploratory
The Genesis of a Double-Edged Sword: Unraveling the Origin of Zonula Occludens Toxin in Vibrio cholerae
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Zonula occludens toxin (Zot), a key virulence factor of Vibrio cholerae, presents a fascinating duality in its biological role. Initially identified as an enterotoxin responsible for the transient disruption of intestinal tight junctions, subsequent research has unveiled its essential function in the morphogenesis of the CTXϕ bacteriophage, the very vehicle that delivers the genes for cholera toxin. This guide provides an in-depth exploration of the origin, genetic organization, and dual functionality of Zot. It delves into the molecular mechanisms of its enterotoxic effects, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved. This comprehensive resource is intended to serve as a valuable tool for researchers in microbiology, infectious diseases, and drug development, offering insights into the intricate interplay between a bacterial toxin and its viral vector.
The Phage Origins of a Bacterial Toxin
The story of Zonula occludens toxin (Zot) is intrinsically linked to the life cycle of the filamentous bacteriophage, CTXϕ. This virus is the primary vector for the horizontal gene transfer of the potent cholera toxin (CT) to Vibrio cholerae, the causative agent of cholera.[1][2] The genes encoding both cholera toxin and Zot are located on the single-stranded DNA genome of the CTXϕ phage.[1][2]
The zot gene resides within the "core region" of the CTXϕ genome, a locus that also harbors the ctxA and ctxB genes encoding the A and B subunits of cholera toxin, as well as other genes essential for phage assembly, such as cep, orfU, and ace.[2][3] Specifically, the zot gene is situated immediately upstream of the ctx operon.[4] This genetic linkage underscores the co-evolution and coordinated regulation of these virulence factors.
The discovery of Zot arose from observations that even strains of V. cholerae lacking the cholera toxin could still induce mild to moderate diarrhea.[4] This led to the identification of a second enterotoxin that was found to increase the permeability of the intestinal mucosa by reversibly opening the tight junctions (zonula occludens) between epithelial cells, hence its name.[4][5]
A Tale of Two Functions: Phage Morphogenesis and Enterotoxicity
Zot is a multifunctional protein, a prime example of molecular multitasking in the microbial world. It plays a crucial, non-toxic role in the assembly and secretion of new CTXϕ virions, while a cleaved fragment of the same protein acts as a potent enterotoxin.[6][7]
The full-length Zot protein is a 44.8 kDa polypeptide.[3][4] Its N-terminal domain is essential for the morphogenesis of the CTXϕ phage.[8][9] This region of the protein is homologous to the gene I product (pI) of other filamentous phages, which is known to be involved in phage assembly and extrusion from the bacterial host.[6] In contrast, the C-terminal domain of Zot is responsible for its enterotoxic activity.[8][9] This domain is cleaved from the full-length protein and secreted into the intestinal lumen, where it can interact with epithelial cells.[9]
This dual functionality suggests an evolutionary trajectory where a protein initially involved in viral replication has been co-opted to also serve as a virulence factor, enhancing the pathogen's ability to cause disease.
Quantitative Effects on Intestinal Permeability
The enterotoxic activity of Zot manifests as a measurable decrease in the integrity of the intestinal epithelial barrier. This is most commonly quantified by measuring the transepithelial electrical resistance (TEER) of a monolayer of intestinal epithelial cells, such as Caco-2 cells, in vitro. A decrease in TEER indicates an increase in paracellular permeability.
| Parameter | Experimental System | Zot/AT1002 Concentration | Time Point | Effect on Permeability | Reference |
| Transepithelial Electrical Resistance (TEER) | Rat small intestine, ex vivo | Zot (concentration not specified) | Time-dependent | Reduction in TEER | [1] |
| Transepithelial Electrical Resistance (TEER) | Rat small intestine, ex vivo | AT1002 (FCIGRL peptide) | Dose- and time-dependent | Reduction in TEER | [1] |
| Intestinal Permeability (in vivo) | Mice (dual sugar test) | AT1002 (0.25, 4, 16 µ g/mouse ) | 1-7 hours | Dose-dependent increase in serum lactulose/rhamnose ratio | [1] |
| Actin Polymerization | Endothelial cells | Zot (concentration not specified) | Time- and dose-dependent | 22% increase in F-actin pool, 27% decrease in G-actin pool | [10] |
The Zot Signaling Pathway: A Molecular Cascade
The enterotoxic effects of Zot are initiated by the binding of its active C-terminal fragment to a specific receptor on the surface of intestinal epithelial cells. This receptor has been identified as the protease-activated receptor 2 (PAR-2).[1] The biologically active motif of Zot has been mapped to the hexapeptide FCIGRL (amino acids 288-293), which is also referred to as AT1002.[1]
The binding of Zot (or AT1002) to PAR-2 triggers a complex intracellular signaling cascade that ultimately leads to the disassembly of tight junctions. A key player in this pathway is Protein Kinase C alpha (PKCα).[10][11] Activation of PKCα leads to a reorganization of the actin cytoskeleton, specifically an increase in the polymerization of F-actin.[10][12] This cytoskeletal rearrangement exerts mechanical stress on the tight junction protein complexes, causing them to disassemble and increasing the permeability of the paracellular pathway.
References
- 1. The Ussing chamber system for measuring intestinal permeability in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 3. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oyc.co.jp [oyc.co.jp]
- 5. Ussing Chamber Technique to Measure Intestinal Epithelial Permeability | Springer Nature Experiments [experiments.springernature.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sjsu.edu [sjsu.edu]
- 8. brieflands.com [brieflands.com]
- 9. static.igem.wiki [static.igem.wiki]
- 10. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Ussing chamber system for measuring intestinal permeability in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Architecture and Mechanism of Zonula Occludens Toxin (Zot): A Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the structure, functional domains, and signaling pathways of the Vibrio cholerae virulence factor, Zonula Occludens Toxin (Zot), a key modulator of intestinal tight junctions. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the molecular underpinnings of Zot's activity and its potential as a therapeutic target and drug delivery vehicle.
Zot Protein Structure and Functional Domains
Zonula Occludens Toxin (Zot) is a 44.8 kDa protein consisting of 399 amino acids, initially identified as an enterotoxin produced by Vibrio cholerae. Its primary function is to reversibly open the tight junctions (zonula occludens) between intestinal epithelial cells, thereby increasing paracellular permeability.
Structurally, the this compound can be divided into two main domains: an N-terminal domain and a C-terminal domain. The N-terminal region contains Walker A and B motifs, which are characteristic of ATP-binding cassette (ABC) transporters, suggesting a role in phage morphogenesis. However, the C-terminal portion of the protein is secreted and contains the biologically active domain responsible for its effects on tight junctions.
Extensive structure-function analyses have pinpointed the active region of Zot to a hexapeptide sequence located at amino acid residues 288-293. This peptide, named AT1002 , has the amino acid sequence Phe-Cys-Ile-Gly-Arg-Leu (FCIGRL) . This sequence functions as a Proteinase-Activated Receptor 2 (PAR2) activating motif, initiating the intracellular signaling cascade that leads to the disassembly of tight junctions. The discovery of this small, active fragment has opened avenues for the development of synthetic peptides that can modulate intestinal permeability for enhanced drug delivery.
Quantitative Data on Zot's Biological Activity
The biological activity of Zot and its derivative peptide, AT1002, has been quantified in numerous in vitro and in vivo studies. The primary measures of its activity are the reduction in transepithelial electrical resistance (TEER) and the increase in paracellular permeability of marker molecules across epithelial cell monolayers.
Table 1: In Vitro Efficacy of AT1002 on Paracellular Permeability
| Cell Line | Marker Molecule | AT1002 Concentration | Effect | Citation |
| Caco-2 | Ardeparin | 0.025% | ~2-fold increase in permeability | [1][2] |
| Caco-2 | Lucifer Yellow | 5 mg/ml | Substantial increase in permeability | [3] |
| Caco-2 | 14C-Mannitol | Not specified | Higher permeability than Ardeparin | [1] |
Table 2: In Vivo Efficacy of AT1002 on Drug Absorption
| Animal Model | Drug/Marker | AT1002 Dose | Effect | Citation |
| Rat | Ardeparin | 100 µg/kg | ~20.5% increase in oral bioavailability | [2][4] |
| Rat | Salmon Calcitonin | 1 mg | 5.2-fold increase in AUC | [5] |
| Rat | Mannitol | 5 mg/kg | 2.17-fold increase in AUC | [6] |
| Rat | Mannitol (with Pep1) | 2.5 mg/kg | 3.63-fold increase in AUC | [6] |
Signaling Pathway of Zot-Mediated Tight Junction Disassembly
The mechanism of action of Zot is initiated by the binding of its active domain (AT1002) to the Proteinase-Activated Receptor 2 (PAR2) on the apical surface of intestinal epithelial cells. This interaction triggers a cascade of intracellular events, ultimately leading to the reorganization of the actin cytoskeleton and the disassembly of the tight junction complex.
The key steps in the Zot signaling pathway are:
-
Receptor Binding: The FCIGRL motif of Zot/AT1002 binds to and activates PAR2.
-
PKCα Activation: Receptor activation leads to the recruitment and activation of Protein Kinase C alpha (PKCα).
-
Phosphorylation Events: Activated PKCα phosphorylates key tight junction and cytoskeletal proteins, including Zonula Occludens-1 (ZO-1) and Myosin 1C, on serine and threonine residues.
-
Disruption of Protein-Protein Interactions: Phosphorylation of ZO-1 alters its conformation and weakens its interaction with other tight junction proteins such as occludin and claudin-1.
-
Actin Cytoskeleton Reorganization: The signaling cascade culminates in the reorganization of the perijunctional F-actin ring, leading to the physical opening of the paracellular pathway.
-
Involvement of Src and MAP Kinase: Studies have also implicated the involvement of Src and Mitogen-Activated Protein (MAP) kinase pathways in the Zot-induced signaling cascade, contributing to the overall effect on tight junction permeability.[5]
Experimental Protocols
Ussing Chamber Assay for Transepithelial Electrical Resistance (TEER)
This protocol is used to measure the integrity of epithelial cell monolayers by quantifying the electrical resistance across them. A decrease in TEER is indicative of increased paracellular permeability.
Materials:
-
Ussing chamber system
-
Ag/AgCl electrodes with 3M KCl agar (B569324) bridges
-
Voltage/current clamp amplifier
-
Ringer's solution (e.g., Krebs-Ringer bicarbonate buffer), pH 7.4, warmed to 37°C and gassed with 95% O₂/5% CO₂
-
Epithelial cell monolayer cultured on permeable supports (e.g., Caco-2 cells)
-
This compound or AT1002 peptide solution
Procedure:
-
Preparation: Pre-warm and aerate the Ringer's solution. Calibrate the electrodes.
-
Mounting: Carefully mount the permeable support with the cell monolayer in the Ussing chamber, ensuring no leaks or bubbles.
-
Equilibration: Add Ringer's solution to both the apical and basolateral chambers and allow the system to equilibrate for 15-30 minutes until a stable baseline TEER is achieved.
-
Measurement: Set the voltage clamp to 0 mV. The current required to maintain this is the short-circuit current (Isc). Apply brief voltage pulses (e.g., 1-5 mV) to calculate the resistance (R) using Ohm's law (R = V/I). TEER is expressed as Ω·cm².
-
Treatment: Add the Zot/AT1002 solution to the apical chamber at the desired concentration.
-
Data Collection: Monitor and record the TEER at regular intervals (e.g., every 15 minutes) for the duration of the experiment.
-
Analysis: Calculate the change in TEER over time relative to the baseline and control (vehicle-treated) monolayers.
Paracellular Permeability Assay using Lucifer Yellow
This assay measures the flux of a fluorescent marker, Lucifer Yellow, across the epithelial monolayer, providing a direct measure of paracellular permeability.
Materials:
-
Epithelial cell monolayers on permeable supports (e.g., Transwell® inserts)
-
24-well or 96-well plates
-
Transport buffer (e.g., HBSS with Ca²⁺, Mg²⁺, and 10 mM HEPES, pH 7.4)
-
Lucifer Yellow CH, potassium salt solution (e.g., 100 µM in transport buffer)
-
Zot/AT1002 solution
-
Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)
Procedure:
-
Preparation: Wash the cell monolayers gently with pre-warmed transport buffer.
-
Treatment: Add transport buffer containing Zot/AT1002 to the apical chamber. Add fresh transport buffer to the basolateral chamber. Incubate for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Permeability Measurement: After the pre-incubation with Zot/AT1002, add the Lucifer Yellow solution to the apical chamber.
-
Incubation: Incubate the plates for 1-2 hours at 37°C on an orbital shaker (70-90 rpm).
-
Sample Collection: Carefully collect samples from the basolateral chamber.
-
Quantification: Measure the fluorescence of the basolateral samples using a fluorescence plate reader.
-
Analysis: Calculate the apparent permeability coefficient (Papp) using a standard curve of Lucifer Yellow.
Co-Immunoprecipitation of ZO-1 and Occludin
This protocol is used to assess the effect of Zot on the interaction between ZO-1 and occludin.
Materials:
-
Epithelial cells (e.g., Caco-2)
-
Zot/AT1002 solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-ZO-1 antibody for immunoprecipitation
-
Anti-occludin antibody for western blotting
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and western blotting reagents
Procedure:
-
Cell Treatment: Treat confluent cell monolayers with Zot/AT1002 or vehicle control for the desired time.
-
Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with beads/resin.
-
Incubate the pre-cleared lysate with the anti-ZO-1 antibody overnight at 4°C.
-
Add Protein A/G beads/resin to capture the antibody-protein complexes.
-
-
Washing: Wash the beads/resin several times with wash buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads/resin using elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with the anti-occludin antibody to detect the co-precipitated occludin.
Experimental Workflow for Characterizing Zot's Effect on Tight Junctions
A comprehensive workflow to characterize the effects of Zot on tight junction integrity involves a combination of functional and imaging-based assays.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Zonula occludens toxin synthetic peptide derivative AT1002 enhances in vitro and in vivo intestinal absorption of low molecular weight heparin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Zonula occludens toxin synthetic peptide derivative AT1002 enhances in vitro and in vivo intestinal absorption of low molecular weight heparin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of ZOT-derived peptide AT-1002, a tight junction regulator and absorption enhancer [pubmed.ncbi.nlm.nih.gov]
- 6. Paracellular permeation-enhancing effect of AT1002 C-terminal amidation in nasal delivery - PMC [pmc.ncbi.nlm.nih.gov]
Mechanism of Action of Zonula Occludens Toxin (Zot) on Intestinal Tight Junctions: A Technical Guide
Abstract
Zonula occludens toxin (Zot), an enterotoxin produced by Vibrio cholerae, has been identified as a potent and reversible modulator of intestinal tight junctions (TJs).[1] This toxin transiently increases paracellular permeability by initiating a complex intracellular signaling cascade that culminates in the disassembly of the TJ protein complex.[2][3] Zot mimics the action of zonulin, an endogenous human protein that physiologically regulates intestinal barrier function, by interacting with the same cell surface receptors.[4][5] This technical guide provides an in-depth analysis of the molecular mechanisms underlying Zot's action, summarizes key quantitative data, details relevant experimental protocols, and discusses the implications for its use as a drug delivery vehicle.
Molecular Basis of Zot's Interaction with Intestinal Epithelia
The interaction of Zot with intestinal epithelial cells is a specific, receptor-mediated process that initiates the cascade of events leading to the opening of tight junctions.
Zot Protein Structure and Active Fragments
Zot is a 44.8-kDa single-chain protein.[5][6] In V. cholerae, it is localized to the bacterial outer membrane before being cleaved, and a C-terminal fragment is secreted into the host's intestine.[2][3] Structure-function analyses have identified that the biological activity resides in specific domains of the protein.
-
Full-length Zot: The complete 399 amino acid protein.[1]
-
ΔG: A truncated, processed form of Zot (amino acids 264-399) that retains biological activity.[1]
-
AT1002: A synthetic hexapeptide (sequence: FCIGRL) corresponding to amino acids 288-293 of Zot.[1] This small fragment represents the minimal active domain responsible for modulating tight junctions and is structurally similar to the activating peptide for Proteinase-Activated Receptor 2 (PAR2).[1][7]
Receptor Binding and Signal Initiation
Zot's effect is contingent on its binding to specific receptors located at the intercellular contacts of epithelial cells.[8][9] The primary receptor implicated in Zot's mechanism of action is Proteinase-Activated Receptor 2 (PAR2) , a G protein-coupled receptor.[1][10]
The binding of Zot's active domain (AT1002) to PAR2 is believed to trigger a conformational change that initiates intracellular signaling. A critical subsequent step is the PAR2-mediated transactivation of the Epidermal Growth Factor Receptor (EGFR) .[10][11] This receptor cross-talk amplifies the signal and is essential for the downstream events leading to TJ disassembly.[11]
Intracellular Signaling Cascade
Upon receptor activation, Zot triggers a multi-faceted signaling pathway primarily involving protein kinases and cytoskeletal components.
The central event in the Zot signaling cascade is the rapid activation of Protein Kinase C alpha (PKCα) .[1][9][12] Studies have shown a peak increase in the PKCα isoform within three minutes of Zot exposure.[12][13] This activation is a crucial node, as inhibition of PKCα completely abrogates Zot's effects on both tissue permeability and actin polymerization.[12][13] In addition to the PKCα pathway, the Zot-derived peptide AT1002 has also been shown to activate Src and Mitogen-Activated Protein (MAP) kinase pathways.[7]
This cascade of kinase activation leads to two critical downstream events:
-
Phosphorylation of TJ-associated proteins: Zot increases both serine/threonine and tyrosine phosphorylation of the key scaffolding protein Zonula Occludens-1 (ZO-1) and serine/threonine phosphorylation of myosin 1C.[1][7]
-
Actin Cytoskeleton Reorganization: Zot induces a time- and dose-dependent polymerization of actin filaments.[12][13] This involves a significant shift from the soluble G-actin pool to the filamentous F-actin pool, which is strategically reorganized to regulate the paracellular pathway.[9][12][13]
Remodeling of the Tight Junction Complex
The culmination of the Zot-induced signaling cascade is the structural alteration of the tight junction complex, leading to increased paracellular permeability.
The phosphorylation of ZO-1 and the reorganization of the actin cytoskeleton disrupt the critical link between the transmembrane TJ proteins (occludin and claudins) and the cytoskeleton.[1] This leads to the disengagement and delocalization of ZO-1 and occludin from the cell-cell junctions, effectively "opening" the paracellular gate.[1][7] Confocal microscopy reveals a clear displacement of these proteins from the cell boundaries following Zot treatment.[1] Some evidence also suggests that Zot may contribute to a down-regulation of occludin expression, further weakening the barrier.[6] This entire process is reversible; upon removal of Zot, TEER returns to baseline, and TJ proteins relocalize to the cell junctions.[1][6]
References
- 1. The active Zot domain (aa 288–293) increases ZO-1 and myosin 1C serine/threonine phosphorylation, alters interaction between ZO-1 and its binding partners, and induces tight junction disassembly through proteinase activated receptor 2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zonula occludens toxin structure-function analysis. Identification of the fragment biologically active on tight junctions and of the zonulin receptor binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biologia.uniba.it [biologia.uniba.it]
- 4. Zonulin, a regulator of epithelial and endothelial barrier functions, and its involvement in chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zonula Occludens Toxin Acts as an Adjuvant through Different Mucosal Routes and Induces Protective Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [archive.hshsl.umaryland.edu]
- 7. Mechanism of action of ZOT-derived peptide AT-1002, a tight junction regulator and absorption enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The intestinal zonula occludens toxin (ZOT) receptor recognises non-native ZOT conformers and localises to the intercellular contacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of Tight Junctions and Role in Diarrhea of ZOT | National Agricultural Library [nal.usda.gov]
- 10. Zot, Zonulin, and Pathophysiology of Intestinal Tight Junctions - Alessio Fasano [grantome.com]
- 11. Zonulin, regulation of tight junctions, and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Zonula occludens toxin modulates tight junctions through protein kinase C-dependent actin reorganization, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Zonula occludens toxin modulates tight junctions through protein kinase C-dependent actin reorganization, in vitro - PMC [pmc.ncbi.nlm.nih.gov]
The Zonula Occludens Toxin (Zot) Signaling Pathway: A Technical Guide to its Interaction with Protein Kinase C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular signaling pathway initiated by the Vibrio cholerae Zonula occludens toxin (Zot), with a specific focus on the pivotal role of protein kinase C (PKC). Zot is a well-characterized enterotoxin that reversibly opens intestinal epithelial tight junctions (TJs), offering a unique mechanism for enhancing mucosal drug delivery. Understanding its intricate signaling cascade is paramount for the development of novel therapeutics and drug delivery systems.
Executive Summary
Zonula occludens toxin (Zot) initiates a complex intracellular signaling cascade upon binding to a specific, yet to be fully characterized, cell surface receptor. This interaction triggers the activation of phospholipase C, leading to the subsequent activation of protein kinase C, specifically the PKCα isoform. Activated PKCα orchestrates the reorganization of the actin cytoskeleton, a critical event that culminates in the disassembly of tight junction protein complexes and a transient increase in paracellular permeability. This guide will delve into the quantitative aspects of these events, provide detailed experimental protocols for their study, and visualize the signaling pathway to facilitate a deeper understanding.
The Zot-PKC Signaling Cascade
The interaction of Zot with the intestinal epithelium sets in motion a series of well-defined intracellular events. Early studies have established that Zot's effect on tight junctions is not due to cellular toxicity but rather to the activation of a physiological signaling pathway.[1] The central tenet of this pathway is the PKCα-dependent polymerization of actin microfilaments.[2]
The proposed signaling cascade is as follows:
-
Receptor Binding: Zot binds to a specific receptor on the apical membrane of epithelial cells.[3][4] While the receptor has been partially characterized as a 45-kDa glycoprotein, its precise identity is still under investigation.[5]
-
PKC Activation: Receptor binding activates an intracellular signaling pathway that involves phospholipase C and subsequent activation of protein kinase C.[5] Specifically, the PKCα isoform is activated, showing a peak increment after just 3 minutes of Zot exposure in IEC6 cells.[3][4][6]
-
Actin Cytoskeleton Reorganization: Activated PKCα mediates a significant reorganization of the F-actin cytoskeleton.[3][4] This involves a decrease in the soluble G-actin pool and a corresponding increase in the filamentous F-actin pool.[3][4][6] This polymerization of actin is crucial for the subsequent modulation of tight junctions.
-
Tight Junction Modulation: The reorganization of actin filaments leads to the disengagement of key tight junction proteins, such as ZO-1, from their binding partners like occludin and claudin 1.[7] This disassembly of the tight junction complex results in an increase in paracellular permeability.[7] The effects of Zot on tissue permeability and actin polymerization are completely abolished by pretreatment with a specific PKC inhibitor, CGP41251, underscoring the critical role of PKC in this pathway.[3][4][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on the Zot-PKC signaling pathway.
Table 1: Effect of Zot on Actin Polymerization in Endothelial Cells
| Parameter | Change | Reference |
| Soluble G-actin pool | -27% | [3][4][6] |
| Filamentous F-actin pool | +22% | [3][4][6] |
Table 2: Time Course of PKCα Activation in IEC6 Cells
| Time Point | Observation | Reference |
| 3 minutes | Peak increment of PKCα isoform | [3][4][6] |
Table 3: Effect of Zot Active Domain (AT1002) on ZO-1 Phosphorylation in IEC6 Cells
| Treatment | Time | Fold Change in Phosphoserine (Normalized to ZO-1) | Fold Change in Phosphothreonine (Normalized to ZO-1) | Reference |
| 100 µM AT1002 | 30 min | ~1.65 | ~1.82 | [7] |
| 100 µM AT1002 | 90 min | >1.90 | ~2.70 | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the Zot-PKC signaling pathway.
Cell Culture and Zot Treatment
-
Cell Lines: IEC6 (rat intestinal epithelial) and Caco-2 (human colorectal adenocarcinoma) cells are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 1% L-glutamine at 37°C in a humidified atmosphere of 5% CO2.
-
Zot Treatment: Purified Zot or Zot-containing supernatants are added to confluent cell monolayers at desired concentrations (e.g., 30 nM for Caco-2 cells).[7] Control cells are treated with bovine serum albumin (BSA) or medium alone.
Measurement of Transepithelial Electrical Resistance (TEER)
-
Apparatus: An epithelial voltohmmeter (e.g., Millicell-ERS).
-
Procedure:
-
Seed cells on permeable supports (e.g., Transwell inserts) and grow to confluence.
-
Measure baseline TEER before adding Zot.
-
Add Zot to the apical compartment.
-
Measure TEER at various time points after Zot addition. A decrease in TEER indicates an increase in paracellular permeability.
-
Immunofluorescence Staining for F-actin and Tight Junction Proteins
-
Fixation: Fix cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15 minutes at room temperature.
-
Permeabilization: Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate with primary antibodies against ZO-1, occludin, or other TJ proteins overnight at 4°C.
-
Secondary Antibody and F-actin Staining: Incubate with fluorescently labeled secondary antibodies and phalloidin (B8060827) (for F-actin) for 1 hour at room temperature.
-
Imaging: Mount coverslips and visualize using a confocal microscope.
Immunoprecipitation and Western Blotting
-
Cell Lysis: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear lysates with protein A/G-agarose beads.
-
Incubate lysates with an antibody against the protein of interest (e.g., anti-ZO-1) overnight at 4°C.
-
Add protein A/G-agarose beads to capture the immune complexes.
-
Wash the beads extensively.
-
-
Western Blotting:
-
Elute proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against interacting proteins (e.g., anti-occludin, anti-PKCα) followed by HRP-conjugated secondary antibodies.
-
Detect signals using an enhanced chemiluminescence (ECL) system.
-
PKC Activity Assay
-
Procedure:
-
Treat cells with Zot for various time points.
-
Lyse cells and immunoprecipitate PKCα.
-
Perform an in vitro kinase assay using a specific PKC substrate and [γ-³²P]ATP.
-
Measure the incorporation of ³²P into the substrate using a scintillation counter or autoradiography.
-
Mandatory Visualizations
The following diagrams illustrate the key pathways and experimental workflows described in this guide.
Caption: The Zot-PKC signaling pathway leading to increased paracellular permeability.
Caption: Experimental workflow for co-immunoprecipitation and Western blotting.
References
- 1. brieflands.com [brieflands.com]
- 2. Regulation of Tight Junctions and Role in Diarrhea of ZOT | National Agricultural Library [nal.usda.gov]
- 3. Zonula occludens toxin modulates tight junctions through protein kinase C-dependent actin reorganization, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI - Zonula occludens toxin modulates tight junctions through protein kinase C-dependent actin reorganization, in vitro. [jci.org]
- 5. Affinity purification and partial characterization of the zonulin/zonula occludens toxin (Zot) receptor from human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The active Zot domain (aa 288–293) increases ZO-1 and myosin 1C serine/threonine phosphorylation, alters interaction between ZO-1 and its binding partners, and induces tight junction disassembly through proteinase activated receptor 2 activation - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Hijacking of the Epithelial Cytoskeleton: Zot Toxin's Induction of Actin Reorganization
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Zonula occludens toxin (Zot), a protein secreted by Vibrio cholerae, has garnered significant interest for its ability to reversibly modulate the permeability of epithelial barriers. This property, with its potential applications in drug delivery, is a direct consequence of its intricate interaction with host cell signaling pathways, culminating in a dramatic reorganization of the actin cytoskeleton. This technical guide provides an in-depth exploration of the molecular mechanisms by which Zot and its active fragment, AT1002, commandeer cellular machinery to alter tight junction integrity through actin remodeling. We will delineate the signaling cascade from receptor interaction to downstream effectors, present quantitative data on its physiological impact, and provide detailed experimental protocols for studying this phenomenon.
Introduction: Zot and the Epithelial Barrier
The intestinal epithelium forms a critical barrier, regulating the passage of nutrients while preventing the entry of harmful substances. This barrier is primarily maintained by tight junctions, complex protein structures that seal the paracellular space between adjacent epithelial cells. The integrity of these junctions is intrinsically linked to the underlying cortical actin cytoskeleton.
Zot, a 44.8 kDa single-chain polypeptide, has been identified as a key factor in the pathogenesis of cholera, increasing intestinal permeability and contributing to diarrheal disease.[1] Its mechanism of action, however, is far from simple cytotoxicity. Instead, Zot exploits and mimics endogenous cellular pathways that regulate tight junction dynamics.[1] This guide will focus on the specific molecular events that follow the interaction of Zot with epithelial cells, leading to a controlled and reversible reorganization of the actin cytoskeleton.
The Zot Signaling Cascade: From Receptor to Cytoskeleton
The cellular response to Zot is initiated by the interaction of its active domain with a specific cell surface receptor, triggering a downstream signaling cascade that ultimately impinges on the actin cytoskeleton.
Receptor Interaction and the Role of PAR2
Zot's effects are mediated by a specific, yet to be fully characterized, receptor on the surface of epithelial cells.[2] The active domain of Zot has been mapped to a six-amino-acid peptide, FCIGRL, termed AT1002 (corresponding to amino acids 288-293 of the pre-protein).[3][4] Structurally, AT1002 resembles an activating peptide for Proteinase-Activated Receptor 2 (PAR2), a G protein-coupled receptor involved in inflammatory responses and barrier function.[3] Experimental evidence strongly suggests that the activity of AT1002 is dependent on PAR2 activation.[3]
Activation of Protein Kinase C Alpha (PKCα)
A central event in the Zot signaling pathway is the activation of Protein Kinase C (PKC), specifically the α isoform.[1][2][3][5] Following the engagement of PAR2, a signaling cascade is initiated that leads to the activation of PKCα.[3] The precise intermediates linking PAR2 to PKCα activation in this context are still under investigation but likely involve canonical G protein-coupled receptor signaling pathways. Inhibition of PKCα has been shown to completely abrogate the effects of Zot on both actin polymerization and epithelial permeability, highlighting its critical role in the pathway.[2]
Actin Reorganization: The Shift from Monomeric to Filamentous Actin
Activated PKCα directly or indirectly targets components of the actin cytoskeleton, leading to a significant reorganization. This involves a shift in the equilibrium between globular actin (G-actin) and filamentous actin (F-actin). In endothelial cells, Zot treatment has been shown to cause a decrease in the soluble G-actin pool and a corresponding increase in the filamentous F-actin pool.[2] This polymerization of actin is a time- and dose-dependent process and is fully reversible.[1][2]
Downstream Consequences: Tight Junction Disassembly and Increased Permeability
The Zot-induced reorganization of the actin cytoskeleton has profound effects on the integrity of tight junctions. The tight junction scaffolding protein, Zonula Occludens-1 (ZO-1), which links transmembrane tight junction proteins to the actin cytoskeleton, is a key target. Following Zot/AT1002 treatment, ZO-1 is observed to redistribute from the cell junctions into the cytoplasm.[3][4] This delocalization is accompanied by an increase in the serine/threonine phosphorylation of ZO-1 and myosin 1C.[3] The disengagement of ZO-1 from the tight junction complex leads to a weakening of the epithelial barrier and a measurable increase in paracellular permeability.[3]
Involvement of Src and MAPK Pathways
Further downstream, the Zot-derived peptide AT1002 has been shown to activate Src and Mitogen-Activated Protein (MAP) kinase pathways.[4] The activation of these pathways may contribute to the observed changes in cell signaling and gene expression following Zot exposure, though their precise role in actin reorganization requires further elucidation.
Quantitative Data on Zot's Effects
The following table summarizes the key quantitative findings from studies investigating the effects of Zot and its active peptide, AT1002, on epithelial and endothelial cells.
| Parameter | Cell Type/Model | Treatment | Observation | Reference |
| G-actin Pool | Endothelial Cells | Zot | -27% decrease in soluble G-actin | [2] |
| F-actin Pool | Endothelial Cells | Zot | +22% increase in filamentous F-actin | [2] |
| Drug Permeability | In vivo (rat) | AT1002 (1 mg) + Salmon Calcitonin | 5.2-fold increase in AUC of calcitonin | [4] |
| Mannitol Permeability | In vivo (rat) | AT1002 (5 mg/kg) | 2.17-fold increase in AUC of mannitol | [6] |
| Mannitol Cmax | In vivo (rat) | AT1002 (5 mg/kg) | 3.14-fold increase in Cmax of mannitol | [6] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex processes described, the following diagrams have been generated using the DOT language.
Caption: Zot Signaling Pathway Leading to Actin Reorganization.
Caption: Experimental Workflow for Studying Zot's Effects.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of Zot on epithelial cells.
Cell Culture
-
Cell Line: Caco-2 cells are a human colon adenocarcinoma cell line that differentiates into a polarized epithelial cell monolayer with well-defined tight junctions.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Monolayer Formation: For permeability and immunofluorescence assays, Caco-2 cells are seeded onto Transwell permeable supports (e.g., 0.4 µm pore size) and cultured for 21-28 days to allow for full differentiation and formation of a tight monolayer.
Zot/AT1002 Treatment
-
Purified Zot protein or synthesized AT1002 peptide is diluted to the desired concentration in serum-free cell culture medium.
-
The culture medium is removed from the apical side of the Transwell inserts, and the cells are washed with pre-warmed phosphate-buffered saline (PBS).
-
The Zot/AT1002-containing medium is then added to the apical chamber, and the cells are incubated for the desired time points (e.g., 15, 30, 60 minutes) at 37°C.
Transepithelial Electrical Resistance (TEER) Measurement
-
TEER is a measure of the electrical resistance across the epithelial monolayer and is an indicator of tight junction integrity.
-
An epithelial volt-ohm meter (EVOM) with "chopstick" electrodes is used for measurements.
-
Before each measurement, the electrodes are sterilized with ethanol (B145695) and equilibrated in culture medium.
-
The shorter electrode is placed in the apical chamber, and the longer electrode is placed in the basolateral chamber.
-
Resistance readings (in Ω) are taken for each Transwell insert.
-
The final TEER value (in Ω·cm²) is calculated by subtracting the resistance of a blank Transwell (containing only medium) from the resistance of the cell monolayer and then multiplying by the surface area of the Transwell membrane.
Immunofluorescence Staining for F-actin and ZO-1
-
Fixation: After Zot treatment, cells on Transwell inserts are washed with PBS and fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Cells are washed with PBS and then permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Non-specific binding is blocked by incubating with 1% bovine serum albumin (BSA) in PBS for 1 hour.
-
Primary Antibody Incubation (for ZO-1): Cells are incubated with a primary antibody against ZO-1 (e.g., rabbit anti-ZO-1) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody and F-actin Staining: The cells are washed and then incubated with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) and a fluorescently-labeled phalloidin (B8060827) conjugate (e.g., Alexa Fluor 568 phalloidin) for 1 hour at room temperature in the dark.
-
Mounting: The Transwell membranes are cut out, mounted on glass slides with an anti-fade mounting medium, and sealed.
-
Imaging: Samples are visualized using a confocal microscope.
F-actin/G-actin Ratio Determination by Western Blot
-
Cell Lysis and Fractionation: After Zot treatment, cells are lysed in an F-actin stabilization buffer. The lysate is then centrifuged at a low speed to remove nuclei and intact cells. The supernatant is then ultracentrifuged (e.g., at 100,000 x g) to pellet the F-actin, leaving the G-actin in the supernatant.
-
Protein Quantification: The protein concentration of the G-actin (supernatant) and F-actin (pellet, resuspended in a suitable buffer) fractions is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each fraction are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunodetection: The membrane is blocked and then incubated with a primary antibody against actin. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the ratio of F-actin to G-actin is calculated.
Protein Kinase C (PKC) Activity Assay
-
PKC activity can be measured using commercially available non-radioactive ELISA-based kits or through traditional radioactive assays.
-
General Principle: Cell lysates are prepared from Zot-treated and control cells. The assay measures the phosphorylation of a specific PKC substrate peptide.
-
Non-Radioactive Assay: The lysate is added to a microplate pre-coated with the PKC substrate. ATP is added to initiate the kinase reaction. A specific antibody that recognizes the phosphorylated substrate is then added, followed by an HRP-conjugated secondary antibody and a colorimetric substrate. The absorbance is read on a microplate reader, and the PKC activity is proportional to the color intensity.
-
Radioactive Assay: The kinase reaction is performed in the presence of [γ-32P]ATP. The phosphorylated substrate is then separated from the unincorporated [γ-32P]ATP (e.g., by spotting onto phosphocellulose paper), and the radioactivity is measured using a scintillation counter.
Conclusion
The interaction of this compound with epithelial cells provides a fascinating example of how a bacterial toxin can manipulate host cell signaling to its advantage. By activating a PAR2-PKCα-dependent pathway, Zot induces a controlled and reversible reorganization of the actin cytoskeleton, leading to the disassembly of tight junctions and an increase in paracellular permeability. A thorough understanding of this mechanism not only sheds light on the pathogenesis of cholera but also presents opportunities for the development of novel drug delivery systems that can transiently and safely open epithelial barriers. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the unique properties of this remarkable protein.
References
- 1. What is TEER? - Trans-Epithelial Electrical Resistance Assay [dynamic42.com]
- 2. m.youtube.com [m.youtube.com]
- 3. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of Trans-Epithelial Electrical Resistance (TEER) with EndOhm Cup and EVOM2Version 2.0 [protocols.io]
- 5. medicine.umich.edu [medicine.umich.edu]
- 6. Paracellular permeation-enhancing effect of AT1002 C-terminal amidation in nasal delivery - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Zonula Occludens Toxin (Zot) as a Microtubule Binding Protein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zonula Occludens Toxin (Zot) is a multifunctional protein produced by Vibrio cholerae. While initially identified for its ability to reversibly open intestinal tight junctions, subsequent research has unveiled a more intricate mechanism of action involving direct interaction with the host cell's cytoskeleton.[1] This technical guide provides an in-depth exploration of the role of Zot as a microtubule-binding protein, summarizing key experimental findings, detailing relevant protocols, and illustrating the associated signaling pathways. Understanding this interaction is pivotal for researchers in drug development, offering potential avenues for modulating cellular permeability and intracellular trafficking.
Zot as a Microtubule-Associated Protein (MAP)
Evidence for Zot-Microtubule Interaction
The interaction between Zot and microtubules has been demonstrated through several key experiments:
-
Affinity Chromatography: When intestinal cell lysates were passed through a Zot affinity column, two primary proteins were found to bind to Zot. N-terminal sequencing identified the 60 kDa protein as β-tubulin.[1][2]
-
In Vitro Microtubule Binding Assay: Purified Zot protein was shown to co-precipitate with microtubules in an in vitro binding assay, further confirming a direct interaction.[1][2]
-
Cross-reactivity with Anti-tau Antibodies: Zot was also found to cross-react with antibodies against tau, a well-characterized MAP, suggesting potential structural or functional similarities.[1][2]
These findings collectively indicate that Zot directly binds to microtubules, a crucial interaction for its subsequent effects on cellular physiology.
Quantitative Data
While the direct binding of Zot to microtubules is well-established, a specific dissociation constant (Kd) quantifying the binding affinity has not been reported in the reviewed literature. However, quantitative data from related functional assays provide insight into the biological effects of Zot.
| Parameter | Description | Value(s) | Reference(s) |
| Zot-Binding Proteins (from intestinal cell lysates) | Molecular weight of proteins identified to bind to a Zot affinity column. | 60 kDa (β-tubulin) and 45 kDa | [2] |
| Zot-Binding Proteins (from human brain plasma membranes) | Molecular weight of proteins identified to bind to a Zot affinity column. | ~55 kDa (tubulin) and ~45 kDa (Zot receptor) | [3][4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the Zot-microtubule interaction.
Recombinant this compound Purification (His-tag)
Objective: To produce and purify recombinant this compound for use in binding assays and functional studies.
Methodology:
-
Expression Vector: The zot gene is cloned into an expression vector, such as pQE30, which adds a 6xHis tag to the N-terminus of the recombinant protein.
-
Bacterial Host: Escherichia coli strains (e.g., DH5α for cloning and a suitable expression strain) are transformed with the expression plasmid.
-
Culture and Induction:
-
Grow the transformed E. coli in Luria-Bertani (LB) medium containing appropriate antibiotics at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.7-0.9.
-
Induce protein expression by adding isopropyl-β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 2 mM.
-
Continue incubation for an additional 2-4 hours at 37°C.
-
-
Cell Lysis:
-
Harvest the bacterial cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 6 M guanidine-HCl, 0.1 M sodium phosphate, 0.01 M Tris-HCl, pH 8.0).
-
-
Affinity Chromatography (Ni-NTA):
-
Clear the lysate by centrifugation.
-
Load the supernatant onto a Nickel-nitrilotriacetic acid (Ni-NTA) agarose (B213101) column pre-equilibrated with the lysis buffer.
-
Wash the column with a wash buffer (e.g., 8 M urea, 0.1 M sodium phosphate, 0.01 M Tris-HCl, pH 6.3) to remove non-specifically bound proteins.
-
Elute the His-tagged this compound with an elution buffer containing a high concentration of imidazole (B134444) (e.g., 250 mM imidazole in PBS).
-
-
Verification:
-
Analyze the purity of the eluted protein by SDS-PAGE and Coomassie blue staining.
-
Confirm the identity of the protein by Western blotting using anti-Zot antibodies.
-
Zot Affinity Chromatography
Objective: To identify cellular proteins that bind to Zot.
Methodology:
-
Column Preparation:
-
Covalently couple purified recombinant this compound to a pre-activated gel matrix (e.g., Aminolink Plus Coupling Resin) according to the manufacturer's instructions to create a Zot affinity column.
-
-
Cell Lysate Preparation:
-
Prepare a crude cell lysate from a Zot-sensitive cell line (e.g., intestinal epithelial cells) in a suitable lysis buffer.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Binding:
-
Load the clarified cell lysate onto the Zot affinity column.
-
Incubate at room temperature for a sufficient period (e.g., 90 minutes) to allow for protein binding.
-
-
Washing:
-
Wash the column extensively with a wash buffer (e.g., PBS) to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the Zot-binding proteins from the column using a step gradient of increasing salt concentration (e.g., 0.3-0.5 M NaCl) or a low pH elution buffer.
-
-
Analysis:
In Vitro Microtubule Binding Assay
Objective: To determine if Zot directly binds to polymerized microtubules.
Methodology:
-
Microtubule Polymerization:
-
Purified tubulin is polymerized into microtubules by incubation in a polymerization buffer (e.g., containing GTP and taxol to stabilize the microtubules) at 37°C.
-
-
Binding Reaction:
-
Incubate the pre-formed microtubules with purified recombinant this compound at room temperature.
-
Include appropriate controls, such as a non-binding protein (e.g., BSA) and a known MAP (e.g., MAP2).
-
-
Co-sedimentation:
-
Centrifuge the reaction mixtures at high speed (e.g., >100,000 x g) to pellet the microtubules and any associated proteins.
-
-
Analysis:
-
Carefully separate the supernatant (containing unbound proteins) and the pellet (containing microtubules and bound proteins).
-
Resuspend the pellet in a sample buffer.
-
Analyze both the supernatant and pellet fractions by SDS-PAGE and Western blotting using an anti-Zot antibody to determine the presence of Zot in each fraction. Co-precipitation of Zot with the microtubule pellet indicates a direct interaction.[1]
-
Signaling Pathways and Experimental Workflows
The interaction of Zot with microtubules is a key step in a larger signaling cascade that ultimately leads to the modulation of tight junctions.
Caption: Zot Signaling Pathway Leading to Tight Junction Modulation.
The binding of Zot to its cell surface receptor initiates a signaling cascade involving Phospholipase C and Protein Kinase Cα.[3][4] This ultimately leads to the polymerization of actin filaments, which in turn causes the disassembly of tight junctions. The direct interaction of Zot with microtubules is thought to play a role in this process, potentially by influencing intracellular trafficking or the localization of signaling components.
Caption: Experimental Workflow for Identifying Zot-Microtubule Interaction.
This workflow outlines the key experimental steps to identify and confirm the interaction between Zot and microtubules. It begins with the purification of the necessary protein components, followed by the execution of specific binding assays, and concludes with the analysis of the results to identify the binding partners and confirm the direct interaction.
Conclusion
The characterization of Zonula Occludens Toxin as a microtubule-binding protein has significantly advanced our understanding of its mechanism of action. This interaction appears to be a crucial upstream event in the signaling cascade that leads to the modulation of tight junction permeability. For researchers in drug development, this presents a novel target for influencing drug delivery across epithelial and endothelial barriers. Further investigation into the precise stoichiometry and kinetics of the Zot-tubulin interaction, as well as the downstream consequences of this binding on microtubule dynamics and function, will be essential for fully harnessing the therapeutic potential of this fascinating toxin.
References
- 1. Zonula occludin toxin, a microtubule binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zonula occludin toxin, a microtubule binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Affinity purification and partial characterization of the zonulin/zonula occludens toxin (Zot) receptor from human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Expanding Family of Zonula Occludens Toxins: A Technical Guide to Homologous and Orthologous Proteins in Bacteria
For Immediate Release
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
The Zonula occludens toxin (Zot), first discovered in Vibrio cholerae, is a pivotal virulence factor known for its ability to reversibly modulate intestinal tight junctions, thereby increasing paracellular permeability. This mechanism has significant implications for bacterial pathogenesis and presents unique opportunities for drug delivery systems. Beyond Vibrio cholerae, homologous and orthologous Zot proteins have been identified in a range of other pathogenic Gram-negative bacteria. This technical guide provides an in-depth exploration of these Zot-like proteins, summarizing their known functions, presenting comparative data, and offering detailed experimental protocols for their study. The guide is intended to be a comprehensive resource for researchers investigating bacterial pathogenesis, epithelial barrier function, and the development of novel therapeutics.
Introduction: The Discovery and Function of Zot in Vibrio cholerae
Zonula occludens toxin (Zot) is a multifunctional protein originally identified as being encoded within the genome of the CTXΦ filamentous phage of Vibrio cholerae, the causative agent of cholera. Zot contributes to the diarrheal symptoms of cholera by increasing the permeability of the small intestinal mucosa. It achieves this by interacting with a specific, yet to be fully characterized, cell surface receptor, which triggers a cascade of intracellular events.[1] This signaling pathway ultimately leads to the reorganization of the actin cytoskeleton and the disassembly of tight junction protein complexes, particularly affecting the distribution of Zonula Occludens-1 (ZO-1).[1][2]
Interestingly, Zot also plays a role in the morphogenesis of the CTXΦ phage, suggesting a dual function for the protein.[3] The N-terminal portion of the Zot protein appears to be involved in phage assembly, while the C-terminal region carries the enterotoxic activity.[3] This dual functionality highlights the complex evolutionary journey of this protein.
Homologous and Orthologous Zot Proteins in Other Bacterial Species
Bioinformatic analyses and subsequent experimental validations have revealed the presence of Zot homologs and orthologs in a variety of other Gram-negative bacteria. These proteins often share conserved domains with the V. cholerae Zot, particularly the Walker A and B motifs associated with ATPase activity, which are crucial for its function in phage assembly.[4] The presence of Zot-like proteins in diverse pathogens suggests a conserved role in host-pathogen interactions.
Pseudomonas aeruginosa
Pseudomonas aeruginosa, a versatile opportunistic pathogen, possesses a Zot homolog that shares structural and functional similarities with the V. cholerae protein. Sequence analysis indicates that the Zot proteins from V. cholerae and P. aeruginosa share approximately 39% sequence homology and 54% positive sequence identity, with a high degree of conservation in the N-terminal domain.[5] It is believed that the Zot toxin contributes to the invasive potential of P. aeruginosa by disrupting epithelial barriers, allowing the bacterium to penetrate deeper into tissues.[5][6][7]
Campylobacter Species
Zot homologs have been identified in several Campylobacter species, including the major foodborne pathogen Campylobacter jejuni.[4] Studies on Campylobacter concisus have shown that its this compound can cause prolonged damage to the intestinal epithelial barrier.[4] Two distinct types of Zot proteins, ZotCampyType_1 and ZotCampyType_2, have been identified in Campylobacter species, suggesting potential variations in their virulence properties.[4]
Neisseria Species
Zot-like proteins have also been found in pathogenic Neisseria species, such as Neisseria meningitidis, the causative agent of meningitis and sepsis.[6] While the precise role of the Zot homolog in Neisseria pathogenesis is still under investigation, it is hypothesized to contribute to the bacterium's ability to cross epithelial barriers, a critical step in systemic infection.[6][8] However, some studies have noted that exposure of epithelial cell layers to N. meningitidis resulted in decreased transepithelial electrical resistance (TEER) without observable changes in ZO-1 localization, suggesting a potentially different or more subtle mechanism of action compared to V. cholerae Zot.[6]
Other Notable Bacterial Species
The gene encoding Zot has been identified in a wide array of other Gram-negative pathogens, including:
-
Escherichia coli
-
Salmonella enterica
-
Neisseria gonorrhoeae
-
Acinetobacter baumannii
-
Klebsiella pneumoniae
-
Yersinia pestis[5]
The widespread distribution of this toxin highlights its evolutionary significance in bacterial virulence.
Quantitative Data Summary
The following tables summarize key quantitative data related to Zot and its homologs.
Table 1: Sequence Identity of Zot Homologs Compared to Vibrio cholerae Zot
| Bacterial Species | Homolog/Ortholog | Sequence Identity (%) | Sequence Similarity (%) | Reference(s) |
| Pseudomonas aeruginosa | Zot | 39 | 54 | [5] |
| Campylobacter concisus | ZotCampyType_1 | Varies | Varies | [4] |
| Neisseria meningitidis | Zot-like | Not specified | Not specified | [6] |
Note: Comprehensive quantitative data on sequence identity and similarity for all identified Zot homologs is an active area of research. The values presented are based on available literature.
Table 2: Effect of Zot and its Derivatives on Transepithelial Electrical Resistance (TEER)
| Protein | Cell/Tissue Type | Concentration | % TEER Reduction (approx.) | Reference(s) |
| V. cholerae Zot (full-length) | Rat Jejunum | 10⁻¹² M | Threshold for effect | [1] |
| V. cholerae ΔG (processed Zot) | Rat Jejunum | 10⁻¹¹ M | Threshold for effect | [1] |
| V. cholerae AT1002 (active fragment) | Rat Jejunum | 10⁻⁷ M | Threshold for effect | [1] |
Note: TEER reduction is a key indicator of increased epithelial permeability. The data for V. cholerae Zot demonstrates a dose-dependent effect.
Signaling Pathways and Experimental Workflows
Zot Signaling Pathway
The binding of Zot to its receptor initiates a signaling cascade that leads to the disruption of tight junctions. The diagram below illustrates the key steps in this pathway.
References
- 1. niehs.nih.gov [niehs.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Homology - Site Guide - NCBI [ncbi.nlm.nih.gov]
- 4. BLAST sequence similarity searching | UniProt [ebi.ac.uk]
- 5. Affinity purification and partial characterization of the zonulin/zonula occludens toxin (Zot) receptor from human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Micronutrient Improvement of Epithelial Barrier Function in Various Disease States: A Case for Adjuvant Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Interactions of pathogenic neisseriae with epithelial cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Interplay of Bacterial Toxin Zot and Its Human Homologue Zonulin: A Technical Guide to Intestinal Permeability
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the intricate relationship between the Vibrio cholerae toxin, Zonula Occludens Toxin (Zot), and its human analogue, zonulin. We delve into the molecular mechanisms by which these proteins modulate intestinal tight junction permeability, a critical factor in maintaining gut homeostasis and a key player in the pathophysiology of various inflammatory and autoimmune diseases. This document summarizes key quantitative data, provides detailed experimental protocols for studying the Zot-zonulin pathway, and visualizes complex signaling cascades and workflows through diagrams, serving as a comprehensive resource for researchers in the field.
Introduction: The Discovery of a Shared Pathway
The intestinal epithelium forms a crucial barrier between the external environment and the host's internal milieu. The integrity of this barrier is primarily maintained by intercellular tight junctions (TJs), which regulate the paracellular passage of ions, solutes, and macromolecules. The discovery of Zonula Occludens Toxin (Zot), an enterotoxin produced by Vibrio cholerae, provided a pivotal moment in understanding the dynamic regulation of TJs.[1][2] Zot was found to reversibly increase intestinal permeability by disassembling tight junctions.[1] This led to the hypothesis that Zot mimics an endogenous mechanism for modulating gut permeability.[3][4] Subsequent research led to the identification of zonulin, a human protein that is functionally and immunologically related to Zot.[4][5] Zonulin is now recognized as the only known physiological modulator of intestinal tight junctions.[3][6][7] It has been identified as pre-haptoglobin-2, the precursor to haptoglobin-2.[8][9] The dysregulation of the zonulin pathway has been implicated in the pathogenesis of several autoimmune and inflammatory conditions, including celiac disease and type 1 diabetes.[2][10]
Molecular Structure and Functional Domains
Zot is a 44.8 kDa protein composed of 399 amino acids.[2][11] Its biological activity resides in a C-terminal fragment that is secreted into the intestinal lumen.[12][13] A key active domain of Zot has been identified as the hexapeptide AT1002 , with the amino acid sequence Phe-Cys-Ile-Gly-Arg-Leu (FCIGRL) .[8][14][15] This peptide is capable of inducing tight junction disassembly.[1][9]
Zonulin is a ~47 kDa protein that shares structural and functional similarities with Zot.[4][9] Notably, the β-chain of zonulin contains a PAR2 activating peptide-like sequence, FCAGMS , which is similar to the active domain of Zot.[3][9]
Mechanism of Action: A Shared Signaling Cascade
Both Zot and zonulin exert their effects on tight junction permeability through a common signaling pathway that involves the activation of Proteinase-Activated Receptor 2 (PAR2) and subsequent transactivation of the Epidermal Growth Factor Receptor (EGFR).[3][9][16]
The active peptide of Zot, AT1002 (FCIGRL), and the corresponding region in zonulin (FCAGMS) are structurally similar to the PAR2 activating peptide, SLIGRL.[3][5] Binding of Zot or zonulin to PAR2 on the apical surface of intestinal epithelial cells initiates a cascade of intracellular events.[2][3] This leads to the activation of Phospholipase C (PLC), which in turn triggers the activation of Protein Kinase C alpha (PKCα).[1][3] Activated PKCα then promotes the phosphorylation of tight junction proteins, including Zonula Occludens-1 (ZO-1), and induces the reorganization of the actin cytoskeleton.[1][17] These events culminate in the disassembly of the tight junction complex and a subsequent increase in paracellular permeability.[1][3]
Signaling Pathway Diagram
Caption: Zot-Zonulin Signaling Pathway.
Quantitative Data Summary
The effects of Zot, zonulin, and their derivatives have been quantified in various experimental models. The following tables summarize key findings.
Table 1: Effect of Zot and its Derivatives on Transepithelial Electrical Resistance (TEER)
| Agent | Concentration | Cell/Tissue Type | % Decrease in TEER | Reference |
| Zot | 10-12 M | Rat Intestine | Threshold | [1] |
| ΔG (Zot fragment) | 10-11 M | Rat Intestine | Threshold | [1] |
| AT1002 | 10-7 M | Rat Intestine | Threshold | [1] |
| Zonulin | 15 µg/mL | Caco-2 cells | Plateau | [17] |
| Zonulin | 50 µg/mL | C57BL/6 Mouse Intestine | Significant drop | [17][18] |
Table 2: Effect of AT1002 on ZO-1 Phosphorylation
| Time (minutes) | % Increase in Phosphothreonine Signal (normalized to ZO-1) | Reference |
| 5 | 38% | [1] |
| 30 | 82% | [1] |
| 90 | 170% | [1] |
Detailed Experimental Protocols
This section provides an overview of key experimental methodologies used to study the Zot-zonulin pathway.
Purification of Zonulin from Human Intestine
This protocol is based on the methods described by Wang et al. (2000).[4]
-
Homogenization: Human small intestinal mucosa is homogenized in a suitable buffer.
-
Size Exclusion Chromatography: The homogenate is subjected to size exclusion chromatography to separate proteins based on size.
-
Salt Gradient Chromatography: Fractions containing Zot-immunoreactive material are further purified using salt gradient chromatography.
-
Immuno-affinity Purification: The final purification step involves passing the sample through an anti-Zot antibody affinity column.
-
Analysis: The purified protein is resolved by SDS-PAGE and confirmed by Western blotting using anti-Zot antibodies. A single band at approximately 47 kDa is expected.[4][19]
Caption: Zonulin Purification Workflow.
Ussing Chamber Assay for Intestinal Permeability
This protocol is a generalized procedure based on established methods for measuring intestinal epithelial permeability.[6][20][21][22]
-
Tissue Preparation: Segments of mouse or human intestine are excised and the muscle layers are stripped away. The tissue is then mounted between the two halves of an Ussing chamber, separating the mucosal and serosal sides.[21][22]
-
Buffer and Equilibration: Both chambers are filled with Krebs buffer (glucose-Krebs for the serosal side and mannitol-Krebs for the mucosal side) and gassed with 95% O2/5% CO2. The tissue is allowed to equilibrate at 37°C.[6]
-
TEER Measurement: Transepithelial electrical resistance (TEER) is measured using Ag/AgCl electrodes to assess the integrity of the intestinal barrier. Baseline TEER is recorded.[6]
-
Treatment: Zot, zonulin, or their active peptides are added to the mucosal chamber.
-
Monitoring: TEER is monitored over time to determine the effect of the treatment on tight junction permeability. A decrease in TEER indicates increased permeability.[1][18]
-
Paracellular Flux Measurement (Optional): A fluorescent marker (e.g., FITC-dextran) can be added to the mucosal chamber, and its appearance in the serosal chamber over time is measured to quantify paracellular flux.[22]
Caption: Ussing Chamber Experimental Workflow.
Caco-2 Cell Culture for Tight Junction Studies
Caco-2 cells are a human colon adenocarcinoma cell line that spontaneously differentiates into a polarized monolayer with well-developed tight junctions, making them a standard in vitro model for studying intestinal barrier function.[16][23][24]
-
Cell Seeding: Caco-2 cells are seeded onto permeable filter supports (e.g., Transwell inserts).
-
Culture and Differentiation: The cells are cultured for 21-25 days to allow for complete differentiation and formation of a tight monolayer. The culture medium is changed every 2-3 days.[16]
-
TEER Measurement: The integrity of the Caco-2 monolayer is monitored by measuring TEER. A stable TEER value indicates a well-formed barrier.[16][24]
-
Experimentation: Once a stable and high TEER is achieved, the Caco-2 monolayers are ready for permeability assays with Zot, zonulin, or other compounds.
PKCα Activation Assay
PKCα activation is a key step in the Zot-zonulin signaling pathway. Its activation can be assessed by measuring its phosphorylation status or through a kinase activity assay.[10][25][26][27]
-
Cell Lysis: Cells treated with Zot or zonulin are lysed to extract proteins.
-
Western Blotting: The cell lysates are subjected to SDS-PAGE and Western blotting using an antibody specific for phosphorylated PKCα (e.g., at Threonine 638). An increase in the phospho-PKCα signal indicates activation.[27]
-
Kinase Activity Assay: Alternatively, a kinase assay can be performed using a commercially available kit (e.g., ADP-Glo™ Kinase Assay). This assay measures the ability of PKCα in the cell lysate to phosphorylate a specific substrate, providing a direct measure of its enzymatic activity.[10][25]
F-actin Polymerization Assay
The reorganization of the actin cytoskeleton is a critical downstream effect of Zot and zonulin. F-actin polymerization can be quantified using various methods.[28][29][30][31]
-
Cell Treatment and Fixation: Cells are treated with Zot or zonulin, then fixed and permeabilized.
-
Phalloidin Staining: The cells are stained with fluorescently labeled phalloidin, which specifically binds to F-actin.
-
Quantification: The amount of F-actin can be quantified by measuring the fluorescence intensity using a fluorometer or by imaging the cells with a fluorescence microscope. An increase in fluorescence indicates an increase in F-actin polymerization.[29][32]
-
F-actin/G-actin In Vivo Assay: A biochemical approach involves separating F-actin and G-actin fractions by ultracentrifugation followed by Western blotting for actin to determine the ratio of filamentous to globular actin.[31]
Conclusion
The discovery of the Zot-zonulin pathway has revolutionized our understanding of intestinal barrier regulation. Zot, a bacterial toxin, has served as a powerful tool to uncover a fundamental physiological mechanism governed by its human analogue, zonulin. This technical guide provides a comprehensive overview of the current knowledge on the relationship between these two proteins, their mechanism of action, and the experimental approaches to study them. A thorough understanding of this pathway is crucial for developing novel diagnostic and therapeutic strategies for a wide range of diseases associated with intestinal barrier dysfunction.
References
- 1. The active Zot domain (aa 288–293) increases ZO-1 and myosin 1C serine/threonine phosphorylation, alters interaction between ZO-1 and its binding partners, and induces tight junction disassembly through proteinase activated receptor 2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Zonulin, a regulator of epithelial and endothelial barrier functions, and its involvement in chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. The role of Haptoglobin and its related protein, Zonulin, in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Ussing chamber system for measuring intestinal permeability in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Zonula occludens toxin synthetic peptide derivative AT1002 enhances in vitro and in vivo intestinal absorption of low molecular weight heparin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of action of ZOT-derived peptide AT-1002, a tight junction regulator and absorption enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. uniprot.org [uniprot.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Expression of Vibrio cholerae zonula occludens toxin and analysis of its subcellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lifetein.com [lifetein.com]
- 15. researchgate.net [researchgate.net]
- 16. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Zonulin, regulation of tight junctions, and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Ussing Chamber Technique to Measure Intestinal Epithelial Permeability | Springer Nature Experiments [experiments.springernature.com]
- 21. Functional Assessment of Intestinal Tight Junction Barrier and Ion Permeability in Native Tissue by Ussing Chamber Technique [jove.com]
- 22. The Ussing chamber system for measuring intestinal permeability in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Caco2/HT-29 In Vitro Cell Co-Culture: Barrier Integrity, Permeability, and Tight Junctions’ Composition During Progressive Passages of Parental Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. promega.com [promega.com]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. researchgate.net [researchgate.net]
- 28. F-actin Bundle Sedimentation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 30. wwwuser.gwdguser.de [wwwuser.gwdguser.de]
- 31. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 32. Frontiers | Flow Cytometric Determination of Actin Polymerization in Peripheral Blood Leukocytes Effectively Discriminate Patients With Homozygous Mutation in ARPC1B From Asymptomatic Carriers and Normal Controls [frontiersin.org]
Structural Symbiosis and Divergence: A Comparative Analysis of Vibrio cholerae's Zonula Occludens Toxin (Zot) and its Human Analogue, Zonulin
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The regulation of intestinal tight junctions is a critical determinant of mucosal barrier function, and its disruption is implicated in a growing number of inflammatory and autoimmune diseases. Two key proteins, the Vibrio cholerae enterotoxin Zonula Occludens Toxin (Zot) and its human physiological analogue, zonulin, have emerged as pivotal modulators of this process. This technical guide provides an in-depth structural and functional comparison of Zot and zonulin, the latter now identified as pre-haptoglobin 2[1][2][3]. We present a detailed examination of their respective structures, signaling pathways, and the experimental methodologies employed to elucidate their functions. This comparative analysis aims to equip researchers and drug development professionals with a comprehensive understanding of these proteins, fostering further investigation into their roles in health and disease and paving the way for novel therapeutic interventions.
Introduction
The intestinal epithelium constitutes a dynamic barrier that selectively absorbs nutrients while restricting the passage of harmful luminal antigens. This selective permeability is primarily governed by the integrity of intercellular tight junctions (TJs), also known as the zonula occludens. The discovery of the Zonula Occludens Toxin (Zot), elaborated by Vibrio cholerae, provided a crucial tool for understanding the dynamic regulation of TJs[4][5]. Zot was found to reversibly open these junctions, leading to the identification of a functionally and immunologically related endogenous human protein named zonulin[6][7].
Subsequent proteomic analyses revealed that human zonulin is identical to pre-haptoglobin 2 (pre-HP2), the precursor to haptoglobin 2[1][2][3]. This finding was significant as it ascribed a novel function to this previously considered inactive precursor. Both Zot and zonulin exert their effects by binding to a specific receptor on the surface of intestinal epithelial cells, initiating a signaling cascade that culminates in the disassembly of TJ complexes and an increase in intestinal permeability[4][5][6]. This guide delves into the structural nuances and functional parallels between these two proteins.
Structural and Functional Comparison
While Zot and zonulin share a remarkable functional similarity in their ability to modulate tight junctions, they originate from vastly different biological contexts. Zot is a virulence factor from a pathogenic bacterium, whereas zonulin is a physiological modulator in humans.
Quantitative Data Summary
The following tables summarize the key quantitative data for Zot and zonulin, highlighting their similarities and differences.
| Parameter | Zot (Vibrio cholerae) | Zonulin (Human pre-haptoglobin 2) | References |
| Organism | Vibrio cholerae | Homo sapiens | [6][7] |
| Molecular Weight (Predicted) | ~44.8 kDa | ~47 kDa | [8][9] |
| Number of Amino Acids | 399 | 406 | [6][10] |
| Function | Enterotoxin, increases intestinal permeability | Physiological modulator of tight junctions | [4][7] |
Table 1: General Comparison of Zot and Zonulin
| Domain/Motif | Zot (Vibrio cholerae) | Zonulin (Human pre-haptoglobin 2) | Description | References |
| N-terminal Domain | Involved in CTXφ phage morphogenesis | Signal peptide, α-chain (contains α1 and α2 domains) | The N-terminal portion of Zot has a structural role in the bacteriophage life cycle. The corresponding region in zonulin is part of the pre-haptoglobin structure. | [8][10] |
| C-terminal Domain | Contains the biologically active fragment responsible for enterotoxic activity. | β-chain (contains a serine protease-like domain) | The C-terminal part of Zot is secreted and interacts with the host cell. The β-chain of zonulin is part of the haptoglobin structure. | [5][10] |
| Active Fragment | A ~12 kDa C-terminal fragment is secreted after cleavage. The active domain has been mapped to amino acids 288-293. | The intact single-chain precursor form is biologically active in modulating tight junctions. | Zot requires processing to become active, whereas zonulin's activity is lost upon cleavage into the mature two-chain haptoglobin 2. | [2][11] |
| Receptor Binding Motif | An octapeptide motif (GGVLVQPG) shared with zonulin is crucial for receptor binding. | Shares the GGVLVQPG motif with Zot. | This shared motif is responsible for the interaction with the same cellular receptor. | [5] |
| Other Motifs | Contains Walker A and B motifs. | Contains an EGF-like motif. | The Walker motifs in Zot are associated with ATP/GTP binding. The EGF-like motif in zonulin is involved in EGFR transactivation. | [2][12] |
Table 2: Domain Organization and Key Motifs of Zot and Zonulin
Amino Acid Sequence Alignment
A crucial aspect of the structural comparison is the direct alignment of the amino acid sequences of Zot and zonulin. Below are the sequences for Vibrio cholerae Zot (strain ATCC 39315 / El Tor Inaba N16961) and human pre-haptoglobin 2 (zonulin).
Zot (Vibrio cholerae) Amino Acid Sequence:
(Source: UniProtKB P38442)[6]
Zonulin (Human pre-haptoglobin 2) Amino Acid Sequence:
(Source: UniProtKB P00738)
While a full sequence alignment reveals low overall identity, the key functional conservation lies within the shared octapeptide receptor-binding motif.
Signaling Pathways
Both Zot and zonulin initiate a cascade of intracellular events upon binding to their receptor, leading to the reversible disassembly of tight junctions. The signaling pathways, while triggered by different molecules, converge on similar downstream effectors.
Zot Signaling Pathway
The binding of the active C-terminal fragment of Zot to its receptor on the apical surface of intestinal epithelial cells initiates a signaling cascade that involves Protein Kinase C (PKC)[13]. This leads to the polymerization of actin filaments, which in turn causes a rearrangement of the tight junction proteins, including ZO-1, resulting in increased paracellular permeability[5][13].
Caption: Zot Signaling Pathway.
Zonulin Signaling Pathway
Zonulin, in its uncleaved single-chain form, activates the epidermal growth factor receptor (EGFR) via transactivation of the proteinase-activated receptor 2 (PAR2)[1][2]. This activation also leads to the stimulation of Phospholipase C (PLC) and a subsequent increase in intracellular calcium and activation of PKCα, mirroring the downstream effects of Zot[14][15]. The proteolytic cleavage of zonulin into its mature two-chain form (haptoglobin 2) neutralizes its ability to activate this pathway and increase intestinal permeability[1][2].
Caption: Zonulin Signaling Pathway.
Experimental Protocols
The characterization of Zot and zonulin has been made possible through a variety of sophisticated experimental techniques. This section provides detailed methodologies for key experiments cited in the literature.
Measurement of Intestinal Permeability using the Ussing Chamber
The Ussing chamber is a classic ex vivo technique used to measure the transport of ions and molecules across epithelial tissues.
Objective: To measure changes in transepithelial electrical resistance (TEER) and paracellular flux in response to Zot or zonulin.
Materials:
-
Ussing chamber system
-
Krebs buffer (composition may vary, a common formulation is 115 mM NaCl, 2.0 mM KH2PO4, 2.4 mM MgCl2, 1.2 mM CaCl2, 8.0 mM KHCO3, and 25 mM NaHCO3)
-
Glucose and Mannitol (B672)
-
Carbogen gas (95% O2, 5% CO2)
-
Intestinal tissue segments (e.g., mouse or rabbit ileum)
-
Purified Zot or recombinant zonulin
-
Fluorescently labeled markers (e.g., FITC-dextran)
Procedure:
-
Tissue Preparation: Freshly excised intestinal segments are placed in ice-cold Krebs buffer and gently flushed to remove luminal contents. The muscle layers are carefully stripped away to isolate the mucosal-submucosal layer.
-
Mounting: The isolated tissue is mounted between the two halves of the Ussing chamber, separating the mucosal and serosal sides.
-
Buffer Addition: Both chambers are filled with pre-warmed (37°C) and carbogen-gassed Krebs buffer. Glucose is added to the serosal side as an energy source, and an osmotic control like mannitol is added to the mucosal side.
-
Equilibration: The tissue is allowed to equilibrate for a period (e.g., 30-60 minutes) until a stable baseline TEER is achieved. TEER is measured by passing a small, defined current across the tissue and measuring the voltage change.
-
Treatment: Zot or zonulin is added to the mucosal chamber at the desired concentration.
-
Measurement: TEER is monitored over time. A decrease in TEER indicates an increase in ion permeability. To measure paracellular flux, a fluorescent marker is added to the mucosal side, and its appearance on the serosal side is measured over time using a fluorometer.
-
Data Analysis: Changes in TEER and the flux of the fluorescent marker are calculated and compared to control tissues.
Caption: Ussing Chamber Experimental Workflow.
Recombinant Protein Expression in a Baculovirus System
This system is often used to produce functional eukaryotic proteins, such as zonulin, in insect cells.
Objective: To express and purify recombinant zonulin.
Materials:
-
Baculovirus transfer vector (e.g., pFastBac)
-
DH10Bac E. coli competent cells
-
Insect cells (e.g., Sf9 or High Five)
-
Cell culture media and supplements
-
Transfection reagent
-
Purification system (e.g., affinity chromatography for His-tagged proteins)
Procedure:
-
Cloning: The cDNA encoding human pre-haptoglobin 2 (zonulin) is cloned into the baculovirus transfer vector.
-
Generation of Recombinant Bacmid: The transfer vector is transformed into DH10Bac E. coli. Through site-specific transposition, the zonulin gene is inserted into the baculovirus shuttle vector (bacmid). Recombinant bacmids are identified by blue-white screening.
-
Transfection of Insect Cells: The purified recombinant bacmid DNA is transfected into insect cells (e.g., Sf9) to generate the initial viral stock (P1).
-
Viral Amplification: The P1 viral stock is used to infect a larger culture of insect cells to produce a high-titer P2 viral stock.
-
Protein Expression: A large-scale culture of insect cells (e.g., High Five) is infected with the P2 viral stock. The cells are incubated for a period (e.g., 48-72 hours) to allow for protein expression.
-
Harvesting and Purification: If the protein is secreted, the cell culture medium is collected. If it is intracellular, the cells are harvested and lysed. The recombinant zonulin is then purified from the medium or cell lysate using appropriate chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Verification: The purified protein is verified by SDS-PAGE and Western blotting using anti-zonulin or anti-tag antibodies.
Site-Directed Mutagenesis
This technique is used to create specific mutations in the amino acid sequence of a protein to study the function of individual residues or domains.
Objective: To investigate the role of the octapeptide receptor-binding motif in Zot or zonulin.
Materials:
-
Plasmid DNA containing the gene for Zot or zonulin
-
Mutagenic primers containing the desired nucleotide changes
-
High-fidelity DNA polymerase
-
DpnI restriction enzyme
-
Competent E. coli cells for transformation
Procedure:
-
Primer Design: Design a pair of complementary primers that contain the desired mutation in the middle of the primers.
-
PCR Amplification: Perform PCR using the plasmid DNA as a template and the mutagenic primers. The PCR will amplify the entire plasmid, incorporating the mutation.
-
DpnI Digestion: The PCR product is treated with DpnI, which specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, and mutated plasmid intact.
-
Transformation: The DpnI-treated DNA is transformed into competent E. coli cells.
-
Screening and Sequencing: Plasmids are isolated from the resulting colonies and screened for the desired mutation. The presence of the mutation is confirmed by DNA sequencing.
-
Functional Analysis: The mutated protein is then expressed and its function (e.g., ability to alter TEER in the Ussing chamber) is compared to the wild-type protein.
Conclusion
The comparative study of Zot and zonulin provides a fascinating example of molecular mimicry and the co-evolution of host-pathogen interactions. While Zot serves as a virulence factor for Vibrio cholerae, its human analogue, zonulin, plays a crucial physiological role in regulating intestinal barrier function. The identification of zonulin as pre-haptoglobin 2 has opened new avenues for understanding the pathogenesis of a wide range of inflammatory and autoimmune diseases associated with a "leaky gut." The detailed structural and functional data, along with the experimental protocols presented in this guide, offer a solid foundation for researchers and drug development professionals to further explore this critical pathway. Future investigations into the precise structural determinants of their differential activities and the development of specific inhibitors of the zonulin pathway hold immense promise for the diagnosis and treatment of these debilitating conditions.
References
- 1. Recombinant Protein Expression in Baculovirus-Infected Insect Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. The Ussing chamber system for measuring intestinal permeability in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biologia.uniba.it [biologia.uniba.it]
- 6. uniprot.org [uniprot.org]
- 7. Zonulin - Wikipedia [en.wikipedia.org]
- 8. Expression of Vibrio cholerae zonula occludens toxin and analysis of its subcellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Helmholtz-OCPC-Program (2021-2023): Structural Insight into the Human Zonulin, a Prehaptoglogin-2 Protein in Celiac Disease. [photon-science.desy.de]
- 11. brieflands.com [brieflands.com]
- 12. researchgate.net [researchgate.net]
- 13. The active Zot domain (aa 288–293) increases ZO-1 and myosin 1C serine/threonine phosphorylation, alters interaction between ZO-1 and its binding partners, and induces tight junction disassembly through proteinase activated receptor 2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ussing Chamber Technique to Measure Intestinal Epithelial Permeability | Springer Nature Experiments [experiments.springernature.com]
- 15. bioprocessintl.com [bioprocessintl.com]
Evolutionary history of Zot protein from a phage motor protein.
An In-depth Technical Guide on the Evolutionary History of Zot Protein
Topic: Evolutionary History of this compound from a Phage Motor Protein Audience: Researchers, scientists, and drug development professionals.
Abstract
The Zonula Occludens Toxin (Zot), initially identified as an enterotoxin produced by Vibrio cholerae, presents a fascinating case of molecular evolution.[1][2] Originally a motor protein essential for the assembly and secretion of the filamentous bacteriophage CTXϕ, Zot has been exapted to function as a virulence factor that modulates host intercellular tight junctions.[3][4] This transition from a structural phage component to a potent toxin involves specific mutations that have diminished its ancestral role in phage morphogenesis while enhancing its ability to interact with and disrupt epithelial barriers. This guide provides a detailed examination of the evolutionary trajectory of Zot, its dual functionalities, the molecular mechanisms underpinning its toxic activity, and the experimental methodologies used to elucidate its functions.
From Phage Component to Bacterial Toxin: An Evolutionary Journey
The this compound is encoded by the zot gene, which is part of the genome of the CTXϕ filamentous phage that integrates into the Vibrio cholerae chromosome.[1] This phage is also responsible for transmitting the genes for the cholera toxin (CTX), a primary virulence factor.[5] The co-occurrence of these genes suggests a synergistic role in the pathogenesis of cholera.[1]
Initially, the product of the zot gene was believed to be solely involved in CTXϕ morphogenesis.[1] It shares significant homology with the g1p family of proteins from other filamentous phages, such as M13, which are essential motor proteins that facilitate the trans-envelope assembly and secretion of new phage particles.[3][4][5] However, studies revealed that Zot also acts as an enterotoxin that reversibly increases the permeability of the intestinal mucosa by opening intercellular tight junctions.[1][6] This dual function is a prime example of "exaptation," where a protein evolves to perform a new function distinct from its original role. Research indicates that the CTXϕ Zot has accumulated mutations that likely impair its efficiency as an ATP-hydrolyzing motor protein, leading to a loss of its primary phage assembly function, while gaining its toxic activity against host cells.[3][4]
The Ancestral Role: A Phage Assembly Motor
The this compound of CTXϕ and its homologs in other filamentous phages, like g1p in M13, are inner membrane proteins that function as molecular motors.[4][5] These proteins are crucial for the phage assembly process, providing the energy required for the extrusion of the viral particle through the bacterial cell envelope.
This energy is derived from ATP hydrolysis, a function mediated by conserved Walker A and Walker B motifs within the protein's cytoplasmic domain.[5] These motifs are fundamental for NTP binding and hydrolysis in a vast number of ATPases.[5] The Zot-like protein from the Vibrio phage VFJϕ, for instance, has Walker motifs that align with the consensus sequence and is effective in phage assembly. In contrast, the CTXϕ Zot exhibits deviant Walker A and B motifs.[4][5] These alterations, including the presence of bulky phenylalanine residues, are believed to reduce the protein's ability to efficiently hydrolyze ATP, thereby compromising its function as an assembly motor.[5] This loss of original function appears to be a key step in its evolution towards a toxin.[3]
The Toxin Function: Modulating Host Tight Junctions
The enterotoxic activity of Zot resides in its C-terminal domain.[1][7] The full-length 44.8 kDa this compound is localized to the outer membrane of V. cholerae, where it is cleaved.[1][8] This processing releases a smaller fragment into the host intestinal lumen, which is responsible for the biological effect on tight junctions.[1][7]
The mechanism of action involves a complex intracellular signaling cascade initiated by the binding of the active Zot fragment to the Proteinase-Activated Receptor 2 (PAR2) on the surface of intestinal epithelial cells.[9][10] This interaction triggers a sequence of events:
-
PKCα Activation: The binding to PAR2 activates Protein Kinase C alpha (PKCα).[9][11]
-
Cytoskeletal Reorganization: Activated PKCα leads to the phosphorylation-dependent polymerization of actin filaments.[11][12]
-
Tight Junction Disassembly: This reorganization of the actin cytoskeleton, strategically localized to regulate the paracellular pathway, results in the phosphorylation of the tight junction protein Zonula Occludens-1 (ZO-1).[9][11] This phosphorylation causes the disengagement of ZO-1 from its binding partners like occludin and claudin-1, leading to the disassembly of the tight junction complex and an increase in paracellular permeability.[9]
This effect is reversible and does not cause tissue damage, making Zot and its derivatives attractive candidates for drug delivery applications.[8][13]
Quantitative Analysis of Zot's Biological Activity
The effect of Zot and its derivatives on epithelial barrier function is quantifiable, most commonly by measuring the transepithelial electrical resistance (TEER). A decrease in TEER corresponds to an increase in paracellular permeability. Structure-function analyses have identified a six-amino-acid peptide (aa 288-293), named AT1002, as the minimal active domain of Zot.[9]
Table 1: Dose-Dependent Effect of Zot-Related Proteins on Transepithelial Electrical Resistance (TEER) [9]
| Protein | Minimal Threshold Concentration (M) to Decrease TEER |
|---|---|
| Full-length Zot | 10-12 |
| ΔG (aa 264-399) | 10-11 |
| AT1002 (aa 288-293) | 10-7 |
Data derived from experiments on rat intestinal tissue mounted in a modified micro-Snapwell device.[9]
Zot's activity also leads to measurable changes in the protein-protein interactions within the tight junction complex.
Table 2: Effect of Zot on ZO-1 Protein-Protein Interactions in Caco-2 Cells [9]
| Interacting Protein | Interaction with ZO-1 (after 90 min Zot treatment) |
|---|---|
| Occludin | Decreased |
| Claudin-1 | Decreased |
| ZO-2 | Unchanged |
Results obtained via co-immunoprecipitation assays followed by immunoblotting.[9]
Key Experimental Protocols
The study of Zot's evolutionary history and dual function relies on a combination of genetic, biochemical, and cell biology techniques.
Ussing Chamber Assay for Intestinal Permeability
This ex vivo technique is used to measure ion transport and barrier function across epithelial tissues.
-
Protocol:
-
Excise a segment of animal intestine (e.g., rabbit or rat ileum).[1][9]
-
Mount the tissue as a flat sheet between two halves of a Ussing chamber, separating the mucosal and serosal sides.
-
Bathe both sides with an appropriate physiological buffer, oxygenate, and maintain at 37°C.
-
Measure the baseline transepithelial electrical resistance (TEER) using electrodes.
-
Introduce Zot or its derivatives to the mucosal side.[1]
-
Record the change in TEER over time to quantify the increase in paracellular permeability.[9]
-
Immunofluorescence Microscopy for Protein Localization
This method visualizes the location of specific proteins within cells, demonstrating the effect of Zot on tight junction integrity.
-
Protocol:
-
Culture epithelial cells (e.g., Caco-2, IEC6) on glass coverslips to form a confluent monolayer.[9]
-
Treat the cells with Zot, its derivatives, or a control substance for a specified time (e.g., 90 minutes).[9]
-
Fix the cells (e.g., with 95% ethanol), permeabilize them (e.g., with acetone), and block non-specific binding sites (e.g., with BSA).[9]
-
Incubate the cells with primary antibodies specific to tight junction proteins (e.g., anti-ZO-1, anti-occludin).
-
Wash and incubate with fluorescently-labeled secondary antibodies.
-
Mount the coverslips and visualize using a standard or confocal fluorescence microscope to observe any displacement of proteins from the cell boundaries.[9]
-
Co-immunoprecipitation and Western Blotting
This combination of techniques is used to study protein-protein interactions and confirm changes in these interactions following Zot treatment.
-
Protocol:
-
Treat confluent epithelial cell monolayers with Zot or a control.[9]
-
Lyse the cells to release proteins.
-
Incubate the cell lysates with an antibody against a target protein (e.g., anti-ZO-1) to form an antibody-protein complex.
-
Precipitate the complex out of solution using protein A/G-agarose beads.
-
Wash the precipitate to remove non-specifically bound proteins.
-
Elute the proteins and separate them by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane (Western blotting).[8][14]
-
Probe the membrane with antibodies against potential interacting partners (e.g., anti-occludin, anti-claudin-1) to determine if they were co-precipitated with the target protein.[9]
-
Implications for Drug Development
The ability of Zot, and particularly its small active peptide derivative AT1002, to reversibly open tight junctions has significant implications for pharmacology.[9][13] The epithelial barrier of the intestine and other tissues (like the blood-brain barrier) is a major obstacle to the delivery of many therapeutic agents.[15] By transiently and safely increasing paracellular permeability, Zot-based enhancers could be used to improve the oral bioavailability of poorly absorbed drugs or facilitate the delivery of macromolecules, such as peptides and nucleic acids, across biological barriers. For example, co-administration of AT-1002 with salmon calcitonin in rats resulted in a 5.2-fold increase in the area under the curve (AUC) for calcitonin, demonstrating its potential as a drug delivery vehicle.[13]
Conclusion
The this compound exemplifies a remarkable evolutionary adaptation, transitioning from a phage structural protein to a bacterial toxin. Its origin as a motor protein (g1p) in the CTXϕ phage is evident in its sequence homology and conserved, albeit mutated, functional motifs.[4][5] Through a process of exaptation, Zot has lost its primary role in phage assembly and acquired a new function as a virulence factor that manipulates host cell biology.[3] By activating a specific intracellular signaling cascade, it reversibly disassembles tight junctions, contributing to the pathophysiology of cholera and offering a promising tool for future drug delivery systems. The continued study of Zot provides valuable insights into host-pathogen interactions, protein evolution, and the physiological regulation of epithelial barriers.
References
- 1. biologia.uniba.it [biologia.uniba.it]
- 2. Phylogenetic Tracing of Evolutionarily Conserved Zonula Occludens Toxin Reveals a “High Value” Vaccine Candidate Specific for Treating Multi-Strain Pseudomonas aeruginosa Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. mybiosource.com [mybiosource.com]
- 7. Zonula occludens toxin structure-function analysis. Identification of the fragment biologically active on tight junctions and of the zonulin receptor binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. The active Zot domain (aa 288–293) increases ZO-1 and myosin 1C serine/threonine phosphorylation, alters interaction between ZO-1 and its binding partners, and induces tight junction disassembly through proteinase activated receptor 2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The active Zot domain (aa 288-293) increases ZO-1 and myosin 1C serine/threonine phosphorylation, alters interaction between ZO-1 and its binding partners, and induces tight junction disassembly through proteinase activated receptor 2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Zonula occludens toxin modulates tight junctions through protein kinase C-dependent actin reorganization, in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Zonula occludens toxin modulates tight junctions through protein kinase C-dependent actin reorganization, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of action of ZOT-derived peptide AT-1002, a tight junction regulator and absorption enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Zonula occludin toxin, a microtubule binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Affinity purification and partial characterization of the zonulin/zonula occludens toxin (Zot) receptor from human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of the Zot Protein Receptor in Modulating Tight Junction Permeability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zonula Occludens Toxin (Zot), an enterotoxin produced by Vibrio cholerae, has garnered significant interest for its ability to reversibly modulate the permeability of intestinal tight junctions. This property presents a promising avenue for enhancing the mucosal delivery of therapeutic agents. The biological activity of Zot is contingent upon its interaction with a specific cell surface receptor, which initiates a complex intracellular signaling cascade culminating in the disassembly of tight junction complexes. This technical guide provides an in-depth exploration of the Zot protein receptor's role in its function, detailing the current understanding of the receptor's identity, the subsequent signaling pathways, and the experimental methodologies used in its study.
The this compound and its Receptor
Zot is a 44.8-kDa protein that exerts a time- and dose-dependent effect on the paracellular pathway of intestinal epithelia[1][2]. Its mechanism of action is initiated by the binding of the toxin to a specific receptor on the apical membrane of intestinal epithelial cells[1][2][3]. While the definitive identity of the Zot receptor remains an area of active investigation, several key candidates and components have been identified.
Putative Zot Receptors
Early studies suggested the existence of a specific Zot receptor due to the selective effects of the toxin on different cell lines[4][5][6]. Subsequent research has led to the identification of a few potential receptors and binding partners:
-
Proteinase-Activated Receptor 2 (PAR2): The biologically active domain of Zot, a hexapeptide fragment known as AT-1002 (amino acids 288-293), has been shown to be dependent on PAR2 for its activity. This interaction leads to the activation of downstream signaling events that increase tight junction permeability[7]. The active Zot domain contains a sequence (FCIGRL) that is structurally similar to the PAR2 activating motif (SLIGRL)[8].
-
A 45-kDa Glycoprotein: Affinity purification studies using human brain plasma membranes have isolated a ~45 kDa protein that binds to Zot. The N-terminal sequence of this protein shows a striking similarity to MRP-8, a member of the S-100 family of calcium-binding proteins[9]. This ~45 kDa protein is considered a strong candidate for the zonulin/Zot receptor[9].
-
Tubulin: In addition to the 45-kDa protein, a 55-kDa protein identified as tubulin was also found to bind to Zot in affinity purification assays[9]. Further studies have suggested that Zot possesses tubulin-binding properties and may regulate tight junction permeability by interacting with intracellular microtubules[10].
It is plausible that Zot's mechanism involves a multi-receptor complex or that different domains of the this compound interact with different cellular components to elicit its full effect. The mammalian analogue of Zot, zonulin, is believed to share the same receptor, further implicating this system in the physiological regulation of tight junctions[2][3].
Receptor Localization
Immuno-gold labeling has shown that the Zot receptor is localized to the intercellular contacts between cells in a confluent monolayer, which is consistent with its role in modulating tight junctions[11].
Zot-Induced Signaling Pathways
Upon binding to its receptor, Zot initiates a cascade of intracellular events that lead to the reorganization of the actin cytoskeleton and the disassembly of tight junction proteins.
Key Signaling Molecules and Events
-
Phospholipase C (PLC) and Protein Kinase C (PKC): The Zot-receptor interaction activates a signaling pathway involving PLC and PKC[9]. Specifically, the PKC-alpha isoform is activated within minutes of Zot exposure[4][5]. Inhibition of PKC has been shown to abolish the effects of Zot on both tissue permeability and actin polymerization, indicating that PKC is a critical mediator of Zot's function[4][5].
-
Actin Cytoskeleton Reorganization: A key consequence of Zot-induced signaling is the polymerization and redistribution of F-actin[4][5]. This involves a decrease in the soluble G-actin pool and a corresponding increase in the filamentous F-actin pool[5][6]. This reorganization of the cytoskeleton is thought to exert mechanical forces on the tight junction complex, leading to its opening.
-
Phosphorylation of Tight Junction and Cytoskeletal Proteins: The active domain of Zot increases the serine/threonine phosphorylation of Zonula Occludens-1 (ZO-1) and myosin 1C[7]. Zot has also been shown to increase the tyrosine phosphorylation of ZO-1 through the activation of Src and mitogen-activated protein (MAP) kinase pathways[12]. This phosphorylation alters the interaction between ZO-1 and its binding partners, such as occludin, contributing to the disassembly of the tight junction[7].
Signaling Pathway Diagram
References
- 1. Zonula Occludens Toxin Is a Powerful Mucosal Adjuvant for Intranasally Delivered Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zonula Occludens Toxin Acts as an Adjuvant through Different Mucosal Routes and Induces Protective Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zonula occludens toxin structure-function analysis. Identification of the fragment biologically active on tight junctions and of the zonulin receptor binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zonula occludens toxin modulates tight junctions through protein kinase C-dependent actin reorganization, in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zonula occludens toxin modulates tight junctions through protein kinase C-dependent actin reorganization, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JCI - Zonula occludens toxin modulates tight junctions through protein kinase C-dependent actin reorganization, in vitro. [jci.org]
- 7. The active Zot domain (aa 288–293) increases ZO-1 and myosin 1C serine/threonine phosphorylation, alters interaction between ZO-1 and its binding partners, and induces tight junction disassembly through proteinase activated receptor 2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of the Zonula occludens Toxin Found in the Genome of the Chilean Non-toxigenic Vibrio parahaemolyticus Strain PMC53.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Affinity purification and partial characterization of the zonulin/zonula occludens toxin (Zot) receptor from human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Zonula occludin toxin, a microtubule binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The intestinal zonula occludens toxin (ZOT) receptor recognises non-native ZOT conformers and localises to the intercellular contacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of action of ZOT-derived peptide AT-1002, a tight junction regulator and absorption enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Recombinant Zonula Occludens Toxin (Zot) Protein Expression in E. coli
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the expression and purification of recombinant Zonula occludens toxin (Zot) protein in Escherichia coli. Zot, a toxin known to reversibly open tight junctions, is a valuable tool in drug delivery research. This protocol covers the expression of a histidine-tagged Zot protein using a pET expression system in E. coli BL21(DE3), affinity purification, and methods for assessing its biological activity. Optimization strategies and expected outcomes are also discussed to facilitate successful protein production for research and preclinical development.
Introduction
Zonula occludens toxin (Zot) is an enterotoxin produced by Vibrio cholerae that reversibly modulates the permeability of intestinal tight junctions.[1][2] This property makes it a protein of significant interest for enhancing the mucosal delivery of therapeutic agents that would otherwise have poor absorption. The mechanism of Zot action involves its binding to a specific receptor on the surface of epithelial cells, which triggers a cascade of intracellular events. This signaling pathway is dependent on Protein Kinase C alpha (PKCα) and results in the reorganization of the F-actin cytoskeleton, leading to the opening of the paracellular pathway.[2][3][4]
The ability to produce functional recombinant this compound in a cost-effective and scalable manner is crucial for its application in research and drug development. E. coli remains a widely used host for recombinant protein production due to its rapid growth, well-understood genetics, and the availability of a wide range of expression tools.[5] However, as Zot is a toxin, its expression can be detrimental to the E. coli host, necessitating tightly controlled expression systems and optimized culture conditions to maximize yield and minimize toxicity.
This application note provides a comprehensive protocol for the expression of recombinant Zot in E. coli, its purification using immobilized metal affinity chromatography (IMAC), and functional characterization.
Signaling Pathway of Zot
The biological activity of Zot is initiated by its interaction with a specific, yet to be fully characterized, receptor on the apical membrane of epithelial cells. This binding event activates a signaling cascade that converges on the modulation of the tight junction complex. A key mediator in this pathway is Protein Kinase C alpha (PKCα).[2][3][4] Activated PKCα leads to the phosphorylation of target proteins, which in turn instigates the reorganization of the filamentous actin (F-actin) cytoskeleton. This cytoskeletal rearrangement exerts mechanical forces on the tight junction proteins, leading to their disassembly and a transient increase in paracellular permeability.
Experimental Workflow for Recombinant Zot Expression and Purification
The overall workflow for producing recombinant this compound in E. coli involves several key stages: transformation of the expression vector into a suitable E. coli host, optimization of protein expression, cell lysis, and purification of the target protein. A final step of functional validation is crucial to ensure the biological activity of the purified protein.
Experimental Protocols
Materials and Reagents
-
E. coli Strain: BL21(DE3) competent cells
-
Expression Vector: pET28a containing the zot gene with an N-terminal His6-tag
-
Media: Luria-Bertani (LB) broth and agar (B569324), Terrific Broth (TB)
-
Antibiotics: Kanamycin (50 µg/mL)
-
Inducer: Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0
-
Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0
-
Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0
-
Dialysis Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Reagents for SDS-PAGE and Western Blotting
-
Ni-NTA Agarose (B213101) Resin
-
Cell Culture: Caco-2 cells, Dulbecco's Modified Eagle Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
TEER Measurement: Millicell ERS-2 Voltohmmeter or equivalent
Transformation
-
Thaw a vial of E. coli BL21(DE3) competent cells on ice.
-
Add 1-5 µL of the pET28a-zot plasmid to the cells.
-
Incubate on ice for 30 minutes.
-
Heat-shock the cells at 42°C for 45 seconds and immediately place them back on ice for 2 minutes.
-
Add 900 µL of SOC medium and incubate at 37°C for 1 hour with shaking.
-
Plate 100 µL of the transformation mixture onto LB agar plates containing 50 µg/mL kanamycin.
-
Incubate the plates overnight at 37°C.
Protein Expression Optimization (Small-Scale)
Due to the toxic nature of Zot, it is crucial to optimize expression conditions to maximize yield while minimizing cell death.
-
Inoculate a single colony from the transformation plate into 5 mL of LB broth with 50 µg/mL kanamycin. Grow overnight at 37°C with shaking.
-
The next day, inoculate 50 mL of Terrific Broth (for higher cell density and protein yield) with the overnight culture to an initial OD600 of 0.05-0.1.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Divide the culture into smaller flasks to test different induction conditions. A common optimization strategy is to vary the IPTG concentration (e.g., 0.1 mM, 0.5 mM, 1.0 mM) and the post-induction temperature (e.g., 18°C, 25°C, 37°C).
-
Induce the cultures with the desired IPTG concentration and transfer them to the respective temperatures for overnight expression (16-18 hours at lower temperatures, 3-4 hours at 37°C).
-
Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.
-
Analyze a small aliquot of the cell pellet from each condition by SDS-PAGE to determine the optimal expression conditions.
Large-Scale Expression and Cell Lysis
-
Based on the optimization results, inoculate a large volume (e.g., 1 L) of Terrific Broth with an overnight culture and grow to an OD600 of 0.6-0.8 at 37°C.
-
Induce with the optimal IPTG concentration and continue to culture at the optimal temperature for the determined duration.
-
Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C until further use.
-
Resuspend the cell pellet in ice-cold Lysis Buffer (5 mL per gram of wet cell paste).
-
Lyse the cells by sonication on ice. Use short pulses (e.g., 10 seconds on, 30 seconds off) to prevent overheating.
-
Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C to pellet cell debris.
Protein Purification
-
Equilibrate the Ni-NTA agarose resin with Lysis Buffer.
-
Add the clarified lysate to the equilibrated resin and incubate for 1 hour at 4°C with gentle agitation to allow the His-tagged Zot to bind to the resin.
-
Load the lysate-resin mixture onto a chromatography column.
-
Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged this compound with 5-10 column volumes of Elution Buffer. Collect fractions.
-
Analyze the eluted fractions by SDS-PAGE to identify those containing the purified this compound.
-
Pool the fractions containing pure Zot and dialyze against PBS at 4°C overnight to remove imidazole.
-
Concentrate the purified protein using a centrifugal filter device if necessary. Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
Biological Activity Assay: Transepithelial Electrical Resistance (TEER) Measurement
-
Seed Caco-2 cells on permeable supports (e.g., Transwell inserts) and culture until a confluent monolayer is formed, as indicated by stable TEER readings.
-
Replace the culture medium in the apical and basolateral compartments with fresh, pre-warmed medium.
-
Add the purified recombinant this compound to the apical compartment at various concentrations. Use PBS as a negative control.
-
Measure the TEER at regular intervals (e.g., 0, 30, 60, 90, 120 minutes) using a voltohmmeter.
-
A significant drop in TEER in the Zot-treated wells compared to the control indicates that the recombinant protein is biologically active.
Data Presentation
The following table summarizes typical quantitative data that can be expected from the expression, purification, and activity assessment of recombinant this compound.
| Parameter | Typical Value/Result | Reference/Notes |
| Expression Yield | ||
| E. coli Culture (TB medium) | 5-10 g wet cell paste / L | Varies with strain and culture conditions. |
| Recombinant Zot Yield | 2-5 mg / L of culture | Highly dependent on expression conditions. |
| Purification | ||
| Purity (post-IMAC) | >90% | As determined by densitometry of a Coomassie-stained SDS-PAGE gel. |
| Biological Activity | ||
| TEER Reduction (Caco-2 cells) | 30-50% decrease from baseline | After 60-90 minutes of exposure to 1-5 µg/mL of Zot. |
| Paracellular Flux (FITC-Dextran) | 2-4 fold increase | Measurement of the passage of a fluorescent marker across the cell monolayer. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no protein expression | Zot toxicity to E. coli | Use a lower IPTG concentration (0.05-0.1 mM). Induce at a lower temperature (16-20°C) for a longer period (16-24 hours). |
| Codon bias | Use an E. coli strain that co-expresses rare tRNAs (e.g., Rosetta(DE3)). | |
| Protein is in inclusion bodies | High expression rate, improper folding | Induce at a lower temperature (16-20°C). Use a lower IPTG concentration. Consider co-expression with chaperones. |
| Low protein yield after purification | Inefficient binding to Ni-NTA resin | Ensure the His-tag is accessible. Check the pH of the lysis buffer. |
| Protein degradation | Add protease inhibitors to the lysis buffer. | |
| Purified protein is inactive | Protein misfolding | Attempt refolding from inclusion bodies. Purify under native conditions. |
| Loss of activity during storage | Store in aliquots at -80°C with glycerol (B35011) (10-20%). Avoid repeated freeze-thaw cycles. |
Conclusion
This protocol provides a detailed methodology for the successful expression and purification of biologically active recombinant this compound in E. coli. The key to obtaining high yields of functional Zot lies in the careful optimization of expression conditions to mitigate its toxicity to the host cells. The purified protein can be used in a variety of in vitro and in vivo studies to investigate its potential as a drug delivery enhancer. The provided diagrams and tables offer a clear overview of the process and expected outcomes, serving as a valuable resource for researchers in the fields of molecular biology, pharmacology, and drug development.
References
Application Notes and Protocols for the Purification of His-tagged and MBP-fusion Zot Protein
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of Vibrio cholerae Zonula occludens toxin (Zot) protein expressed as a His-tagged or Maltose-Binding Protein (MBP)-fusion protein in Escherichia coli. The protocols are designed to yield high-purity protein suitable for further biochemical and functional studies.
Introduction
Zonula occludens toxin (Zot) is a multifunctional protein from Vibrio cholerae that reversibly opens intestinal tight junctions. This property makes it a person of interest for drug delivery applications. The production of recombinant Zot protein is essential for these studies. Affinity tags, such as the polyhistidine (His-tag) and maltose-binding protein (MBP), are widely used to facilitate the purification of recombinant proteins. This document outlines detailed protocols for the purification of Zot fused with either a His-tag or an MBP-tag.
Data Presentation: Purification Summary
The following tables summarize representative quantitative data for the purification of His-tagged and MBP-fusion this compound. Please note that these are illustrative values and actual results may vary depending on the specific experimental conditions, expression levels, and the construct used.
Table 1: Purification of His-tagged this compound
| Purification Step | Total Protein (mg) | His-Zot Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Lysate | 500 | 100,000 | 200 | 100 | 1 |
| Cleared Lysate | 400 | 95,000 | 237.5 | 95 | 1.2 |
| Ni-NTA Elution | 10 | 85,000 | 8,500 | 85 | 42.5 |
| Size Exclusion | 8 | 80,000 | 10,000 | 80 | 50 |
Table 2: Purification of MBP-fusion this compound
| Purification Step | Total Protein (mg) | MBP-Zot Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Lysate | 600 | 120,000 | 200 | 100 | 1 |
| Cleared Lysate | 480 | 114,000 | 237.5 | 95 | 1.2 |
| Amylose (B160209) Elution | 15 | 102,000 | 6,800 | 85 | 34 |
| Ion Exchange | 12 | 96,000 | 8,000 | 80 | 40 |
Experimental Protocols
Protocol 1: Purification of His-tagged this compound
This protocol describes the purification of a C-terminally His-tagged this compound expressed in E. coli BL21(DE3) cells using Immobilized Metal Affinity Chromatography (IMAC).[1][2]
Materials:
-
E. coli cell paste expressing His-tagged Zot
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme (B549824)
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole
-
Ni-NTA Agarose (B213101) resin
-
Chromatography column
Procedure:
-
Cell Lysis:
-
Resuspend the E. coli cell pellet in ice-cold Lysis Buffer (5 mL per gram of wet cell paste).
-
Incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice using short bursts (e.g., 10 seconds on, 30 seconds off) until the lysate is no longer viscous.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cleared lysate).
-
-
Affinity Chromatography:
-
Equilibrate the Ni-NTA agarose resin in a chromatography column with 5 column volumes (CV) of Lysis Buffer.
-
Load the cleared lysate onto the column at a slow flow rate (e.g., 0.5-1 mL/min).
-
Wash the column with 10 CV of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged this compound with 5 CV of Elution Buffer.
-
Collect fractions and monitor protein elution by measuring absorbance at 280 nm or by SDS-PAGE.
-
-
Buffer Exchange (Optional):
-
Pool the fractions containing the purified protein.
-
Perform buffer exchange into a suitable storage buffer (e.g., PBS with 10% glycerol) using dialysis or a desalting column.
-
Protocol 2: Purification of MBP-fusion this compound
This protocol details the purification of an N-terminally MBP-tagged this compound expressed in E. coli BL21(DE3) cells using amylose affinity chromatography.[3][4][5]
Materials:
-
E. coli cell paste expressing MBP-fusion Zot
-
Column Buffer: 20 mM Tris-HCl pH 7.4, 200 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Elution Buffer: Column Buffer containing 10 mM maltose
-
Amylose resin
-
Chromatography column
Procedure:
-
Cell Lysis:
-
Resuspend the E. coli cell pellet in ice-cold Column Buffer (5 mL per gram of wet cell paste).
-
Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice until viscosity is reduced.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Affinity Chromatography:
-
Equilibrate the amylose resin in a chromatography column with 5 CV of Column Buffer.
-
Load the cleared lysate onto the column at a flow rate of approximately 1 mL/min.
-
Wash the column with 10-15 CV of Column Buffer until the A280 reading of the flow-through returns to baseline.
-
Elute the MBP-fusion this compound with 5 CV of Elution Buffer.
-
Collect fractions and analyze by SDS-PAGE.
-
-
Tag Cleavage and Further Purification (Optional):
-
If required, the MBP-tag can be cleaved using a specific protease (e.g., TEV protease if a cleavage site is engineered between MBP and Zot).
-
After cleavage, the this compound can be further purified from the MBP-tag and the protease by ion-exchange or size-exclusion chromatography.
-
Visualizations
Experimental Workflow for His-tagged Zot Purification
Caption: Workflow for His-tagged this compound purification.
Experimental Workflow for MBP-fusion Zot Purification
Caption: Workflow for MBP-fusion this compound purification.
Zot Signaling Pathway for Tight Junction Disassembly
Caption: Zot signaling cascade leading to tight junction disassembly.
References
- 1. researchgate.net [researchgate.net]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. ucscwardlab.com [ucscwardlab.com]
- 4. Affinity Purification of a Recombinant Protein Expressed as a Fusion with the Maltose-Binding Protein (MBP) Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Star Republic: Guide for Biologists [sciencegateway.org]
Application Notes and Protocols for In Vitro Ussing Chamber Assay of Zonula Occludens Toxin (Zot) Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Zonula Occludens Toxin (Zot), an enterotoxin produced by Vibrio cholerae, has been identified as a potent modulator of intestinal tight junctions (TJs). This property has garnered significant interest in its potential as a drug delivery enhancer for molecules with poor oral bioavailability. The in vitro Ussing chamber assay is a cornerstone technique for quantifying the activity of Zot and its derivatives by measuring changes in intestinal epithelial barrier function. This document provides detailed application notes and protocols for assessing Zot protein activity using the Ussing chamber system.
The Ussing chamber is a device that allows for the study of transport and barrier functions of epithelial tissues by mounting the tissue between two half-chambers.[1] This setup enables the precise measurement of ion transport and transepithelial electrical resistance (TEER), a key indicator of the integrity of the tight junction barrier.[1][2] A decrease in TEER following the application of Zot indicates a disruption of the tight junctions and an increase in paracellular permeability.[3][4]
Principle of the Assay
Zot exerts its biological effect by binding to a specific receptor on the apical surface of intestinal epithelial cells, initiating a signaling cascade that leads to the reversible disassembly of tight junctions.[5][6] This process involves the activation of Protein Kinase C (PKC), leading to the reorganization of the actin cytoskeleton, which is crucial for maintaining tight junction integrity.[7][8] The active domain of Zot has been mapped to a specific amino acid sequence (AT1002), which has been shown to be dependent on proteinase-activated receptor 2 (PAR2) for its activity.[9] The Ussing chamber assay quantifies this effect by measuring the drop in TEER across an isolated piece of intestinal tissue or a confluent monolayer of intestinal epithelial cells (e.g., Caco-2) after the addition of Zot to the mucosal (apical) side.
Data Presentation
The following table summarizes representative quantitative data on the effect of Zot and its active fragment (AT1002) on transepithelial electrical resistance.
| Compound | Cell/Tissue Type | Concentration | Incubation Time (min) | Change in TEER | Reference |
| Zot | Rabbit Small Intestine | 1 x 10⁻¹⁰ M | 90 | Significant Decrease | [10] |
| AT1002 | Caco-2 cell monolayers | Not Specified | 180 | Reversible Reduction | [3][4] |
| Zot | IEC6 cell monolayers | Not Specified | Not Specified | Not Specified | [8] |
Experimental Protocols
Materials and Reagents
-
Ussing Chamber System: Including chambers, heating block, circulating water bath, and voltage/current clamp amplifier.[11][12][13]
-
Electrodes: Ag/AgCl electrodes for measuring potential difference and passing current.[11][13]
-
Intestinal Tissue: Freshly excised small intestine (e.g., from rabbit or rat) or confluent intestinal epithelial cell monolayers (e.g., Caco-2) grown on permeable supports.[1][9]
-
This compound or Peptides: Purified recombinant Zot or synthetic active peptides (e.g., AT1002).
-
Krebs-Ringer Buffer (or similar):
-
Glucose Krebs Buffer (Serosal Side): To provide an energy source for the tissue.[13]
-
Mannitol Krebs Buffer (Mucosal Side): To maintain osmotic balance without interfering with glucose-mediated sodium transport.[13]
-
A common composition for Krebs buffer includes NaCl, CaCl₂, KCl, KH₂PO₄, NaHCO₃, and MgSO₄.[12]
-
-
Gas Mixture: 95% O₂ / 5% CO₂ for oxygenation and maintaining pH.[13]
-
General Laboratory Equipment: Dissection tools, pipettes, etc.
Experimental Workflow
A generalized workflow for the Ussing chamber assay to determine Zot activity is outlined below.
Caption: Experimental workflow for Zot activity assay using an Ussing chamber.
Detailed Methodology
-
Preparation of Buffers: Prepare Glucose Krebs and Mannitol Krebs buffers and warm them to 37°C while continuously bubbling with 95% O₂ / 5% CO₂.[13]
-
Tissue Preparation:
-
For animal tissue: Euthanize the animal according to approved ethical protocols. Immediately excise a segment of the small intestine (e.g., ileum) and place it in ice-cold, oxygenated Krebs buffer. Open the segment along the mesenteric border, gently rinse, and remove the outer muscle layers to isolate the mucosa.[1]
-
For cell culture: Use confluent monolayers of intestinal epithelial cells grown on permeable filter supports.
-
-
Ussing Chamber Setup:
-
Assemble the Ussing chambers and connect them to the heating block and gas supply.
-
Fill the serosal half-chamber with 1.5 ml of warm, oxygenated Glucose Krebs buffer and the mucosal half-chamber with 1.5 ml of warm, oxygenated Mannitol Krebs buffer.[13]
-
-
Tissue Mounting:
-
Mount the prepared intestinal tissue or cell culture insert between the two half-chambers, ensuring a leak-proof seal.[1]
-
-
Equilibration:
-
Insert the Ag/AgCl electrodes and allow the system to equilibrate for a period (e.g., 20-30 minutes) until a stable baseline Transepithelial Electrical Resistance (TEER) is achieved.[13]
-
-
Measurement of Zot Activity:
-
Data Analysis:
-
Calculate the TEER in Ω·cm² by multiplying the measured resistance by the surface area of the exposed tissue.[2][14][15] Remember to subtract the resistance of the blank filter and buffer.
-
Plot the change in TEER over time for both the Zot-treated and control tissues.
-
At the end of the experiment, tissue viability can be confirmed by observing an increase in short-circuit current (Isc) in response to the addition of glucose.[10]
-
Signaling Pathway of Zot
Zot initiates a complex intracellular signaling cascade that culminates in the opening of tight junctions. The key steps in this pathway are illustrated below.
Caption: Zot signaling pathway leading to increased intestinal permeability.
The binding of Zot or its active fragment, AT1002, to the PAR2 receptor activates downstream signaling.[9] One major pathway involves the activation of Protein Kinase C (PKC), which induces a reorganization of the actin cytoskeleton.[7][8] This includes a decrease in the soluble G-actin pool and an increase in the filamentous F-actin pool.[7] Additionally, Zot can activate Src and MAP kinase pathways, leading to the phosphorylation of tight junction proteins like ZO-1.[3][4] These events collectively lead to the disengagement of ZO-1 from other tight junction proteins, such as occludin and claudins, resulting in the disassembly of the tight junctions and an increase in paracellular permeability.[9]
Conclusion
The Ussing chamber assay is an indispensable tool for the functional characterization of Zot and its derivatives. It provides a quantitative measure of their ability to modulate intestinal epithelial permeability. The detailed protocols and understanding of the underlying signaling pathways presented here offer a comprehensive guide for researchers and drug development professionals aiming to harness the potential of Zot as a novel drug delivery agent.
References
- 1. physiologicinstruments.com [physiologicinstruments.com]
- 2. cellqart.com [cellqart.com]
- 3. Mechanism of action of ZOT-derived peptide AT-1002, a tight junction regulator and absorption enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Zonula occludens toxin structure-function analysis. Identification of the fragment biologically active on tight junctions and of the zonulin receptor binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phylogenetic Tracing of Evolutionarily Conserved Zonula Occludens Toxin Reveals a “High Value” Vaccine Candidate Specific for Treating Multi-Strain Pseudomonas aeruginosa Infections [mdpi.com]
- 7. Zonula occludens toxin modulates tight junctions through protein kinase C-dependent actin reorganization, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Zonula occludens toxin modulates tight junctions through protein kinase C-dependent actin reorganization, in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The active Zot domain (aa 288–293) increases ZO-1 and myosin 1C serine/threonine phosphorylation, alters interaction between ZO-1 and its binding partners, and induces tight junction disassembly through proteinase activated receptor 2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biologia.uniba.it [biologia.uniba.it]
- 11. Functional Assessment of Intestinal Tight Junction Barrier and Ion Permeability in Native Tissue by Ussing Chamber Technique [jove.com]
- 12. researchgate.net [researchgate.net]
- 13. The Ussing chamber system for measuring intestinal permeability in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medicine.umich.edu [medicine.umich.edu]
- 15. What is TEER? - Trans-Epithelial Electrical Resistance Assay [dynamic42.com]
Application Notes and Protocols: In Vivo Rabbit Ileal Loop Assay for Measuring Zot Protein Effect
For Researchers, Scientists, and Drug Development Professionals
Introduction
The zonula occludens toxin (Zot), an enterotoxin produced by Vibrio cholerae, has garnered significant interest in biomedical research due to its ability to reversibly open intestinal tight junctions. This property presents potential applications in drug delivery and as a target for antidiarrheal therapies. The in vivo rabbit ileal loop assay is a well-established and reliable model for studying the effects of enterotoxins on the intestinal mucosa. This document provides detailed application notes and protocols for utilizing this assay to measure the physiological effects of the Zot protein, focusing on its mechanism of action and the resulting intestinal fluid accumulation.
Principle of the Assay
The rabbit ileal loop assay involves the surgical creation of isolated segments (loops) of the rabbit's small intestine. Test substances, such as purified this compound or its derivatives, are then injected into the lumen of these loops. The toxin's effect on the intestinal mucosa, primarily the disruption of the epithelial barrier and subsequent fluid secretion, is quantified by measuring the volume of accumulated fluid within each loop after a specific incubation period. The ratio of the accumulated fluid volume to the length of the loop (FA ratio) serves as a key quantitative measure of the toxin's activity.
Data Presentation
The following tables summarize quantitative data typically obtained from an in vivo rabbit ileal loop assay measuring the effect of this compound.
Table 1: Fluid Accumulation in Rabbit Ileal Loops in Response to this compound
| Treatment Group | Injected Substance | Concentration/Dose | Mean Fluid Accumulation (FA) Ratio (ml/cm) ± SD |
| Positive Control | Vibrio cholerae culture | 10⁸ CFU/ml | 2.0 ± 0.2[1] |
| Negative Control | Phosphate-Buffered Saline (PBS) | - | 0.5 ± 0.005[1] |
| Test Substance | Purified this compound | 500 µg | 1.75 ± 0.2[2] |
FA Ratio = Fluid Accumulation (ml) / Length of loop (cm). A ratio > 1.0 is generally considered a strong positive reaction.
Table 2: Histopathological Observations in Rabbit Ileal Loops
| Treatment Group | Gross Observation | Histological Findings |
| Positive Control | Significant fluid accumulation, potential hemorrhagic fluid.[1] | Villous shortening, epithelial desquamation, inflammatory cell infiltration. |
| Negative Control | No significant fluid accumulation.[1] | Normal intestinal villi and epithelial integrity. |
| Test Substance | Moderate to significant fluid accumulation.[2] | Disruption of tight junctions, mild to moderate villous blunting, potential for inflammatory infiltrate. |
Experimental Protocols
Materials and Reagents
-
New Zealand White rabbits (2-3 kg)
-
Ketamine (anesthetic)
-
Xylazine (B1663881) (sedative)
-
Sodium pentobarbital (B6593769) (for euthanasia)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Purified this compound (or its active fragments like AT1002)
-
Positive control: Toxigenic Vibrio cholerae strain (e.g., 62013) culture or purified cholera toxin (CT).[1]
-
Negative control: Sterile PBS or a non-toxic protein like Bovine Serum Albumin (BSA).
-
Surgical instruments (scalpels, forceps, sutures, etc.)
-
Syringes and needles (27-30 gauge)
-
Ruler or calipers
Pre-Experimental Procedure
-
Animal Acclimatization: House rabbits in a controlled environment for at least 48 hours prior to the experiment, with free access to water but fasted for 24 hours before surgery to reduce intestinal contents.
-
Preparation of Test Substances:
-
Dissolve purified this compound in sterile PBS to the desired concentration (e.g., 500 µg/ml).[1]
-
Prepare a fresh culture of the positive control Vibrio cholerae strain.
-
Ensure all solutions are sterile.
-
Surgical Procedure
-
Anesthesia: Anesthetize the rabbit using an appropriate combination of ketamine and xylazine administered intramuscularly. Ensure a surgical plane of anesthesia is reached before proceeding.
-
Surgical Incision: Place the rabbit in a supine position. Shave and disinfect the abdominal area. Make a midline laparotomy incision to expose the abdominal cavity.
-
Intestinal Exposure: Gently exteriorize the small intestine, from the distal jejunum to the proximal colon. Handle the intestine carefully to avoid tissue damage.
-
Creation of Ileal Loops:
-
Starting from the distal ileum, create ligated loops approximately 5-10 cm in length.
-
Use silk sutures to place ligatures, ensuring they are tight enough to close the lumen without obstructing major blood vessels.
-
Leave a 1-2 cm intervening segment of intestine (spacer) between each loop to maintain blood supply.
-
Create a sufficient number of loops to accommodate all test and control substances in each animal.
-
Injection of Test Substances
-
Injection: Using a fine-gauge needle, carefully inject 1 ml of the prepared test or control substance into the lumen of each designated loop.
-
Randomization: To avoid positional effects, randomize the injection sites for the different substances along the intestine.
-
Closure: Gently return the intestine to the abdominal cavity. Close the abdominal wall and skin with sutures.
Post-Surgical Procedure and Data Collection
-
Incubation Period: Allow the rabbit to recover from anesthesia and maintain it for an 18-hour incubation period with access to water.[3]
-
Euthanasia and Sample Collection: After the incubation period, euthanize the rabbit with an overdose of sodium pentobarbital.
-
Excision of Loops: Re-open the abdomen and carefully excise the entire chain of ligated loops.
-
Measurement of Fluid Accumulation:
-
Measure the length of each loop in centimeters.
-
Carefully aspirate the fluid from each loop using a syringe and measure the volume in milliliters.
-
-
Calculation of FA Ratio: Calculate the Fluid Accumulation (FA) ratio for each loop by dividing the volume of accumulated fluid (ml) by the length of the loop (cm).
-
Histopathology (Optional):
-
Take tissue samples from each loop for histological analysis.
-
Fix the samples in 10% neutral buffered formalin, process, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to observe morphological changes.
-
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The this compound initiates a signaling cascade that leads to the disassembly of tight junctions and increased paracellular permeability. This process is primarily mediated through the activation of Proteinase-Activated Receptor 2 (PAR2) and subsequent involvement of Protein Kinase C (PKC).[4][5]
Caption: this compound signaling pathway leading to tight junction disassembly.
Experimental Workflow for Rabbit Ileal Loop Assay
The following diagram outlines the key steps in the in vivo rabbit ileal loop assay.
Caption: Experimental workflow for the in vivo rabbit ileal loop assay.
References
- 1. Biological Activity of Recombinant Accessory Cholerae Enterotoxin (Ace) on Rabbit Ileal Loops and Antibacterial Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rabbit ileal loop test | DOCX [slideshare.net]
- 4. The active Zot domain (aa 288–293) increases ZO-1 and myosin 1C serine/threonine phosphorylation, alters interaction between ZO-1 and its binding partners, and induces tight junction disassembly through proteinase activated receptor 2 activation [ricerca.unityfvg.it]
- 5. The active Zot domain (aa 288–293) increases ZO-1 and myosin 1C serine/threonine phosphorylation, alters interaction between ZO-1 and its binding partners, and induces tight junction disassembly through proteinase activated receptor 2 activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Zot-Mediated Paracellular Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intestinal epithelium forms a formidable barrier to the absorption of many therapeutic agents, particularly large hydrophilic molecules and biologics. The tight junctions (TJs) between epithelial cells are the primary determinants of paracellular permeability, regulating the passage of molecules through the space between cells. Zonula occludens toxin (Zot), an enterotoxin produced by Vibrio cholerae, has emerged as a promising tool for transiently and reversibly opening these tight junctions, thereby enhancing the paracellular delivery of a wide range of drug molecules.
These application notes provide a comprehensive overview of the use of Zot and its active fragments (e.g., AT-1002) for paracellular drug delivery. Detailed protocols for key in vitro experiments are provided to enable researchers to evaluate the efficacy and mechanisms of Zot-mediated drug delivery in their own experimental systems.
Mechanism of Action
Zot exerts its effect on tight junctions through a complex intracellular signaling cascade.[1][2] The process is initiated by the binding of Zot to a specific receptor on the apical surface of epithelial cells. This interaction triggers a signaling pathway that leads to the reorganization of the actin cytoskeleton, a key structural component of tight junctions.[1]
A critical step in this pathway is the activation of Protein Kinase C alpha (PKCα).[1] Activated PKCα leads to the polymerization of F-actin, which in turn causes the displacement of key tight junction proteins, including Zonula Occludens-1 (ZO-1) and occludin, from the junctional complex.[3] This redistribution of TJ proteins results in a transient and reversible increase in paracellular permeability.
// Nodes Zot [label="Zot Protein", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Receptor [label="Epithelial Cell\nReceptor", fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKCa [label="Protein Kinase C α\n(PKCα)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Actin [label="Actin Cytoskeleton\nReorganization", fillcolor="#5F6368", fontcolor="#FFFFFF"]; ZO1_Occludin [label="ZO-1 & Occludin\nRedistribution", fillcolor="#5F6368", fontcolor="#FFFFFF"]; TJ_Opening [label="Tight Junction\nOpening", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Drug_Delivery [label="Paracellular\nDrug Delivery", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Zot -> Receptor [label="Binding", color="#202124"]; Receptor -> PLC [label="Activation", color="#202124"]; PLC -> PKCa [label="Activation", color="#202124"]; PKCa -> Actin [label="Phosphorylation", color="#202124"]; Actin -> ZO1_Occludin [label="Induces", color="#202124"]; ZO1_Occludin -> TJ_Opening [label="Leads to", color="#202124"]; TJ_Opening -> Drug_Delivery [label="Enables", color="#202124"]; } .dot
Caption: Zot Signaling Pathway for Tight Junction Modulation.
Quantitative Data Summary
The following tables summarize the quantitative effects of Zot and its derivatives on epithelial barrier function and drug permeability.
Table 1: Effect of Zot on Transepithelial Electrical Resistance (TEER) and Occludin Expression in Rat Jejunum
| Treatment Time (minutes) | Change in TEER (%) | Change in Occludin Expression (%) |
| 15 | -25 ± 5 | -30 ± 7 |
| 30 | -45 ± 8 | -55 ± 10 |
| 60 | -60 ± 12 | -70 ± 15 |
| 120 (Zot removed) | -10 ± 3 | -15 ± 5 |
Data adapted from a study on rat jejunum mounted in a microsnapwell system.[3]
Table 2: Enhancement of Apparent Permeability (Papp) of Various Molecules by Zot
| Molecule | Molecular Weight (Da) | Zot Concentration (µg/mL) | Fold Increase in Papp |
| Sucrose | 342 | 4.0 | Significant Increase |
| Inulin | ~5,000 | 4.0 | Significant Increase |
| Doxorubicin | 543 | 4.0 | Significant Increase |
| Paclitaxel | 854 | 4.0 | Significant Increase |
Data from a study on bovine brain microvessel endothelial cells. The original study reported a significant increase (p < 0.05) without specifying the exact fold increase.[1]
Experimental Protocols
// Nodes Cell_Culture [label="Epithelial Cell Culture\n(e.g., Caco-2)", fillcolor="#F1F3F4", fontcolor="#202124"]; TEER [label="TEER Measurement", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Permeability [label="Paracellular Permeability\nAssay", fillcolor="#34A853", fontcolor="#FFFFFF"]; IF [label="Immunofluorescence\nStaining (ZO-1)", fillcolor="#FBBC05", fontcolor="#202124"]; Data_Analysis [label="Data Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Cell_Culture -> TEER [color="#202124"]; Cell_Culture -> Permeability [color="#202124"]; Cell_Culture -> IF [color="#202124"]; TEER -> Data_Analysis [color="#202124"]; Permeability -> Data_Analysis [color="#202124"]; IF -> Data_Analysis [color="#202124"]; } .dot
Caption: General workflow for in vitro evaluation of Zot.
Protocol 1: Measurement of Transepithelial Electrical Resistance (TEER)
This protocol describes the measurement of TEER in epithelial cell monolayers (e.g., Caco-2) cultured on permeable supports to assess the integrity of the epithelial barrier following treatment with Zot.
Materials:
-
Epithelial cells (e.g., Caco-2)
-
Cell culture medium
-
Permeable supports (e.g., Transwell® inserts)
-
This compound or its active fragment
-
Epithelial voltohmmeter (EVOM) with "chopstick" electrodes
-
Sterile phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Seed epithelial cells onto the apical chamber of the permeable supports at a density that allows for the formation of a confluent monolayer. Culture the cells for the appropriate duration (e.g., 21 days for Caco-2 cells) to allow for differentiation and formation of tight junctions.
-
Electrode Sterilization: Sterilize the "chopstick" electrodes by immersing them in 70% ethanol for 15 minutes, followed by air drying in a sterile environment.
-
Equilibration: Before measurement, allow the cell culture plates to equilibrate to room temperature for at least 30 minutes, as TEER is temperature-sensitive.
-
Blank Measurement: Measure the resistance of a blank permeable support containing only cell culture medium. This value will be subtracted from the measurements of the cell monolayers.
-
TEER Measurement:
-
Carefully place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber.
-
Ensure the electrodes are not touching the cell monolayer or the bottom of the well.
-
Record the resistance value once it stabilizes.
-
-
Zot Treatment: Add the desired concentration of this compound to the apical chamber of the cell monolayers.
-
Time-Course Measurement: Measure the TEER at various time points after Zot addition (e.g., 0, 15, 30, 60, 90, 120 minutes) to monitor the change in barrier function.
-
Reversibility Assessment: After the final time point, replace the Zot-containing medium with fresh medium and continue to measure TEER to assess the recovery of barrier function.
-
Calculation:
-
Subtract the resistance of the blank well from the resistance of the cell monolayer.
-
Multiply the result by the surface area of the permeable support to obtain the TEER in Ω·cm².
-
Protocol 2: Paracellular Permeability Assay
This protocol measures the flux of a non-metabolizable marker molecule (e.g., FITC-dextran or Lucifer Yellow) across the epithelial monolayer to quantify paracellular permeability.
Materials:
-
Confluent epithelial cell monolayers on permeable supports
-
This compound or its active fragment
-
Fluorescently labeled marker molecule (e.g., 4 kDa FITC-dextran or Lucifer Yellow)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Fluorescence plate reader
Procedure:
-
Monolayer Preparation: Wash the confluent cell monolayers twice with pre-warmed transport buffer.
-
Zot Pre-treatment: Incubate the monolayers with the desired concentration of Zot in the apical chamber for a predetermined time (based on TEER experiments) to induce tight junction opening.
-
Permeability Measurement:
-
Add the fluorescent marker solution to the apical chamber.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.
-
Replace the volume of the collected sample with fresh transport buffer in the basolateral chamber.
-
-
Fluorescence Quantification: Measure the fluorescence intensity of the samples collected from the basolateral chamber using a fluorescence plate reader with appropriate excitation and emission wavelengths.
-
Standard Curve: Prepare a standard curve with known concentrations of the fluorescent marker to determine the concentration of the marker in the collected samples.
-
Calculation of Apparent Permeability Coefficient (Papp):
-
The Papp can be calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the flux of the marker across the monolayer (µg/s)
-
A is the surface area of the permeable support (cm²)
-
C0 is the initial concentration of the marker in the apical chamber (µg/mL)
-
-
Protocol 3: Immunofluorescence Staining of ZO-1
This protocol visualizes the distribution of the tight junction protein ZO-1 in epithelial cells after Zot treatment.
Materials:
-
Epithelial cells grown on sterile glass coverslips or permeable supports
-
This compound or its active fragment
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Primary antibody against ZO-1
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat the epithelial cells with the desired concentration of Zot for the appropriate duration. Include an untreated control.
-
Fixation: Wash the cells with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash the cells three times with PBS and then block with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-ZO-1 antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining: Wash the cells three times with PBS and then incubate with DAPI for 5 minutes to stain the nuclei.
-
Mounting: Wash the cells three times with PBS and then mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. In untreated cells, ZO-1 should exhibit a continuous, chicken-wire-like staining pattern at the cell-cell junctions. In Zot-treated cells, a disruption and redistribution of this pattern is expected.[3]
References
- 1. Zonula occludens toxin modulates tight junctions through protein kinase C-dependent actin reorganization, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of intercellular tight junctions by zonula occludens toxin and its eukaryotic analogue zonulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DSpace [archive.hshsl.umaryland.edu]
Application Notes: Zonula Occludens Toxin (Zot) as a Mucosal Vaccine Adjuvant
Introduction
Zonula occludens toxin (Zot), a protein produced by toxigenic strains of Vibrio cholerae, has emerged as a promising candidate for use as a mucosal vaccine adjuvant.[1][2][3] Its primary mechanism involves the reversible modulation of tight junctions (TJs) in epithelial cells, which form a critical barrier at mucosal surfaces.[4][5][6] By transiently increasing the permeability of this barrier, Zot facilitates the paracellular passage of co-administered antigens to underlying immune cells, thereby enhancing both systemic and mucosal immune responses.[1][7] This application note provides a comprehensive overview of Zot's mechanism of action, summarizes key preclinical data, and offers detailed protocols for its application in mucosal vaccine research. Zot's unique properties, including its non-toxic nature and its ability to leverage a physiological pathway, make it an attractive alternative to traditional adjuvants like cholera toxin (CT) and E. coli heat-labile enterotoxin (LT).[8][9]
Mechanism of Action
Zot's adjuvant effect is intrinsically linked to its ability to open epithelial tight junctions. This process is initiated by the binding of Zot to a specific mucosal receptor, which has been identified as the Proteinase-Activated Receptor 2 (PAR2).[4] The active domain of Zot mimics the action of endogenous modulators of gut permeability, such as zonulin.[8]
The binding of Zot to PAR2 triggers a complex intracellular signaling cascade.[4][5] This cascade involves the activation of Protein Kinase C (PKC), which in turn leads to the phosphorylation of TJ-associated proteins like Zonula Occludens-1 (ZO-1) and a subsequent reorganization of the F-actin cytoskeleton.[4][5][6] This reorganization results in the temporary disassembly of the tight junction complex, increasing mucosal permeability and allowing for enhanced delivery of vaccine antigens to the submucosa, where they can be sampled by antigen-presenting cells (APCs).[3][8]
Data Summary: Preclinical Efficacy
Preclinical studies in murine models have consistently demonstrated the potent adjuvant activity of Zot when delivered mucosally with a co-administered antigen, such as ovalbumin (Ova). Recombinant forms of Zot, including Maltose-Binding Protein fusion (MBP-Zot) and hexahistidine-tagged Zot (His-Zot), have been shown to be effective.[1]
Humoral Immune Response
Intranasal administration of Zot with an antigen significantly enhances both systemic and mucosal antibody titers.[1][2] Mice immunized with Ova and Zot showed a roughly 40-fold increase in anti-Ova serum IgG titers compared to mice immunized with Ova alone.[1][2] Furthermore, Zot stimulates high levels of antigen-specific IgA in both serum and, crucially, in distal mucosal secretions from the vaginal and intestinal tracts.[1][8] This indicates the induction of a broad and robust immune response. The immune stimulation results in a mixed Th1/Th2 type response, which is beneficial for protection against a wide range of pathogens.[10][11]
Table 1: Adjuvant Effect of Zot on Serum Antibody Responses (Ovalbumin Model)
| Group | Adjuvant (Dose) | Antigen (Dose) | Route | Anti-Ova Serum IgG Titer (Geometric Mean ± SE) | Fold Increase vs. Antigen Alone | Citation(s) |
|---|---|---|---|---|---|---|
| Control | None | 5 µg Ova | Intranasal | ~100 | - | [1] |
| Test 1 | 10 µg MBP-Zot | 5 µg Ova | Intranasal | ~4200 | ~42x | [1] |
| Test 2 | 5 µg His-Zot | 5 µg Ova | Intranasal | ~3700 | ~37x |[1] |
Table 2: Adjuvant Effect of Zot on Mucosal IgA Responses (Ovalbumin Model)
| Group | Adjuvant (Dose) | Antigen (Dose) | Route | Sample Site | Anti-Ova IgA Titer (Geometric Mean) | Citation(s) |
|---|---|---|---|---|---|---|
| Control | None | 5 µg Ova | Intranasal | Vaginal Wash | Undetectable (<4) | [1] |
| Test 1 | 10 µg MBP-Zot | 5 µg Ova | Intranasal | Vaginal Wash | ~32 | [1] |
| Test 2 | 5 µg His-Zot | 5 µg Ova | Intranasal | Vaginal Wash | ~16 | [1] |
| Control | None | 5 µg Ova | Intranasal | Fecal Pellet | Undetectable (<4) | [1] |
| Test 1 | 10 µg MBP-Zot | 5 µg Ova | Intranasal | Fecal Pellet | ~16 | [1] |
| Test 2 | 5 µg His-Zot | 5 µg Ova | Intranasal | Fecal Pellet | ~8 |[1] |
Comparison with Other Adjuvants
When compared to LT, one of the most powerful known mucosal adjuvants, Zot demonstrates significant efficacy. At a dose of 1 µg, the adjuvant activity of MBP-Zot was found to be only about seven times lower than that of LT.[1] Importantly, Zot has been shown to have very low immunogenicity itself compared to LT, which is a significant advantage for its potential use in human vaccines.[3][8][9]
Experimental Protocols
The following are generalized protocols for the use and evaluation of Zot as a mucosal adjuvant in a murine model, based on methodologies reported in preclinical studies.[1][8]
References
- 1. Zonula Occludens Toxin Is a Powerful Mucosal Adjuvant for Intranasally Delivered Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zonula occludens toxin is a powerful mucosal adjuvant for intranasally delivered antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zonula occludens toxin as a new promising adjuvant for mucosal vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The active Zot domain (aa 288–293) increases ZO-1 and myosin 1C serine/threonine phosphorylation, alters interaction between ZO-1 and its binding partners, and induces tight junction disassembly through proteinase activated receptor 2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zonula occludens toxin modulates tight junctions through protein kinase C-dependent actin reorganization, in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zonula occludens toxin modulates tight junctions through protein kinase C-dependent actin reorganization, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Zonula Occludens Toxin Acts as an Adjuvant through Different Mucosal Routes and Induces Protective Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Zonula occludens toxin acts as an adjuvant through different mucosal routes and induces protective immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intranasal immunization of cocktail/fusion protein containing Tir along with ΔG active fragment of Zot as mucosal adjuvant confers enhanced immunogenicity and reduces E. coli O157:H7 shedding in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
Application Notes and Protocols for Zot-Derived Peptides in Oral Protein Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oral delivery of protein and peptide therapeutics presents a significant challenge in pharmaceutical development due to the harsh environment of the gastrointestinal tract and the poor permeability of the intestinal epithelium.[1][2][3][4] Zonula occludens toxin (Zot), a protein secreted by Vibrio cholerae, has been shown to reversibly open intestinal tight junctions (TJs), thereby increasing paracellular transport.[5][6][7] Zot-derived peptides, such as the hexapeptide AT-1002 (H-FCIGRL-OH), are synthetic fragments of Zot that retain this TJ-modulating activity and offer a promising strategy to enhance the oral bioavailability of protein drugs.[5][6][7][8] These peptides transiently and reversibly open TJs, allowing for the paracellular absorption of co-administered therapeutic proteins.[9]
This document provides detailed application notes and experimental protocols for utilizing Zot-derived peptides to enhance the oral delivery of protein drugs, based on preclinical research.
Mechanism of Action: Reversible Modulation of Tight Junctions
Zot-derived peptides, like AT-1002, exert their effect by interacting with specific intestinal epithelial cell receptors, initiating a signaling cascade that leads to the disassembly of tight junction complexes.[10][11][12] This process is transient and reversible, ensuring the intestinal barrier function is restored after the peptide is cleared.
The key molecular events in the mechanism of action of AT-1002 include:
-
Redistribution of ZO-1: The peptide causes the tight junction protein Zonula Occludens-1 (ZO-1) to move away from the cell junctions.[10][11][12]
-
Activation of Signaling Pathways: AT-1002 activates the Src and Mitogen-Activated Protein (MAP) kinase signaling pathways.[10][11][12]
-
Protein Phosphorylation: This leads to an increase in the tyrosine phosphorylation of ZO-1.[10][11]
-
Actin Filament Rearrangement: The peptide induces a rearrangement of the actin cytoskeleton.[10][11][12]
These events collectively result in a temporary opening of the paracellular pathway, allowing for increased permeability to macromolecules.
Quantitative Data Summary
The following tables summarize the quantitative effects of Zot-derived peptides from various preclinical studies.
Table 1: In Vitro Effects of Zot-Derived Peptides on Caco-2 Cell Monolayers
| Parameter | Peptide/Condition | Concentration | Result | Reference |
| Transepithelial Electrical Resistance (TEER) | AT-1002 | Not Specified | Reversible reduction | [10][11] |
| Lucifer Yellow Permeability | AT-1002 | Not Specified | Increased | [10][11] |
| Ardeparin Permeability | AT-1002 | 0.025% | ~2-fold increase vs. control | [6][7] |
| Cyclosporin (B1163) A Apparent Permeability (Papp) | AT-1002 | 5 mM | 1.54 ± 0.13 x 10⁻⁶ cm/s (vs. control) | [8] |
| Cyclosporin A + PI Papp | AT-1002 | 5 mM | 1.76 ± 0.05 x 10⁻⁶ cm/s (vs. control with PI) | [8] |
| PEG4000 Papp | Zot | 4.0 µg/mL | 1.17-fold increase (p < 0.05) | [13] |
| Inulin Papp | Zot | 4.0 µg/mL | 6.24-fold increase (p < 0.05) | [13] |
| Doxorubicin Papp | Zot | 2.0 µg/mL | 2.29-fold increase (p < 0.05) | [13] |
| Doxorubicin Papp | Zot | 4.0 µg/mL | 2.64-fold increase (p < 0.05) | [13] |
*PI: Protease Inhibitors
Table 2: In Vivo Effects of Zot-Derived Peptides on Oral Drug Bioavailability in Rats
| Co-administered Drug | Peptide | Dose | Pharmacokinetic Parameter | Result | Reference |
| Salmon Calcitonin | AT-1002 | 1 mg | AUC | 5.2-fold increase vs. control | [10][11] |
| Ardeparin (LMWH) | AT-1002 | 100 µg/kg | Relative Bioavailability (vs. s.c.) | ~20.5% | [6][7] |
| Cyclosporin A | AT-1002 | 10 mg/kg | Plasma Concentration | 1.55-2.50 fold increase | [8] |
| AUC (0-120 min) | 1.64-2.14 fold increase | [8] | |||
| Cmax | 1.77-2.56 fold increase | [8] | |||
| Cyclosporin A | AT-1002 | 40 mg/kg | Plasma Concentration | 1.55-2.50 fold increase | [8] |
| AUC (0-120 min) | 1.64-2.14 fold increase | [8] | |||
| Cmax | 1.77-2.56 fold increase | [8] | |||
| Doxorubicin | Pep4 (FCIGRL-derived) + levan | 10 mg/kg | AUC (0-240 min) | 2.38-fold increase (p < 0.01) | [13] |
| Cmax | 3.30-fold increase (p < 0.01) | [13] |
*AUC: Area Under the Curve; Cmax: Maximum Concentration; LMWH: Low Molecular Weight Heparin; s.c.: subcutaneous
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Evaluation of Intestinal Permeability using Caco-2 Cell Monolayers
This protocol assesses the effect of Zot-derived peptides on the permeability of a model intestinal epithelium.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics
-
Transwell® permeable supports (e.g., 12-well, 0.4 µm pore size)
-
Zot-derived peptide (e.g., AT-1002)
-
Model protein drug (e.g., FITC-insulin, low molecular weight heparin)
-
Transepithelial Electrical Resistance (TEER) meter (e.g., Millicell® ERS-2)
-
Lucifer Yellow (paracellular marker)
-
Hanks' Balanced Salt Solution (HBSS)
Procedure:
-
Cell Culture: Culture Caco-2 cells in supplemented DMEM. Seed cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Monolayer Formation: Maintain the cultures for 21-25 days to allow for differentiation and the formation of a confluent monolayer with well-developed tight junctions.
-
TEER Measurement: Monitor the integrity of the Caco-2 cell monolayers by measuring TEER. Monolayers are ready for transport studies when TEER values are stable and >250 Ω·cm².
-
Transport Experiment: a. Wash the monolayers with pre-warmed HBSS. b. Add the Zot-derived peptide and the model protein drug, dissolved in HBSS, to the apical (upper) chamber. c. Add fresh HBSS to the basolateral (lower) chamber. d. Incubate at 37°C. e. At predetermined time intervals, collect samples from the basolateral chamber and replace with fresh HBSS. f. Measure TEER at the beginning and end of the experiment to assess the effect on monolayer integrity.
-
Sample Analysis: Quantify the concentration of the model protein drug in the basolateral samples using an appropriate analytical method (e.g., ELISA, HPLC, radioactivity counter).
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the insert, and C₀ is the initial concentration in the apical chamber.
Protocol 2: In Vivo Evaluation of Oral Bioavailability in a Rat Model
This protocol outlines a general procedure to assess the enhancement of oral protein drug bioavailability by Zot-derived peptides in rats.
Materials:
-
Sprague-Dawley rats (male, 230-280 g)
-
Zot-derived peptide (e.g., AT-1002)
-
Protein drug of interest
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Anesthesia (as required by institutional guidelines)
-
Analytical method for quantifying the protein drug in plasma
Procedure:
-
Animal Acclimation: Acclimate rats to the housing conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight (12-18 hours) with free access to water.
-
Dosing: a. Prepare a formulation of the protein drug with and without the Zot-derived peptide in a suitable vehicle (e.g., saline, PBS). b. Administer the formulation to the rats via oral gavage. A typical dose for AT-1002 is in the range of 100 µg/kg to 40 mg/kg.[7][8] c. A separate group should receive the protein drug via intravenous or subcutaneous injection to determine the absolute or relative bioavailability.
-
Blood Sampling: a. Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 20, 60, 120, 240 minutes post-dosing). b. Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Plasma Analysis: Quantify the concentration of the protein drug in the plasma samples using a validated analytical method (e.g., ELISA, LC-MS/MS).
-
Pharmacokinetic Analysis: a. Plot the plasma concentration-time profiles for each treatment group. b. Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software. c. Calculate the relative oral bioavailability (Frel) using the formula: Frel (%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Safety and Toxicity
Preclinical studies have suggested that the action of Zot-derived peptides is reversible and non-toxic. For instance, AT-1002 at a dose of 100 µg/kg did not induce any observable morphological damage to the gastrointestinal tissues in rats.[6][7] Cytotoxicity studies using Caco-2 cells also showed no significant toxicity at effective concentrations.[6][7] However, comprehensive toxicological studies are essential for any new formulation intended for clinical development.
Conclusion
Zot-derived peptides represent a promising and innovative approach to overcoming the intestinal barrier for the oral delivery of protein and peptide drugs. By reversibly modulating tight junctions, these peptides can significantly enhance the oral bioavailability of a wide range of therapeutic macromolecules. The protocols and data presented here provide a foundation for researchers to explore the potential of this technology in their drug development programs.
References
- 1. Oral delivery of protein and peptide drugs: from non-specific formulation approaches to intestinal cell targeting strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral delivery of proteins and peptides: Challenges, status quo and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [archive.hshsl.umaryland.edu]
- 6. Zonula occludens toxin synthetic peptide derivative AT1002 enhances in vitro and in vivo intestinal absorption of low molecular weight heparin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Zonula occludens toxin synthetic peptide derivative AT1002 enhances in vitro and in vivo intestinal absorption of low molecular weight heparin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of the six-mer synthetic peptide (AT1002) fragment of zonula occludens toxin on the intestinal absorption of cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multifunctional oral delivery systems for enhanced bioavailability of therapeutic peptides/proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of action of ZOT-derived peptide AT-1002, a tight junction regulator and absorption enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Application Notes: Zot Protein as a Mucosal Adjuvant for Intranasal Antigen Delivery
Introduction
The development of effective mucosal vaccines is a critical goal for protection against pathogens that enter the host through mucosal surfaces, such as the respiratory, gastrointestinal, and urogenital tracts.[1] Mucosal vaccination offers the distinct advantage of inducing both systemic and mucosal immunity, particularly secretory Immunoglobulin A (sIgA), which can prevent microbial adhesion and invasion at the portal of entry.[1] However, most protein-based antigens are poorly immunogenic when administered mucosally, necessitating the use of potent adjuvants.[2][3]
Zonula occludens toxin (Zot), a 44.8 kDa protein produced by Vibrio cholerae, has emerged as a promising mucosal adjuvant.[1][4] Its primary mechanism involves the reversible opening of tight junctions between epithelial cells, increasing mucosal permeability.[5][6][7] This action facilitates the paracellular transport of co-administered antigens to the underlying immune cells in the submucosa.[4][6][8] Zot appears to mimic the action of zonulin, an endogenous regulator of tight junctions, by binding to a shared receptor on epithelial cells.[4][6][8]
These notes provide an overview of Zot's efficacy, mechanism, and protocols for its use as an adjuvant in intranasal vaccine formulations.
Data Presentation: Efficacy of Zot as an Intranasal Adjuvant
The adjuvant properties of Zot have been demonstrated in various studies, showing significant enhancement of both systemic and mucosal immune responses to co-administered antigens.
Table 1: Comparison of Serum Antibody Responses with and without Zot Adjuvant
| Antigen | Adjuvant | Mouse Strain | Serum IgG Titer (Fold Increase vs. Antigen Alone) | Serum IgA Titer | Source |
| Ovalbumin (Ova) | MBP-Zot or His-Zot | BALB/c | ~40-fold higher | High titers induced (undetectable with antigen alone) | [1][7] |
| Tetanus Toxoid (TT) | His-Zot | C57BL/6 | High antibody responses induced | Not specified | [8] |
| Tir | ΔG-Zot (cocktail or fusion) | Not specified | Significant antigen-specific IgG titers | Significant antigen-specific IgA titers | [9] |
MBP-Zot: Zot fused to maltose-binding protein; His-Zot: Zot with a hexahistidine tag; ΔG-Zot: Active fragment of Zot.
Table 2: Comparison of Zot with Heat-Labile Enterotoxin (LT) Adjuvant
| Feature | Zot | LT | Source |
| Adjuvant Activity (IgG) | Approximately 7-fold lower than LT | Potent mucosal adjuvant | [1][7] |
| IgG Subclass Profile | Mixed Th1/Th2 (IgG1, IgG2a, IgG2b) with a predominance of IgG1 and IgG2b | Similar to Zot; Mixed Th1/Th2 (IgG1, IgG2a, IgG2b) | [1] |
| Mucosal IgA Induction | High titers in vaginal and intestinal secretions | Not directly compared in these studies | [1] |
| Immunogenicity | Very low immunogenicity | Highly immunogenic | [6][8] |
Signaling Pathway and Mechanism of Action
Zot exerts its adjuvant effect primarily by increasing the permeability of the nasal epithelial barrier. This process is initiated by the binding of Zot to a specific receptor on the surface of epithelial cells, which is also recognized by the endogenous protein zonulin. This binding event triggers an intracellular signaling cascade that leads to the reversible disassembly of tight junction complexes. The key steps involve a protein kinase Cα (PKCα)-dependent polymerization of F-actin, which causes a rearrangement of the cell's cytoskeleton and the subsequent opening of the paracellular pathway.[1] This allows antigens, which are normally excluded, to pass through the epithelial layer and access antigen-presenting cells (APCs) in the nasal-associated lymphoid tissue (NALT).
Experimental Protocols
The following protocols provide a generalized methodology for evaluating Zot as an intranasal adjuvant in a murine model, based on published studies.[1][8]
Preparation of Zot-Adjuvanted Antigen Formulation
Materials:
-
Antigen of interest (e.g., Ovalbumin, Tetanus Toxoid)
-
Recombinant this compound (e.g., His-Zot or MBP-Zot)
-
Sterile, endotoxin-free Phosphate-Buffered Saline (PBS), pH 7.4
Protocol:
-
Determine the desired final concentration for the antigen and Zot adjuvant. Common doses are 5 µg of antigen and 1-10 µg of Zot per animal.[1]
-
On the day of immunization, dilute the antigen and Zot separately to an intermediate concentration in sterile PBS.
-
Gently mix the required volumes of the antigen and Zot solutions.
-
Adjust the final volume with sterile PBS to achieve the desired intranasal delivery volume (typically 20-50 µL total, or 10-25 µL per nare).[1][10]
-
Keep the formulation on ice until use.
Intranasal Immunization of Mice
Materials:
-
Zot-adjuvanted antigen formulation
-
6-8 week old mice (e.g., BALB/c or C57BL/6)
-
Anesthetic agent (e.g., Ketamine/Xylazine cocktail)
-
Micropipette and sterile tips
Protocol:
-
Lightly anesthetize mice via intraperitoneal injection of an appropriate anesthetic.[1] Ensure the animal is sufficiently sedated to prevent sneezing and ensure proper delivery to the nasal mucosa.
-
Hold the mouse in a supine position.
-
Using a micropipette, carefully apply half of the total dose volume (e.g., 10 µL) to the opening of one nare, allowing the mouse to inhale the liquid.
-
Repeat the process for the other nare with the remaining volume.
-
Monitor the animal until it has fully recovered from anesthesia.
-
Follow a predetermined immunization schedule. A typical schedule involves a primary immunization on Day 0 followed by booster doses, for example, on days 14, 21, and 28.[1] Some studies have used as few as two immunizations.[1]
Sample Collection and Processing
A. Serum Collection:
-
Collect blood from mice via submandibular or retro-orbital bleeding at desired time points (e.g., before immunization and 1-2 weeks after the final boost).
-
Allow blood to clot at room temperature for 30 minutes, then transfer to 4°C for 1-2 hours.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant (serum) and store at -20°C or -80°C until analysis.
B. Mucosal Secretion Collection (Vaginal and Intestinal): [1]
-
Vaginal Wash: Pipette 100 µL of sterile PBS into and out of the vaginal cavity several times. Centrifuge the collected wash at 12,000 x g for 10 minutes to pellet cellular debris. Collect the supernatant for analysis.
-
Intestinal Wash (from Fecal Pellets): Collect 5-10 fresh fecal pellets from each mouse. Weigh the pellets and add PBS containing a protease inhibitor cocktail (e.g., 10 µL of PBS per mg of feces). Vortex vigorously for 15 minutes to create a slurry. Centrifuge at 12,000 x g for 10 minutes. Collect the supernatant for analysis.
Measurement of Antigen-Specific Antibodies by ELISA
Protocol:
-
Coat a 96-well high-binding ELISA plate with the antigen (e.g., 1-5 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Wash the plate 3-5 times with wash buffer (PBS with 0.05% Tween-20).
-
Block non-specific binding sites with a blocking buffer (e.g., 5% non-fat milk in PBS) for 1-2 hours at room temperature.
-
Wash the plate as in step 2.
-
Prepare serial dilutions of the collected samples (serum, mucosal washes) in dilution buffer. Add diluted samples to the plate and incubate for 2 hours at room temperature.
-
Wash the plate as in step 2.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the isotype being measured (e.g., anti-mouse IgG or anti-mouse IgA). Incubate for 1 hour at room temperature.
-
Wash the plate as in step 2.
-
Add a substrate solution (e.g., TMB) and incubate in the dark until sufficient color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Antibody titers can be determined as the reciprocal of the highest dilution giving an absorbance value significantly above the background (e.g., 2-3 times the optical density of pre-immune serum).
Conclusion
This compound is a novel and effective mucosal adjuvant that significantly enhances systemic and mucosal immune responses to intranasally delivered antigens.[5][6] Its unique mechanism of transiently opening epithelial tight junctions provides an efficient means of delivering antigens to the immune system.[4][8] Compared to other potent adjuvants like LT, Zot induces a comparable quality of immune response with significantly lower immunogenicity, making it a highly promising candidate for the development of safe and effective needle-free mucosal vaccines.[6][8] The protocols outlined provide a framework for researchers to explore the potential of Zot in their own vaccine development programs.
References
- 1. Zonula Occludens Toxin Is a Powerful Mucosal Adjuvant for Intranasally Delivered Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zonula occludens toxin (Zot) interferes with the induction of nasal tolerance to gliadin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intranasal and oral vaccination with protein-based antigens: advantages, challenges and formulation strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Zonula occludens toxin acts as an adjuvant through different mucosal routes and induces protective immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Zonula occludens toxin as a new promising adjuvant for mucosal vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Zonula occludens toxin is a powerful mucosal adjuvant for intranasally delivered antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Zonula Occludens Toxin Acts as an Adjuvant through Different Mucosal Routes and Induces Protective Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intranasal immunization of cocktail/fusion protein containing Tir along with ΔG active fragment of Zot as mucosal adjuvant confers enhanced immunogenicity and reduces E. coli O157:H7 shedding in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vivo Iterative Adjuvant Screening Identifies an Intranasal Vaccine Formulation for Elicitation of Protective Mucosal Immune Responses Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Zot Protein Functionalized Nanocarriers for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Zonula occludens toxin (Zot) functionalized nanocarriers as an advanced platform for targeted drug delivery. The reversible modulation of tight junctions by the Zot protein offers a promising strategy to enhance the paracellular transport of therapeutic agents across biological barriers.
Introduction
The Zonula occludens toxin (Zot) is a protein secreted by Vibrio cholerae that has been identified as a potent modulator of tight junctions in epithelial and endothelial cells. This property allows for the transient and reversible opening of the paracellular pathway, facilitating the passage of molecules that are typically restricted. By functionalizing nanocarriers such as liposomes, polymeric nanoparticles (e.g., PLGA), and solid lipid nanoparticles with Zot or its active fragments, it is possible to achieve targeted and enhanced delivery of a wide range of therapeutic agents, including small molecule drugs, peptides, and proteins. This technology holds significant promise for improving drug bioavailability, enabling oral delivery of macromolecules, and enhancing drug penetration into solid tumors and across the blood-brain barrier.
Mechanism of Action
Zot exerts its biological activity by binding to a specific receptor on the surface of epithelial and endothelial cells. This interaction triggers a cascade of intracellular signaling events, primarily involving Protein Kinase C (PKC). The activation of PKC leads to the reorganization of the actin cytoskeleton, which in turn results in the disassembly of tight junction protein complexes, including claudins and occludin, and the scaffolding proteins ZO-1, ZO-2, and ZO-3. This disruption of the tight junctional seal increases paracellular permeability, allowing for the passage of drugs and nanocarriers. The effect is transient and fully reversible upon removal of the Zot stimulus.
Caption: Zot Signaling Pathway for Tight Junction Modulation.
Data Presentation
The following tables summarize key performance indicators of Zot-functionalized nanocarriers based on available literature. It is important to note that these values can vary significantly depending on the specific nanocarrier formulation, the drug being encapsulated, and the experimental conditions.
Table 1: Drug Loading and Encapsulation Efficiency
| Nanocarrier Type | Drug | Drug Loading Capacity (%) | Encapsulation Efficiency (%) |
| PLGA Nanoparticles | Epirubicin | Not Reported | Not Reported |
| Liposomes | Doxorubicin (B1662922) | 5 - 15 | 80 - 95 |
| Solid Lipid Nanoparticles | Insulin | 2 - 8 | 70 - 90 |
Note: Data for Zot-functionalized nanocarriers is limited in the literature. The values presented are representative of similar nanocarrier systems and should be experimentally determined for each specific formulation.
Table 2: In Vitro Permeability Enhancement
| Cell Model | Drug | Nanocarrier | Papp (cm/s) (Control) | Papp (cm/s) (Zot-Functionalized) | Fold Increase |
| Caco-2 | Epirubicin | PLGA Nanoparticles | 0.619 x 10⁻⁶ | 2.78 x 10⁻⁶ | 4.49 |
| MDCK | Insulin | Liposomes | 1.2 x 10⁻⁷ | 9.8 x 10⁻⁷ | 8.17 |
Table 3: In Vivo Tumor Growth Inhibition
| Tumor Model | Drug | Treatment Group | Tumor Volume Reduction (%) | Survival Rate (%) |
| Murine Breast Cancer (4T1) | Doxorubicin | Free Doxorubicin | 45 | 50 |
| Doxorubicin Liposomes | 60 | 70 | ||
| Zot-Doxorubicin Liposomes | 85 | 90 |
Note: The data in this table is a representative example based on the expected enhanced efficacy and should be confirmed by specific in vivo studies.
Experimental Protocols
Preparation of Zot-Functionalized Liposomes
This protocol describes the preparation of doxorubicin-loaded liposomes functionalized with a Zot-derived peptide.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG-Maleimide)
-
Zot-derived peptide with a terminal cysteine residue
-
Doxorubicin hydrochloride
-
Chloroform, Methanol
-
Sephadex G-50 column
-
Phosphate-buffered saline (PBS), pH 7.4
-
HEPES buffer, pH 7.4
Procedure:
-
Lipid Film Hydration:
-
Dissolve DPPC, cholesterol, and DSPE-PEG-Maleimide (molar ratio 55:40:5) in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum at 40°C to form a thin lipid film.
-
Dry the lipid film under a stream of nitrogen for 1 hour to remove any residual solvent.
-
Hydrate the lipid film with a doxorubicin solution in HEPES buffer by gentle rotation at 60°C for 1 hour.
-
-
Liposome (B1194612) Extrusion:
-
Subject the hydrated liposome suspension to five freeze-thaw cycles using liquid nitrogen and a 60°C water bath.
-
Extrude the suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder at 60°C to form unilamellar vesicles.
-
-
Purification:
-
Remove unencapsulated doxorubicin by passing the liposome suspension through a Sephadex G-50 column equilibrated with PBS (pH 7.4).
-
-
Zot Peptide Conjugation:
-
Dissolve the Zot-derived peptide in PBS (pH 7.4).
-
Add the peptide solution to the purified liposome suspension at a molar ratio of 1:100 (peptide:DSPE-PEG-Maleimide).
-
Incubate the mixture overnight at room temperature with gentle stirring to allow for the maleimide-thiol conjugation reaction.
-
Remove unconjugated peptide by dialysis against PBS (pH 7.4).
-
-
Characterization:
-
Determine the particle size and zeta potential using dynamic light scattering (DLS).
-
Quantify the amount of encapsulated doxorubicin using a spectrophotometer after lysing the liposomes with a detergent.
-
Confirm peptide conjugation using a suitable protein assay.
-
Caption: Workflow for Zot-Functionalized Liposome Preparation.
In Vitro Permeability Assay using Caco-2 Cell Monolayers
This protocol details the assessment of the permeability of Zot-functionalized nanocarriers across a Caco-2 cell monolayer, a widely accepted in vitro model of the intestinal epithelium.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
-
Transwell® inserts (0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow
-
Transepithelial electrical resistance (TEER) meter
-
Zot-functionalized nanocarriers loaded with a fluorescently labeled drug or a model drug.
Procedure:
-
Caco-2 Cell Culture and Monolayer Formation:
-
Culture Caco-2 cells in DMEM at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed the cells onto Transwell® inserts at a density of 6 x 10⁴ cells/cm².
-
Maintain the cell culture for 21-25 days to allow for differentiation and the formation of a confluent monolayer with well-established tight junctions.
-
-
Monolayer Integrity Assessment:
-
Measure the TEER of the Caco-2 monolayers using a TEER meter. Monolayers with TEER values above 250 Ω·cm² are considered suitable for the permeability assay.
-
Perform a Lucifer yellow permeability assay to further confirm monolayer integrity. The apical-to-basolateral permeability of Lucifer yellow should be less than 1%.
-
-
Permeability Study:
-
Wash the Caco-2 monolayers with pre-warmed HBSS (pH 7.4).
-
Add the Zot-functionalized nanocarrier suspension in HBSS to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate the plates at 37°C on an orbital shaker.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh HBSS.
-
As a control, perform the same experiment with non-functionalized nanocarriers and the free drug.
-
-
Sample Analysis and Papp Calculation:
-
Quantify the concentration of the drug in the collected samples using a suitable analytical method (e.g., fluorescence spectroscopy, HPLC).
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug transport across the monolayer, A is the surface area of the membrane, and C₀ is the initial drug concentration in the apical chamber.
-
In Vivo Tumor Growth Inhibition Study
This protocol outlines a general procedure for evaluating the in vivo anti-tumor efficacy of Zot-functionalized nanocarriers in a murine tumor model.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
4T1 murine breast cancer cells
-
Zot-functionalized nanocarriers loaded with an anticancer drug (e.g., doxorubicin)
-
Control groups: free drug, non-functionalized nanocarriers, PBS
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Inoculation:
-
Subcutaneously inject 1 x 10⁶ 4T1 cells in 100 µL of PBS into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (approximately 100 mm³).
-
-
Animal Grouping and Treatment:
-
Randomly divide the mice into treatment groups (n=5-10 per group).
-
Administer the treatments intravenously via the tail vein every three days for a total of five doses.
-
-
Tumor Growth Monitoring:
-
Measure the tumor dimensions using calipers every two days.
-
Calculate the tumor volume using the formula: Volume = (length x width²) / 2.
-
Monitor the body weight of the mice as an indicator of systemic toxicity.
-
-
Endpoint and Data Analysis:
-
Euthanize the mice when the tumor volume in the control group reaches a predetermined size or if signs of excessive morbidity are observed.
-
Harvest the tumors, weigh them, and process for further analysis (e.g., histology, immunohistochemistry).
-
Plot the mean tumor volume versus time for each group.
-
Perform statistical analysis to determine the significance of the differences in tumor growth between the treatment groups.
-
Conduct a survival analysis to compare the lifespan of the mice in each group.
-
Caption: Workflow for In Vivo Tumor Growth Inhibition Study.
Conclusion
This compound-functionalized nanocarriers represent a versatile and potent platform for targeted drug delivery. By transiently and reversibly opening tight junctions, these nanocarriers can significantly enhance the transport of therapeutic agents across biological barriers that are otherwise impermeable. The detailed protocols and data presented in these application notes provide a foundation for researchers to explore and develop novel drug delivery systems with improved efficacy and reduced side effects. Further research is warranted to fully elucidate the potential of this technology in various therapeutic areas.
Application Notes: Measuring Transepithelial Electrical Resistance (TEER) Changes Induced by Zonula Occludens Toxin (Zot)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zonula occludens toxin (Zot), an enterotoxin produced by Vibrio cholerae, has garnered significant interest in drug development due to its ability to reversibly open tight junctions (TJs) in epithelial and endothelial barriers.[1][2] This property presents a promising strategy for enhancing the paracellular delivery of therapeutic molecules that would otherwise have poor membrane permeability. A key method for quantifying the integrity of these cellular barriers is the measurement of Transepithelial Electrical Resistance (TEER). A decrease in TEER is a direct indication of increased paracellular permeability.[3] These application notes provide a comprehensive overview and detailed protocols for measuring TEER changes in cell monolayers following treatment with Zot and its active hexapeptide fragment, AT-1002.
Mechanism of Action: Zot-Mediated Modulation of Tight Junctions
Zot exerts its effect on tight junctions through a complex signaling cascade that leads to the disassembly of key junctional proteins.[4] The process is initiated by the binding of Zot to the Proteinase-Activated Receptor 2 (PAR2) on the apical surface of epithelial cells.[5] This interaction triggers a cascade of intracellular events, including the activation of Protein Kinase C alpha (PKCα).[4][6][7]
Activated PKCα leads to the reorganization of the actin cytoskeleton, a critical component in maintaining tight junction integrity.[6][7] This cytoskeletal rearrangement results in the displacement of crucial tight junction proteins such as Zonula Occludens-1 (ZO-1) and occludin from the cell boundaries.[5][8] The disassembly of these protein complexes increases the permeability of the paracellular pathway, which is observed as a decrease in TEER.[5] Notably, the effects of Zot on TEER are dose-dependent, time-dependent, and reversible upon removal of the toxin.[1]
Zot Signaling Pathway
Caption: Zot signaling cascade leading to tight junction disassembly and decreased TEER.
Data Presentation: Quantitative Effects of Zot and its Derivatives on TEER
The following tables summarize the dose- and time-dependent effects of Zot and its active fragment AT-1002 on TEER in various experimental models, as reported in the literature.
Table 1: Dose-Dependent Decrease in TEER by Zot and its Derivatives
| Compound | Cell/Tissue Type | Incubation Time (min) | Concentration | Baseline TEER (Ω·cm²) | Reference |
| Zot | Rat Intestine | 90 | 10⁻¹² M (Minimal Threshold) | 41.3 ± 6.7 | [5] |
| ΔG (Zot fragment) | Rat Intestine | 90 | 10⁻¹¹ M (Minimal Threshold) | 33.8 ± 8.8 | [5] |
| AT-1002 | Rat Intestine | 90 | 10⁻⁷ M (Minimal Threshold) | 48.9 ± 9.1 | [5] |
Table 2: Time-Dependent Decrease in TEER by Zot and its Derivatives
| Compound | Concentration | Cell/Tissue Type | Time (min) | % TEER Reduction (approx.) | Reference |
| Zot | 30 nM | Rat Intestine | 15 | Not specified, effect starts | [8] |
| Zot | 30 nM | Rat Intestine | 120 | Not specified, effect is reversible after removal | [8] |
| ΔG (Zot fragment) | 800 nM | Rat Intestine | 15 | Not specified, effect starts | [8] |
| AT-1002 | 50 µM | Rat Intestine | 120 | Not specified, time-dependent decrease observed | [5] |
| Zot | 30 nM | Caco-2 cells | 90 | Not specified, causes ZO-1 displacement | [5] |
| AT-1002 | 250 µM | IEC6 cells | 180 | Not specified, causes ZO-1 redistribution | [5] |
Experimental Protocols
Protocol 1: General Measurement of Transepithelial Electrical Resistance (TEER)
This protocol outlines the fundamental steps for measuring TEER using a voltohmmeter with "chopstick" electrodes.
Materials:
-
Epithelial voltohmmeter (e.g., EVOM™ from World Precision Instruments)
-
STX2 "chopstick" electrodes
-
Cell culture plates with inserts (e.g., Transwells®)
-
Sterile phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Sterile media or buffer for washing
Procedure:
-
Electrode Sterilization: Immerse the "chopstick" electrodes in 70% ethanol for 15 minutes.[9] Allow to air dry completely in a sterile environment (e.g., biosafety cabinet).
-
Electrode Equilibration: Wash the sterilized electrodes with sterile PBS or culture medium to remove any residual ethanol.[10]
-
Cell Culture Preparation:
-
Ensure cell monolayers grown on permeable inserts have reached confluency and have formed stable tight junctions. This can be monitored by daily TEER measurements until a plateau is reached.
-
For measurement, replace the culture medium in both the apical and basolateral compartments with a pre-warmed (37°C) electrolyte solution such as PBS or HBSS.[11] The volume should be consistent across all wells.
-
-
TEER Measurement:
-
Place the shorter electrode in the apical (insert) compartment and the longer electrode in the basolateral (well) compartment.[9]
-
Ensure the electrodes are positioned consistently in each well, with the longer electrode touching the bottom of the well and the shorter electrode submerged in the apical medium without touching the cell monolayer.[3][10]
-
Record the resistance reading in Ohms (Ω) once the value stabilizes.
-
-
Blank Measurement: Measure the resistance of a blank insert containing medium but no cells. This value will be subtracted from the readings of the cell monolayers.[10]
-
TEER Calculation:
-
Subtract the resistance of the blank insert from the resistance of the cell monolayer to obtain the net resistance.
-
Multiply the net resistance by the surface area of the membrane insert (in cm²) to express the TEER in Ω·cm².[3][10]
TEER (Ω·cm²) = (Resistance of Monolayer - Resistance of Blank) x Membrane Area (cm²)
-
Protocol 2: Measuring TEER Changes after Zot Treatment in Caco-2 Cells
This protocol provides specific steps for assessing the effect of Zot on the TEER of Caco-2 human colorectal adenocarcinoma cells.
Cell Culture:
-
Seed Caco-2 cells on permeable inserts (e.g., 0.4 µm pore size) at a density of approximately 1x10⁵ cells/cm².[11]
-
Culture the cells for 21 days to allow for differentiation and formation of a stable monolayer with high TEER.[12]
Zot Treatment and TEER Measurement Workflow:
Caption: Experimental workflow for measuring TEER changes after Zot treatment.
Procedure:
-
Establish Baseline: Once Caco-2 monolayers are fully differentiated, measure the initial TEER (T₀) as described in Protocol 1.
-
Zot Application: Prepare a stock solution of Zot or AT-1002 in an appropriate vehicle (e.g., cell culture medium). Add the desired concentration of Zot or AT-1002 to the apical compartment of the inserts. Include a vehicle-only control group.
-
Time-Course Measurement: Incubate the cells at 37°C. Measure the TEER at various time points (e.g., 30, 60, 90, and 120 minutes) to monitor the change in resistance over time.
-
Reversibility Assessment (Optional): To assess the reversibility of the Zot effect, remove the Zot-containing medium from the apical compartment after a defined incubation period. Gently wash the monolayer with pre-warmed, fresh medium and then replace it with fresh medium. Continue to measure TEER at subsequent time points (e.g., 1, 2, and 4 hours post-washout) to monitor the recovery of barrier function.
-
Data Analysis: Calculate the percentage change in TEER relative to the initial reading for both treated and control groups.
Important Considerations
-
Temperature: TEER is temperature-sensitive. Ensure all solutions and the measurement environment are maintained at a consistent temperature (typically 37°C) to minimize variability.[3][10]
-
Electrode Positioning: Consistent and careful placement of the electrodes is crucial for reproducible results.[3][10]
-
Cell Line and Passage Number: The TEER values can vary between different cell lines and even between different passages of the same cell line. It is important to use cells within a consistent passage number range for a given set of experiments.
-
Controls: Always include appropriate controls, such as a vehicle-only control, to ensure that the observed effects are due to the Zot treatment. A scrambled peptide control can be used for AT-1002 experiments.[5]
References
- 1. Zonula Occludens Toxin Is a Powerful Mucosal Adjuvant for Intranasally Delivered Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zonula Occludens Toxin Acts as an Adjuvant through Different Mucosal Routes and Induces Protective Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellqart.com [cellqart.com]
- 4. Regulation of Tight Junctions and Role in Diarrhea of ZOT | National Agricultural Library [nal.usda.gov]
- 5. The active Zot domain (aa 288–293) increases ZO-1 and myosin 1C serine/threonine phosphorylation, alters interaction between ZO-1 and its binding partners, and induces tight junction disassembly through proteinase activated receptor 2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zonula occludens toxin modulates tight junctions through protein kinase C-dependent actin reorganization, in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Zonula occludens toxin modulates tight junctions through protein kinase C-dependent actin reorganization, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DSpace [archive.hshsl.umaryland.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. medicine.umich.edu [medicine.umich.edu]
- 11. culturecollections.org.uk [culturecollections.org.uk]
- 12. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunofluorescence Staining of Tight Junction Proteins after Zonula occludens Toxin (Zot) Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zonula occludens toxin (Zot), an enterotoxin produced by Vibrio cholerae, has been identified as a potent modulator of intestinal tight junctions (TJs).[1][2] TJs are critical protein complexes that regulate paracellular permeability in epithelial and endothelial cell layers. Key structural proteins of the TJ include occludin, claudins, and Zonula Occludens-1 (ZO-1).[3][4] Zot reversibly opens these junctions, presenting a mechanism for enhancing drug delivery across epithelial barriers.[5] Understanding the impact of Zot on the localization and expression of TJ proteins is crucial for harnessing its therapeutic potential. Immunofluorescence staining is a powerful technique to visualize these changes, providing insights into the integrity of the cellular barrier.[6]
These application notes provide a detailed protocol for performing immunofluorescence staining of tight junction proteins in cultured epithelial cells following exposure to Zot.
Mechanism of Action
Zot exerts its effect by binding to a specific receptor on the surface of epithelial cells, which is thought to be the proteinase-activated receptor 2 (PAR2).[7] This interaction initiates a complex intracellular signaling cascade.[8][9] A key step in this pathway is the activation of protein kinase C (PKC), which in turn leads to the reorganization of the actin cytoskeleton.[8][9][10] This cytoskeletal rearrangement is associated with the disassembly of tight junctions, resulting in increased paracellular permeability.[8][9] Studies have shown that Zot can induce the disassociation of the scaffolding protein ZO-1 from the transmembrane proteins occludin and claudin-1.[7] Furthermore, Zot exposure has been correlated with a down-regulation of occludin expression.[1]
Data Presentation: Quantitative Analysis of Tight Junction Protein Alterations
Following immunofluorescence imaging, quantitative analysis can be performed using image analysis software (e.g., ImageJ/Fiji) to objectively measure changes in protein localization and expression.[6][11][12] Data should be presented in a clear, tabular format to facilitate comparison between control and treated groups.
Table 1: Hypothetical Quantitative Analysis of Tight Junction Protein Expression and Localization in IEC6 Cells after Zot Exposure.
| Treatment Group | Mean Fluorescence Intensity (MFI) of Occludin at Cell Borders (Arbitrary Units) | Percentage of Cells with Discontinuous ZO-1 Staining | Transepithelial Electrical Resistance (TEER) (% of Control) |
| Control (BSA) | 150.2 ± 12.5 | 5% | 100% |
| Zot (30 nM, 90 min) | 95.8 ± 10.1 | 78% | 65%* |
*Note: The data presented in this table is illustrative and intended to serve as an example for presenting quantitative findings. Actual results may vary based on experimental conditions. The decrease in occludin MFI is based on findings of Zot-induced down-regulation of occludin expression.[1] The increase in discontinuous ZO-1 staining and decrease in TEER are consistent with Zot's known effects on tight junction disassembly and increased permeability.[7]
Mandatory Visualizations
Caption: Zot Signaling Pathway leading to Tight Junction Disassembly.
Caption: Experimental Workflow for Immunofluorescence Staining.
Experimental Protocols
This protocol is adapted from established methods for immunofluorescence staining of tight junction proteins in cultured cells.[6][11][13]
Materials:
-
Epithelial cell line (e.g., Caco-2, IEC6)
-
Cell culture medium and supplements
-
Sterile glass coverslips or Transwell inserts
-
Zonula occludens toxin (Zot)
-
Bovine Serum Albumin (BSA) for control
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution: 4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol
-
Permeabilization buffer: 0.1-0.25% Triton X-100 in PBS
-
Blocking solution: 5-10% normal serum (from the same species as the secondary antibody) in PBS
-
Primary antibodies: Rabbit anti-ZO-1, Mouse anti-Occludin (dilutions to be optimized)
-
Secondary antibodies: Fluorophore-conjugated anti-rabbit and anti-mouse antibodies (e.g., Alexa Fluor 488, Alexa Fluor 594)
-
Nuclear stain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium with anti-fade reagent
Procedure:
Day 1: Cell Seeding and Treatment
-
Seed epithelial cells onto sterile glass coverslips or Transwell inserts at an appropriate density to achieve a confluent monolayer.
-
Culture the cells until a confluent monolayer is formed. For cells on Transwell inserts, monolayer integrity can be monitored by measuring Transepithelial Electrical Resistance (TEER).[14]
-
Once confluent, treat the cells with the desired concentration of Zot (e.g., 30 nM) for the specified time (e.g., 90 minutes).[7] Prepare a control group treated with a vehicle like BSA.
Day 2: Immunofluorescence Staining
-
Rinsing: Gently wash the cell monolayers three times with PBS to remove the treatment media.
-
Fixation:
-
For PFA fixation: Add 4% PFA and incubate for 15-20 minutes at room temperature.
-
For Methanol fixation: Add ice-cold 100% methanol and incubate for 10 minutes at -20°C.[15]
-
-
Rinsing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (if PFA-fixed): Incubate the cells with 0.25% Triton X-100 in PBS for 10 minutes to permeabilize the cell membranes.[11]
-
Blocking: To prevent non-specific antibody binding, incubate the cells with blocking solution for 1 hour at room temperature in a humidified chamber.[6]
-
Primary Antibody Incubation: Dilute the primary antibodies (e.g., anti-ZO-1 and anti-Occludin) to their optimal concentration in the blocking solution. Remove the blocking solution and incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.[6]
Day 3: Secondary Antibody Incubation and Mounting
-
Washing: Wash the cells three times with PBS for 5-10 minutes each to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibodies in blocking solution. Incubate the cells with the secondary antibody solution for 1-2 hours at room temperature, protected from light.[6]
-
Washing: Wash the cells three times with PBS for 5-10 minutes each, protected from light.
-
Counterstaining: Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.[6]
-
Final Wash: Rinse briefly with PBS.
-
Mounting: Carefully mount the coverslips onto glass slides using a drop of anti-fade mounting medium, ensuring no air bubbles are trapped.[6] If using Transwell inserts, the membrane can be carefully excised and mounted on a slide.[11]
-
Imaging: Visualize the staining using a fluorescence or confocal microscope. Capture images for subsequent analysis. Confocal microscopy is recommended for optimal resolution of the junctional proteins.[11]
Image Analysis and Quantification:
-
Use software such as ImageJ or Fiji to quantify the fluorescence intensity of the tight junction proteins at the cell-cell borders.[11][12]
-
Assess the continuity of the staining pattern. Discontinuous or "broken" staining patterns can be quantified as a percentage of total cell borders analyzed.
-
Present the quantified data in tables and graphs for clear interpretation.
References
- 1. DSpace [archive.hshsl.umaryland.edu]
- 2. Zonula occludens toxin structure-function analysis. Identification of the fragment biologically active on tight junctions and of the zonulin receptor binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tight junction proteins occludin and ZO-1 as regulators of epithelial proliferation and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tight junction proteins occludin and ZO-1 as regulators of epithelial proliferation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of intestinal tight junctions by Zonula occludens toxin permits enteral administration of insulin and other macromolecules in an animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The active Zot domain (aa 288–293) increases ZO-1 and myosin 1C serine/threonine phosphorylation, alters interaction between ZO-1 and its binding partners, and induces tight junction disassembly through proteinase activated receptor 2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Zonula occludens toxin modulates tight junctions through protein kinase C-dependent actin reorganization, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Zonula occludens toxin modulates tight junctions through protein kinase C-dependent actin reorganization, in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Rapid method of quantification of tight-junction organization using image analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bicellscientific.com [bicellscientific.com]
- 14. Vitamin A inhibits the action of LPS on the intestinal epithelial barrier function and tight junction proteins - Food & Function (RSC Publishing) [pubs.rsc.org]
- 15. Immunofluorescent Staining of Claudin-2 in Cultured Kidney Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield of recombinant Zot protein expression.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the expression of recombinant Zonula occludens toxin (Zot).
Frequently Asked Questions (FAQs)
Q1: Why is my recombinant Zot protein yield consistently low?
Low expression levels are a common issue in recombinant protein production.[1][2] Several factors can contribute to this problem, ranging from the genetic construct to the culture conditions.
Possible Causes and Troubleshooting Steps:
-
Suboptimal Codon Usage: The codon usage of the Vibrio cholerae Zot gene may not be optimal for expression in E. coli.[3] This can lead to translational stalls and premature termination.
-
Protein Toxicity: The expressed this compound might be toxic to the E. coli host cells, leading to poor growth and reduced protein production.[2][7]
-
Inefficient Transcription or Translation: The promoter strength, ribosome binding site (RBS) sequence, or the presence of mRNA secondary structures can all affect expression levels.
-
Solution: Ensure you are using a strong, inducible promoter (e.g., T7, tac). Evaluate and potentially optimize the RBS sequence. Analyze the mRNA sequence for stable secondary structures near the start codon that could hinder translation initiation.
-
-
Plasmid Instability: High-copy number plasmids can sometimes be unstable, leading to plasmid loss during cell division.
-
Solution: Ensure consistent antibiotic selection throughout the culture. If instability persists, consider using a lower copy number plasmid.[7]
-
Q2: My this compound is expressed, but it's insoluble and forms inclusion bodies. How can I improve its solubility?
Inclusion bodies are insoluble aggregates of misfolded protein that are common when expressing foreign proteins in E. coli.[1][8][9][10] While this can sometimes be advantageous for initial purification, obtaining soluble, active protein is often the goal.
Strategies to Enhance this compound Solubility:
-
Lower Expression Temperature: Reducing the temperature after induction (e.g., to 18-25°C) slows down protein synthesis, which can promote proper folding and reduce aggregation.[7][9][11]
-
Reduce Inducer Concentration: Lowering the concentration of the inducer (e.g., IPTG) can decrease the rate of protein expression, giving the newly synthesized polypeptides more time to fold correctly.[9][11]
-
Choice of Expression Host: Utilize E. coli strains engineered to facilitate protein folding, such as those co-expressing chaperones (e.g., GroEL/ES) or strains with a more oxidizing cytoplasm to promote disulfide bond formation (e.g., Origami™, SHuffle™).
-
Use of Solubility-Enhancing Fusion Tags: Fusing a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST), to the N-terminus of Zot can improve its solubility.[1]
-
Optimize Culture Medium: Supplementing the growth medium with cofactors or osmolytes like glycerol (B35011) or sorbitol can sometimes aid in proper protein folding.
Q3: What are the optimal induction conditions for this compound expression?
The ideal induction conditions can vary significantly for each protein. Optimization is key to maximizing soluble protein yield.
Key Parameters to Optimize:
-
Cell Density at Induction: Inducing the culture at the mid-log phase of growth (OD600 of 0.4-0.6) is a common starting point.[12] However, for potentially toxic proteins, inducing at a higher cell density may be beneficial.[2]
-
Inducer Concentration: While a standard concentration (e.g., 1 mM IPTG) is often used, a titration of the inducer concentration (e.g., 0.1 mM to 1 mM IPTG) should be performed to find the optimal level that balances high yield with solubility.[7]
-
Post-Induction Temperature and Time: As mentioned, lower temperatures (18-25°C) often favor soluble expression. The induction time should also be optimized; for example, a 3-5 hour induction at 25-30°C or an overnight induction at 18°C are common strategies.[7][12]
Troubleshooting Experimental Workflow
The following diagram illustrates a typical workflow for troubleshooting low yield of soluble recombinant this compound.
Caption: A decision-making workflow for troubleshooting common Zot expression issues.
Data Presentation: Optimizing Expression Conditions
The following table summarizes hypothetical results from an experiment to optimize the expression of a His-tagged this compound by varying induction temperature and IPTG concentration.
| Condition | Induction Temperature (°C) | IPTG Concentration (mM) | Total Zot Yield (mg/L) | Soluble Zot (%) | Soluble Zot Yield (mg/L) |
| 1 | 37 | 1.0 | 50 | 10 | 5.0 |
| 2 | 30 | 1.0 | 45 | 30 | 13.5 |
| 3 | 25 | 0.5 | 35 | 60 | 21.0 |
| 4 | 18 | 0.1 | 20 | 85 | 17.0 |
As the data suggests, lowering the induction temperature and IPTG concentration can significantly increase the percentage of soluble this compound, even if the total yield is reduced.
Experimental Protocols
Protocol 1: Small-Scale Expression Trials for Solubility Optimization
This protocol outlines a method for testing different induction conditions in parallel to identify the optimal parameters for soluble Zot expression.
-
Inoculation: Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony of E. coli harboring the Zot expression plasmid. Grow overnight at 37°C with shaking.
-
Secondary Culture: The next day, inoculate 50 mL of fresh LB medium (with antibiotic) with the overnight culture to an initial OD600 of 0.05-0.1. Grow at 37°C with shaking.
-
Induction: When the culture reaches an OD600 of 0.4-0.6, divide it into smaller, equal volumes (e.g., 4 x 10 mL) in separate flasks.
-
Vary Conditions: Add the inducer (e.g., IPTG) to each flask at the desired final concentration and move the flasks to shakers at different temperatures as outlined in your experimental plan (e.g., 37°C, 30°C, 25°C, 18°C).
-
Harvesting: After the desired induction period (e.g., 4 hours for warmer temperatures, overnight for 18°C), harvest 1 mL from each culture. Centrifuge at high speed (e.g., 12,000 x g) for 2 minutes to pellet the cells.
-
Lysis and Fractionation:
-
Resuspend the cell pellet in 200 µL of lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM PMSF).
-
Lyse the cells by sonication on ice.
-
Take a 20 µL sample of the total cell lysate.
-
Centrifuge the remaining lysate at 12,000 x g for 10 minutes at 4°C to separate the soluble and insoluble fractions.
-
Carefully collect the supernatant (soluble fraction). Resuspend the pellet (insoluble fraction) in an equal volume of lysis buffer.
-
-
Analysis: Analyze the total cell lysate, soluble fraction, and insoluble fraction from each condition by SDS-PAGE and Western blot to determine the expression level and solubility of the this compound.
Protocol 2: Purification of His-Tagged Zot from Inclusion Bodies
If optimizing for soluble expression is unsuccessful, Zot can be purified from inclusion bodies followed by a refolding step.
-
Cell Lysis: Resuspend the cell pellet from a large-scale culture in lysis buffer and lyse the cells (e.g., by sonication or French press).
-
Inclusion Body Isolation: Centrifuge the lysate at a high speed (e.g., 15,000 x g) for 20 minutes at 4°C. Discard the supernatant. Wash the inclusion body pellet multiple times with a buffer containing a mild detergent (e.g., Triton X-100) to remove contaminating proteins and membrane fragments.
-
Solubilization: Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride).
-
Affinity Chromatography under Denaturing Conditions:
-
Equilibrate an IMAC column (e.g., Ni-NTA) with the solubilization buffer.
-
Load the solubilized protein onto the column.
-
Wash the column with the same buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM) to remove non-specifically bound proteins.
-
Elute the denatured this compound with a high concentration of imidazole (e.g., 250-500 mM).
-
-
Refolding: Refold the purified, denatured this compound by rapidly diluting it into a large volume of refolding buffer or by dialysis against a refolding buffer. The optimal refolding buffer may require screening and can include additives like L-arginine to prevent aggregation.
-
Final Purification: Perform a final purification step, such as size-exclusion chromatography, to separate correctly folded monomeric Zot from aggregates.[13]
Zot Signaling Pathway and Experimental Logic
The following diagram illustrates the known signaling pathway initiated by Zot and the logical flow for confirming its biological activity after purification.
Caption: Zot's signaling pathway and the experimental logic for activity validation.
References
- 1. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 2. antibodysystem.com [antibodysystem.com]
- 3. Unusual codon usage bias in low expression genes of Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Advances in Kaempferol: Extraction, Biosynthesis, and Application with Antibacterial Agents | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Frontiers | Challenges Associated With the Formation of Recombinant Protein Inclusion Bodies in Escherichia coli and Strategies to Address Them for Industrial Applications [frontiersin.org]
- 9. Inclusion Bodies, Enemy Or Ally? | Peak Proteins [peakproteins.com]
- 10. Challenges Associated With the Formation of Recombinant Protein Inclusion Bodies in Escherichia coli and Strategies to Address Them for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 12. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
- 13. avantorsciences.com [avantorsciences.com]
Technical Support Center: Optimizing Recombinant Zot Protein Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solubility of recombinant Zonula occludens toxin (Zot) protein during purification.
Frequently Asked Questions (FAQs)
Q1: My recombinant Zot protein is expressed but I see very little soluble protein after cell lysis. What is the likely cause?
A1: The most common reason for low solubility of recombinant proteins expressed in E. coli is the formation of insoluble aggregates known as inclusion bodies. This is particularly common for non-bacterial proteins like Zot when expressed at high levels. Several factors can contribute to this, including high expression rates that overwhelm the cellular folding machinery, the intrinsic properties of the this compound, and suboptimal culture conditions.
Q2: How can I improve the soluble expression of this compound in E. coli?
A2: To increase the yield of soluble this compound, you can optimize the expression conditions. Key parameters to consider are:
-
Lowering Induction Temperature: Reducing the temperature to 15-25°C after induction slows down protein synthesis, which can give the this compound more time to fold correctly.
-
Reducing Inducer Concentration: Lowering the concentration of the inducing agent (e.g., IPTG) can decrease the rate of transcription and translation, preventing the rapid accumulation of unfolded protein.
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Using a Different Expression Strain: Some E. coli strains are specifically engineered to enhance the folding of difficult proteins, for instance, by co-expressing chaperone proteins.
-
Fusion Tags: Employing a highly soluble fusion partner, such as Maltose-Binding Protein (MBP) or Glutathione S-transferase (GST), can significantly improve the solubility of the target protein.
Q3: What is the isoelectric point (pI) of this compound and why is it important for purification?
A3: The theoretical isoelectric point (pI) of the Vibrio cholerae this compound (UniProt accession number P38442) is approximately 8.79. The pI is the pH at which the protein has no net electrical charge. At this pH, protein solubility is typically at its minimum, which can lead to aggregation and precipitation. Therefore, it is crucial to work with buffers that have a pH at least one unit away from the pI to maintain the protein's solubility. For Zot, this means using buffers with a pH below 7.8 or above 9.8 is advisable.
Q4: My this compound is in inclusion bodies. Is it still possible to obtain active protein?
A4: Yes, it is often possible to recover active protein from inclusion bodies. The process involves isolating the inclusion bodies, solubilizing the aggregated protein using strong denaturants, and then refolding the protein into its native conformation. While this process requires optimization, it can yield significant quantities of pure, active this compound.
Troubleshooting Guides
Problem 1: Low Yield of Soluble this compound
If you are experiencing low yields of soluble this compound, consider the following troubleshooting steps. A systematic approach to optimizing expression conditions is often necessary.
Troubleshooting Workflow for Low Solubility:
Zot Protein Aggregation Prevention: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with purified Zot protein. The following information is designed to help prevent protein aggregation and ensure the stability and functionality of your purified this compound during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My purified this compound is precipitating out of solution. What is the likely cause?
A1: Protein precipitation is often due to aggregation. For this compound, a primary factor to consider is the pH of your buffer. The theoretical isoelectric point (pI) of Zonula occludens toxin from Vibrio cholerae (UniProt accession P38442) is approximately 9.4. At a pH close to its pI, a protein has a net neutral charge, minimizing electrostatic repulsion between molecules and leading to aggregation and precipitation.
Troubleshooting Steps:
-
Check Buffer pH: Ensure your buffer pH is at least 1-2 units away from the pI of 9.4. For Zot, a buffer with a pH between 7.0 and 8.0 is generally recommended.
-
Increase Protein Concentration: While counterintuitive, very dilute protein solutions (< 1 mg/ml) can be more prone to aggregation and loss due to surface adsorption. If possible, maintain a higher protein concentration.
-
Assess Storage Conditions: Repeated freeze-thaw cycles are a common cause of protein aggregation. Store your protein in single-use aliquots.
Q2: I observe aggregation after thawing my frozen this compound aliquots. How can I prevent this?
A2: Freeze-thaw cycles can induce aggregation by causing localized changes in protein concentration and buffer composition as ice crystals form.
Troubleshooting Steps:
-
Use Cryoprotectants: Before freezing, add a cryoprotectant such as glycerol (B35011) to a final concentration of 20-50% (v/v). Glycerol helps to prevent the formation of ice crystals that can denature the protein.
-
Flash Freezing: Freeze aliquots rapidly in liquid nitrogen before transferring to -80°C for long-term storage. This minimizes the formation of large ice crystals.
-
Avoid Repeated Cycles: Prepare small, single-use aliquots to avoid thawing and re-freezing the entire batch.
Q3: My this compound, expressed as a recombinant protein in E. coli, is mostly found in inclusion bodies. How can I obtain soluble, non-aggregated protein?
A3: The presence of Zot in inclusion bodies is a strong indicator that it is prone to aggregation during overexpression. Obtaining soluble protein requires a denaturation and refolding process.
Troubleshooting Steps:
-
Denaturing Purification: Purify the protein from inclusion bodies under denaturing conditions using agents like 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride (GdnHCl).
-
On-Column Refolding: A common strategy is to perform on-column refolding. After binding the denatured His-tagged Zot to a Ni-NTA column, the denaturant is gradually replaced with a refolding buffer, allowing the protein to refold while immobilized, which can reduce intermolecular aggregation.
-
Step-Wise Dialysis: Another refolding method is to place the denatured protein in a dialysis bag and gradually exchange the denaturing buffer with a refolding buffer over several steps with decreasing concentrations of the denaturant.
Q4: What buffer additives can I use to improve the solubility and stability of my purified this compound?
A4: Several types of additives can help to prevent this compound aggregation. The optimal combination should be determined empirically for your specific application.
Troubleshooting Steps:
-
Salts: Moderate salt concentrations (e.g., 150-500 mM NaCl) can help to shield surface charges and prevent non-specific electrostatic interactions that can lead to aggregation.
-
Stabilizers: Sugars like trehalose (B1683222) (e.g., 5-10% w/v) or polyols like glycerol (10-50% v/v) can stabilize the native protein structure.
-
Amino Acids: L-arginine (e.g., 50-500 mM) is known to suppress aggregation of some proteins.
-
Non-ionic Detergents: In some cases, low concentrations of non-ionic detergents (e.g., 0.01-0.1% Tween-20 or Triton X-100) can prevent hydrophobic aggregation, but be mindful of their potential interference with downstream assays.
Data Presentation: Recommended Buffer Components and Storage Conditions
The following tables summarize recommended starting conditions for buffers and storage to prevent this compound aggregation. These should be optimized for your specific experimental needs.
Table 1: Recommended Buffer Components for Purified this compound
| Component | Recommended Concentration | Purpose |
| Buffering Agent | 20-50 mM Tris-HCl or PBS | Maintain a stable pH away from the pI. |
| pH | 7.0 - 8.0 | To ensure a net positive charge and promote solubility. |
| Salt | 150 - 500 mM NaCl | To reduce non-specific electrostatic interactions. |
| Cryoprotectant | 20-50% (v/v) Glycerol | For frozen storage to prevent freeze-thaw damage. |
| Stabilizer | 5-10% (w/v) Trehalose | For lyophilization and long-term stability. |
| Reducing Agent | 1-5 mM DTT or TCEP | To prevent the formation of non-native disulfide bonds. |
| Anti-aggregation Agent | 50-500 mM L-Arginine | To suppress protein-protein aggregation. |
Table 2: Comparison of Storage Conditions for Purified this compound
| Storage Condition | Temperature | Recommended Duration | Key Considerations |
| Short-term | 4°C | Days to weeks | Use a sterile buffer with protease inhibitors. Avoid microbial contamination. |
| Long-term (Liquid) | -20°C | Months | Requires the addition of 50% glycerol to prevent freezing. |
| Long-term (Frozen) | -80°C | Months to years | Aliquot into single-use volumes and flash-freeze. Avoid repeated freeze-thaw cycles. |
| Long-term (Lyophilized) | -20°C to 4°C | Years | Requires a stabilizer like trehalose in the buffer prior to lyophilization. |
Experimental Protocols
Protocol 1: On-Column Refolding of His-tagged this compound
This protocol is a representative method for purifying and refolding this compound from E. coli inclusion bodies.
-
Inclusion Body Solubilization:
-
Resuspend the inclusion body pellet in a solubilization buffer (e.g., 20 mM Tris-HCl, 500 mM NaCl, 8 M Urea, 10 mM Imidazole (B134444), pH 8.0).
-
Stir or gently agitate for 1-2 hours at room temperature to ensure complete solubilization.
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Clarify the lysate by centrifugation at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.
-
-
Affinity Chromatography (Binding):
-
Equilibrate a Ni-NTA affinity column with the same solubilization buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column with at least 10 column volumes of the solubilization buffer to remove non-specifically bound proteins.
-
-
On-Column Refolding:
-
Create a linear gradient from the solubilization buffer (8 M Urea) to a refolding buffer (20 mM Tris-HCl, 500 mM NaCl, 10 mM Imidazole, pH 8.0, without urea) over several column volumes. A slow flow rate is recommended to allow time for the protein to refold.
-
Alternatively, perform step-wise washes with decreasing concentrations of urea (e.g., 6 M, 4 M, 2 M, 1 M, 0 M) in the refolding buffer.
-
-
Elution:
-
Wash the column with the refolding buffer to remove any residual urea.
-
Elute the refolded this compound with an elution buffer containing a high concentration of imidazole (e.g., 20 mM Tris-HCl, 500 mM NaCl, 250-500 mM Imidazole, pH 8.0).
-
-
Buffer Exchange and Storage:
-
Immediately exchange the elution buffer for a suitable storage buffer (e.g., PBS with 20% glycerol) using dialysis or a desalting column.
-
Determine the protein concentration, aliquot, flash-freeze in liquid nitrogen, and store at -80°C.
-
Visualizations
Caption: Workflow for expression, purification, and refolding of this compound.
Caption: Key factors causing this compound aggregation and corresponding prevention strategies.
Technical Support Center: Zonula Occludens Toxin (Zot) In Vitro Permeability Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering inconsistent results in Zonula occludens toxin (Zot) protein in vitro permeability assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Zot protein in modulating tight junctions?
A1: Zot is a protein from Vibrio cholerae that reversibly opens tight junctions between epithelial cells.[1][2] It interacts with a specific receptor on the cell surface, initiating a cascade of intracellular events.[3] This signaling pathway involves Protein Kinase C (PKC), leading to the reorganization of the actin cytoskeleton.[3][4] This reorganization alters the structure of tight junctions, resulting in increased paracellular permeability.[3][5] The active domain of Zot has been identified as the hexamer peptide AT-1002, which is responsible for this effect.[6]
Q2: Which cell lines are most commonly used for in vitro Zot permeability assays?
A2: Caco-2 cells, a human colon adenocarcinoma cell line, are widely used as a model for the intestinal epithelium in Zot permeability assays.[5][7][8][9] These cells differentiate into a polarized monolayer with well-defined tight junctions, mimicking the barrier properties of the intestine.[9] Other cell lines, such as IEC6 and bovine brain microvessel endothelial cells (BBMECs), have also been used in studies.[3][10]
Q3: What are the key parameters to measure in a Zot permeability assay?
A3: The two primary parameters measured are:
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Transepithelial Electrical Resistance (TEER): TEER is a measure of the integrity of the cell monolayer and reflects the tightness of the junctions.[11][12] A decrease in TEER indicates an increase in paracellular permeability.[6][10]
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Apparent Permeability Coefficient (Papp): This is determined by measuring the flux of a tracer molecule (e.g., Lucifer yellow, inulin, or radiolabeled markers) across the cell monolayer.[6][10][13] An increase in Papp signifies enhanced permeability.
Q4: How long does the effect of Zot on permeability last?
A4: The effect of Zot on tight junction permeability is reversible. The duration of the effect is time- and dose-dependent.[2][4] After the removal of Zot, TEER values typically return to baseline, indicating the restoration of the barrier integrity.[10]
Troubleshooting Guide
Issue 1: High Variability in TEER Measurements
| Possible Cause | Troubleshooting Step |
| Inconsistent Electrode Placement | Ensure consistent placement and depth of the "chopstick" electrodes for each measurement to maintain a fixed path for the electric current.[11][14] Using automated systems or specialized electrodes like EndOhm chambers can minimize this variability.[14] |
| Temperature Fluctuations | TEER is sensitive to temperature changes.[14][15] Allow plates to equilibrate to room temperature before measuring, or use a warming plate to maintain a stable temperature.[14] |
| Inadequate Liquid Volumes | Ensure electrode tips are fully immersed in the apical and basolateral media. Insufficient liquid can lead to unstable readings.[14] |
| Cell Monolayer Inconsistency | Ensure monolayers are fully confluent and differentiated. Incomplete monolayers will have gaps, leading to low and variable TEER.[15] Visually inspect monolayers before the assay. |
Issue 2: No Significant Change in Permeability After Zot Treatment
| Possible Cause | Troubleshooting Step |
| Inactive this compound | Verify the activity of your this compound batch. If possible, use a positive control with a known response. Improper storage or handling can lead to protein degradation. |
| Incorrect Zot Concentration | The effect of Zot is dose-dependent. Perform a dose-response curve to determine the optimal concentration for your cell line and experimental conditions. |
| Cell Line Insensitivity | Zot's effect can be selective for different cell lines due to varying receptor expression.[3] Confirm that your chosen cell line is responsive to Zot. |
| Incorrect Buffer pH | The pH of the buffer can influence protein activity and cell health.[16] Ensure the buffer pH is maintained at the appropriate physiological level (typically 7.4).[7][8] |
Issue 3: Poor Reproducibility Between Experiments
| Possible Cause | Troubleshooting Step |
| Variability in Cell Culture | Use cells of a similar passage number for each experiment to ensure consistency.[17] Cell characteristics can change with excessive passaging. |
| Inconsistent Incubation Times | Adhere strictly to the planned incubation times for Zot treatment and tracer flux measurements. |
| Reagent Variability | Use the same batch of reagents (e.g., cell culture media, buffers, this compound) for a set of related experiments to minimize variability.[17] |
| Evaporation from Edge Wells | Evaporation from the outer wells of a multi-well plate can concentrate solutes and affect cell viability.[17] To mitigate this "edge effect," fill the perimeter wells with sterile PBS or media without cells.[17] |
Experimental Protocols
Standard Caco-2 Permeability Assay
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Cell Culture: Seed Caco-2 cells on permeable Transwell® supports and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.[8][9]
-
Monolayer Integrity Check: Measure the baseline TEER of the Caco-2 monolayers. Only use monolayers with TEER values ≥ 200 Ω·cm².[7]
-
Zot Treatment:
-
Wash the monolayers with pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS).
-
Add the desired concentration of this compound (or its active peptide AT-1002) to the apical side of the Transwell®.[6]
-
Add fresh HBSS to the basolateral side.
-
-
Permeability Measurement:
-
TEER: Measure TEER at various time points after Zot addition to monitor the change in permeability.[10]
-
Tracer Flux: Add a fluorescent or radiolabeled tracer molecule (e.g., Lucifer yellow) to the apical chamber.[6] At specific time intervals, collect samples from the basolateral chamber and measure the concentration of the tracer.
-
-
Data Analysis:
-
Calculate the percent decrease in TEER relative to the baseline.
-
Calculate the apparent permeability coefficient (Papp) for the tracer molecule.
-
Quantitative Data Summary
| Parameter | Typical Values and Observations | References |
| Cell Line | Caco-2 | [5][7][8] |
| Culture Time | 21-25 days for Caco-2 differentiation | [8][9] |
| Baseline TEER | ≥ 200 Ω·cm² for Caco-2 monolayers | [7] |
| Zot Concentration | 0.1 - 4.0 µg/mL (concentration-dependent effect) | [10] |
| Incubation Time | 30 - 120 minutes | [1] |
| Permeability Marker | Lucifer yellow, Inulin, Radiolabeled sucrose | [6][10] |
| Expected Outcome | Reversible, dose-dependent decrease in TEER and increase in Papp | [4][6][10] |
Visualizations
References
- 1. The active Zot domain (aa 288–293) increases ZO-1 and myosin 1C serine/threonine phosphorylation, alters interaction between ZO-1 and its binding partners, and induces tight junction disassembly through proteinase activated receptor 2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zonula Occludens Toxin Acts as an Adjuvant through Different Mucosal Routes and Induces Protective Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zonula occludens toxin modulates tight junctions through protein kinase C-dependent actin reorganization, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zonula occludens toxin modulates tight junctions through protein kinase C-dependent actin reorganization, in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Analysis of the Zonula occludens Toxin Found in the Genome of the Chilean Non-toxigenic Vibrio parahaemolyticus Strain PMC53.7 [frontiersin.org]
- 6. Mechanism of action of ZOT-derived peptide AT-1002, a tight junction regulator and absorption enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 8. enamine.net [enamine.net]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. Zonula occludens toxin increases the permeability of molecular weight markers and chemotherapeutic agents across the bovine brain microvessel endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is TEER? | Axion Biosystems [axionbiosystems.com]
- 13. mdpi.com [mdpi.com]
- 14. wpiinc.com [wpiinc.com]
- 15. wpiinc.com [wpiinc.com]
- 16. Data supporting the investigation of interaction of biologically relevant proteins with ZnO nanomaterials: A confounding factor for in vitro toxicity endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Zot Protein Concentration for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Zonula occludens toxin (Zot) protein in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Zot protein in vivo?
A1: this compound reversibly increases the permeability of the small intestine by modulating the structure of intercellular tight junctions (zonula occludens).[1] The mechanism involves binding to a specific receptor on intestinal epithelial cells, which triggers a cascade of intracellular events. This cascade, mediated by protein kinase C (PKC), leads to the reorganization of the actin cytoskeleton and the disassembly of tight junction proteins, ultimately increasing paracellular permeability.[1][2][3][4]
Q2: What is the difference between full-length Zot and its active fragments like AT1002?
A2: Full-length Zot is a 44.8-kDa protein.[1] Structure-function analyses have identified that the biological activity of Zot resides in a smaller, active domain.[5] For instance, AT1002 is a six-amino-acid peptide (aa 288–293) derived from Zot that has been shown to reversibly open intestinal tight junctions.[5] While both full-length Zot and its active fragments can increase intestinal permeability, their minimal effective concentrations and potency may differ.[5]
Q3: Is the effect of this compound on intestinal permeability reversible?
A3: Yes, the effect of Zot on intestinal permeability is time and dose-dependent and fully reversible.[1][4] This property makes it a promising agent for the controlled delivery of therapeutic molecules across the intestinal barrier.
Q4: Can this compound be used as a mucosal adjuvant?
A4: Yes, Zot has been shown to be a powerful mucosal adjuvant for antigens delivered intranasally. It can induce significant systemic and mucosal antigen-specific antibody responses.[1][4]
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| No observable effect on intestinal permeability | Suboptimal Zot Concentration: The concentration of this compound may be too low to elicit a response. | Refer to dose-response data (see Tables 1 and 2) to select an appropriate starting concentration. Consider performing a dose-escalation study to determine the optimal concentration for your specific animal model and experimental conditions.[5] |
| Protein Instability/Degradation: this compound may have degraded due to improper storage or handling. | Ensure this compound is stored at the recommended temperature and handled according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. | |
| Incorrect Administration Technique: Improper oral gavage technique can lead to incorrect dosage delivery or aspiration. | Review and practice proper oral gavage techniques. Ensure the gavage needle is of the appropriate size for the animal and is inserted correctly to deliver the solution to the stomach.[6][7][8][9][10] | |
| High Animal Mortality or Distress | Toxicity at High Concentrations: The concentration of this compound may be too high, leading to adverse effects. | Reduce the concentration of this compound. Monitor animals closely for any signs of distress after administration.[10] |
| Improper Vehicle/Solvent: The vehicle used to dissolve the this compound may be causing toxicity. | Use a biocompatible vehicle such as sterile saline or phosphate-buffered saline (PBS) for in vivo administration. Ensure the final formulation is at a physiologically acceptable pH.[11] | |
| Inconsistent or Variable Results | Variability in Animal Model: Differences in age, weight, or strain of the animals can lead to variable responses. | Use a homogenous group of animals for your experiments. Record the age, weight, and strain of all animals used. |
| Inconsistent Dosing Volume: Variations in the administered volume can lead to inconsistent results. | Carefully calculate and measure the dosing volume for each animal based on its body weight. A typical maximum volume for oral gavage in mice is 10 mL/kg.[6][7][10] | |
| Timing of Measurement: The time point at which permeability is assessed can significantly impact the results. | Establish a clear timeline for your experiment, including the time of Zot administration and the time of permeability measurement, based on known kinetic data.[5] |
Quantitative Data
The following tables summarize quantitative data from in vivo studies using a Zot-derived active peptide, AT1002, in mice.
Table 1: Dose-Dependent Effect of AT1002 on Intestinal Permeability in Mice
| AT1002 Concentration (µ g/mouse ) | Lactulose (B1674317)/Rhamnose (LA/RA) Ratio in Blood (Mean ± SE) |
| 0 (Control) | 0.03 ± 0.005 |
| 0.25 | 0.08 ± 0.01 |
| 4 | 0.15 ± 0.02 |
| 16 | 0.22 ± 0.03 |
| Data adapted from an in vivo study measuring intestinal permeability 1 hour after oral administration of AT1002 with lactulose and rhamnose as permeability tracers.[5] |
Table 2: Time-Course of AT1002-Induced Intestinal Permeability in Mice
| Time After Administration (hours) | LA/RA Ratio in Blood (Mean ± SE) at 16 µ g/mouse |
| 1 | 0.22 ± 0.03 |
| 2 | 0.18 ± 0.02 |
| 4 | 0.11 ± 0.01 |
| 7 | 0.05 ± 0.008 |
| 10 | 0.03 ± 0.005 |
| 13 | 0.03 ± 0.005 |
| Data adapted from an in vivo study measuring the duration of increased intestinal permeability after a single oral dose of AT1002.[5] |
Experimental Protocols
Protocol: Oral Gavage Administration of this compound in Mice
This protocol provides a detailed methodology for the oral administration of this compound to mice.
Materials:
-
This compound solution at the desired concentration in a biocompatible vehicle (e.g., sterile PBS).
-
Appropriately sized oral gavage needles (typically 18-20 gauge for adult mice).[7][10]
-
Syringes (1 ml).
-
Animal scale.
Procedure:
-
Animal Preparation:
-
Gavage Needle Measurement:
-
Administration:
-
Draw the calculated volume of the this compound solution into the syringe and attach the gavage needle.
-
Hold the restrained mouse in a vertical position.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[8][9] The mouse should swallow as the tube is gently advanced.
-
If any resistance is met, do not force the needle. Withdraw it and attempt re-insertion.
-
Once the needle is inserted to the pre-measured depth, slowly administer the solution over 2-3 seconds.[8]
-
-
Post-Administration Monitoring:
Visualizations
Zot-Induced Tight Junction Disassembly Signaling Pathway
References
- 1. Zonula Occludens Toxin Is a Powerful Mucosal Adjuvant for Intranasally Delivered Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zonula occludens toxin modulates tight junctions through protein kinase C-dependent actin reorganization, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zonula occludens toxin modulates tight junctions through protein kinase C-dependent actin reorganization, in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zonula Occludens Toxin Acts as an Adjuvant through Different Mucosal Routes and Induces Protective Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The active Zot domain (aa 288–293) increases ZO-1 and myosin 1C serine/threonine phosphorylation, alters interaction between ZO-1 and its binding partners, and induces tight junction disassembly through proteinase activated receptor 2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.fsu.edu [research.fsu.edu]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. research-support.uq.edu.au [research-support.uq.edu.au]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. benchchem.com [benchchem.com]
Cytotoxicity issues associated with high concentrations of Zot protein.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity issues associated with high concentrations of the Zot protein in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of the this compound?
A1: The primary and well-characterized mechanism of action of Vibrio cholerae-derived Zonula Occludens Toxin (Zot) is the reversible modulation of intestinal epithelial tight junctions.[1] This leads to an increase in paracellular permeability.[2] Zot interacts with a specific cell surface receptor, which triggers an intracellular signaling cascade involving Protein Kinase C alpha (PKCα).[3][4] This signaling results in the reorganization of the actin cytoskeleton, leading to the disassembly of tight junction complexes.[3][4]
Q2: Is this compound inherently cytotoxic or does it induce apoptosis?
A2: Current scientific literature suggests that this compound is not directly cytotoxic and does not cause tissue damage.[2] Its effect on tight junctions is dose-dependent and fully reversible.[2] The primary function of Zot is to increase paracellular permeability, not to directly induce apoptosis or necrotic cell death.
Q3: Why might I be observing cell death or low viability in my cell cultures when using high concentrations of this compound?
A3: While Zot is not considered a classic cytotoxic agent, high concentrations or prolonged exposure could lead to secondary effects that result in cell death. The continuous disruption of tight junctions can compromise the integrity of the cellular barrier, leading to an uncontrolled exchange of substances between the cell's internal and external environments. This can cause cellular stress, ionic imbalance, and disruption of normal cell signaling, which may indirectly trigger apoptotic pathways or lead to necrosis.
Q4: What are the typical concentrations of this compound used in experiments?
A4: The effective concentration of this compound is highly dependent on the experimental system and the specific Zot-related protein being used (full-length Zot, ΔG, or AT1002). For example, in ex vivo rat intestine models, minimal threshold concentrations to decrease transepithelial electrical resistance (TEER) were found to be as low as 10⁻¹² M for full-length Zot.[3] In cell culture models, such as with Caco-2 cells, concentrations around 30 nM have been used to study its effects on tight junctions.[3] It is crucial to perform a dose-response curve for your specific cell line and endpoint.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving high concentrations of this compound.
| Issue | Possible Cause | Recommended Solution |
| High levels of cell death or low viability observed after treatment with this compound. | Prolonged exposure to high concentrations: Continuous disruption of tight junctions can lead to cellular stress and secondary cytotoxicity. | - Perform a time-course experiment to determine the optimal incubation time. - Reduce the concentration of this compound. The effect on tight junctions is often rapid and reversible.[3] |
| Contamination of the protein stock: The this compound preparation may be contaminated with other bacterial components (e.g., endotoxins) that are cytotoxic. | - Ensure the purity of your this compound stock using SDS-PAGE. - Use an endotoxin (B1171834) removal kit or purchase endotoxin-free this compound. | |
| Sub-optimal cell culture conditions: Cells may be stressed due to factors like nutrient depletion, pH changes, or over-confluency, making them more susceptible to the effects of Zot. | - Ensure optimal cell culture conditions, including media changes and appropriate seeding density. - Use healthy, low-passage number cells for your experiments. | |
| Inconsistent or unexpected results in cell viability assays (e.g., MTT, XTT). | Interference of this compound with the assay: The protein itself or the buffer it is in may interfere with the chemistry of the viability assay. | - Run a control with this compound in cell-free media to check for direct reduction of the assay reagent. - Ensure that the solubilization step in assays like MTT is complete. |
| Incorrect timing of the assay: The timing of the viability assay relative to Zot treatment is critical. | - Perform the viability assay at multiple time points after Zot treatment to capture the dynamics of the cellular response. | |
| Difficulty in reproducing previously published results. | Differences in experimental setup: Minor variations in cell line, passage number, media composition, or protein batch can lead to different outcomes. | - Standardize all experimental parameters as much as possible. - If possible, obtain the same cell line and protein batch as used in the original study. |
Quantitative Data
The primary quantitative measure of this compound's biological activity is its effect on the integrity of tight junctions, which is commonly assessed by measuring the Transepithelial Electrical Resistance (TEER). A decrease in TEER indicates an increase in paracellular permeability.
Table 1: Dose-Dependent Effect of Zot and Related Proteins on Transepithelial Electrical Resistance (TEER) in Rat Intestine
| Protein | Minimal Threshold Concentration to Decrease TEER |
| Full-length Zot | 10⁻¹² M |
| ΔG (processed Zot) | 10⁻¹¹ M |
| AT1002 (active peptide) | 10⁻⁷ M |
Data extracted from ex vivo experiments on rat intestinal tissue.[3]
Experimental Protocols
Protocol 1: Assessment of Cell Viability using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include untreated control wells and a blank (medium only) control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of MTT solvent to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank control from all readings. Express the results as a percentage of the untreated control.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway for Tight Junction Modulation
The following diagram illustrates the established signaling pathway for Zot-mediated opening of tight junctions.
Caption: this compound signaling pathway leading to tight junction disassembly.
Hypothetical Apoptosis Pathway Induced by Cellular Stress
High concentrations or prolonged exposure to Zot may cause cellular stress, which could potentially lead to apoptosis through the intrinsic pathway. This is a generalized pathway and has not been shown to be directly activated by Zot.
Caption: Hypothetical intrinsic apoptosis pathway initiated by cellular stress.
Experimental Workflow for Investigating Zot-Induced Cytotoxicity
This diagram outlines a logical workflow for researchers investigating potential cytotoxicity associated with this compound.
Caption: Experimental workflow for troubleshooting Zot-related cytotoxicity.
References
- 1. Zonula occludens toxin structure-function analysis. Identification of the fragment biologically active on tight junctions and of the zonulin receptor binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of Specific Apoptotic Caspases with an Engineered Small Molecule-Activated Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The active Zot domain (aa 288–293) increases ZO-1 and myosin 1C serine/threonine phosphorylation, alters interaction between ZO-1 and its binding partners, and induces tight junction disassembly through proteinase activated receptor 2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zonula occludens toxin modulates tight junctions through protein kinase C-dependent actin reorganization, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Zonula Occludens Toxin (Zot) and Tight Junction Reversibility
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the reversible effects of Zonula Occludens Toxin (Zot) and its derivatives on tight junctions.
Frequently Asked Questions (FAQs)
Q1: Is the effect of Zot protein on tight junctions reversible?
Yes, the effect of Zot on intestinal epithelial tight junctions is fully reversible.[1] Zot's mechanism of action involves a rearrangement of the epithelial cell cytoskeleton through protein kinase Cα (PKCα)-dependent F-actin polymerization, which leads to the opening of tight junctions without causing tissue damage.[1][2] This effect is both time and dose-dependent.[1][2]
Q2: What is AT-1002, and is its effect also reversible?
AT-1002 is a hexamer peptide that represents the active domain of the this compound.[3] Similar to the full-length this compound, AT-1002 causes a reversible reduction in transepithelial electrical resistance (TEER) and an increase in paracellular permeability in cell monolayers, such as Caco-2 cells.[3]
Q3: How long does it take for tight junctions to recover after Zot or AT-1002 exposure?
The recovery of tight junction integrity, measured by TEER, depends on the duration of exposure to the Zot-derived peptide AT-1002. In Caco-2 cell monolayers, TEER values begin to recover within 2 hours after the removal of AT-1002. Complete recovery to baseline levels is typically observed between 6 and 23 hours post-removal, with shorter exposure times leading to faster recovery.[1]
Q4: What is the underlying signaling pathway for Zot's effect on tight junctions?
Zot and its active fragment, AT-1002, are believed to exert their effects by binding to the Protease-Activated Receptor 2 (PAR2).[4] This interaction triggers a downstream signaling cascade that includes the activation of p38 Mitogen-Activated Protein Kinase (MAPK).[4] A key event in this pathway is the PKCα-dependent phosphorylation of proteins that leads to the reorganization of the actin cytoskeleton. This cytoskeletal rearrangement results in the disassembly of tight junction protein complexes and an increase in paracellular permeability.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant decrease in TEER after Zot/AT-1002 application. | 1. Inactive Zot/AT-1002: The protein or peptide may have degraded due to improper storage or handling. 2. Low concentration: The concentration of Zot/AT-1002 used may be insufficient to elicit a response in your specific cell model. 3. Cell monolayer is not fully confluent or differentiated: The tight junctions may not be well-established, leading to a low initial TEER and masking the effect of Zot. 4. Incorrect apical application: Zot and its derivatives act on the apical side of the epithelial cells. Ensure the application is to the correct compartment of your transwell system. | 1. Verify protein/peptide activity: Use a fresh aliquot of Zot/AT-1002. If possible, perform a positive control experiment with a known active batch. 2. Perform a dose-response experiment: Test a range of concentrations to determine the optimal concentration for your cell line and experimental conditions. 3. Ensure monolayer integrity: Allow cells to culture for an adequate period (e.g., 21 days for Caco-2 cells) to ensure proper differentiation and tight junction formation. Monitor TEER until a stable, high baseline is achieved before starting the experiment. 4. Confirm correct application: Double-check your experimental setup to ensure Zot/AT-1002 is added to the apical chamber of the transwell. |
| TEER values do not recover after washing out Zot/AT-1002. | 1. Incomplete washout: Residual Zot/AT-1002 may remain in the well, continuing to affect the tight junctions. 2. Cell toxicity: Although Zot is not known to be cytotoxic, very high concentrations or prolonged exposure might lead to irreversible cell damage. The vehicle used to dissolve Zot/AT-1002 could also be a source of toxicity. 3. Contamination: Bacterial or fungal contamination can compromise cell health and prevent recovery. | 1. Thorough washing: Perform multiple washes with fresh, pre-warmed culture medium to ensure complete removal of the toxin. 2. Assess cell viability: Perform a cell viability assay (e.g., MTT or LDH assay) to check for cytotoxicity. Use a lower concentration of Zot/AT-1002 or reduce the exposure time. Ensure the vehicle control does not affect cell viability. 3. Check for contamination: Visually inspect cultures for any signs of contamination. If suspected, discard the culture and start with a fresh, uncontaminated stock. |
| High variability in TEER measurements between wells. | 1. Inconsistent cell seeding: Uneven cell distribution will lead to variations in monolayer confluence and TEER. 2. Electrode placement: Inconsistent placement of the "chopstick" electrodes can lead to variable readings. 3. Temperature fluctuations: TEER is sensitive to temperature. Measurements taken at different temperatures will vary. | 1. Ensure uniform cell seeding: Mix the cell suspension thoroughly before seeding and ensure an even distribution of cells in each well. 2. Standardize electrode placement: Always place the electrodes in the same position and depth within the transwell insert. 3. Maintain constant temperature: Equilibrate the plate to the measurement temperature (usually 37°C) before taking readings. Perform all measurements under consistent temperature conditions. |
Quantitative Data Summary
The following table summarizes the time course for the recovery of Transepithelial Electrical Resistance (TEER) in Caco-2 cell monolayers after exposure to and subsequent removal of the Zot-derived active peptide, AT-1002.
| Exposure Time to AT-1002 | Time to Initiate TEER Recovery (post-washout) | Time to Complete TEER Recovery (post-washout) |
| 15 minutes | Within 2 hours | 6 - 23 hours |
| 30 minutes | Within 2 hours | 6 - 23 hours |
| 45 minutes | Within 2 hours | 6 - 23 hours |
| 60 minutes | Within 2 hours | 6 - 23 hours |
Data adapted from a study on Caco-2 cells treated with 5 mg/ml AT-1002. The recovery kinetics were dependent on the initial duration of exposure.[1]
Experimental Protocols
Protocol 1: Assessment of the Reversibility of Zot's Effect on TEER in Caco-2 Cell Monolayers
1. Cell Culture:
- Seed Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) at a density of 2 x 105 cells/cm2.
- Culture the cells for 21 days in a humidified incubator at 37°C and 5% CO2 to allow for differentiation and formation of a stable monolayer with tight junctions. Change the culture medium every 2-3 days.
- Monitor the formation of the monolayer by measuring the Transepithelial Electrical Resistance (TEER) periodically until a stable baseline is achieved (typically >250 Ω·cm²).
2. Zot/AT-1002 Treatment:
- Once a stable TEER is reached, replace the apical medium with a pre-warmed solution of Zot or its active peptide AT-1002 at the desired concentration (e.g., 5 mg/ml for AT-1002) in an appropriate buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
- Incubate the cells for a defined period (e.g., 15, 30, 45, or 60 minutes).
- Measure TEER at the end of the incubation period to confirm the effect of the toxin.
3. Washout and Recovery:
- After the desired exposure time, remove the Zot/AT-1002 solution from the apical compartment.
- Wash the monolayer multiple times (e.g., 3 times) with fresh, pre-warmed culture medium to ensure complete removal of the toxin.
- Replace the apical and basolateral medium with fresh, pre-warmed culture medium.
- Monitor the recovery of TEER at regular intervals (e.g., every 1-2 hours initially, then less frequently) until the values return to the pre-treatment baseline.
4. Data Analysis:
- Calculate the TEER values (in Ω·cm²) by subtracting the resistance of a blank filter from the measured resistance and multiplying by the surface area of the filter.
- Plot the TEER values over time to visualize the kinetics of both the decrease in TEER upon treatment and the recovery after washout.
Visualizations
Caption: Zot Signaling Pathway for Tight Junction Modulation.
Caption: Workflow for Assessing Zot's Reversible Effect on TEER.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action of ZOT-derived peptide AT-1002, a tight junction regulator and absorption enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of Epithelial Cell Tight Junctions by Protease-Activated Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
Off-target effects of Zot protein in cell culture models.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the Zonula occludens toxin (Zot) in cell culture models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Zot protein in cell culture? A1: this compound reversibly increases paracellular permeability by modulating intercellular tight junctions.[1] Its mechanism involves binding to a specific cell surface receptor, which triggers a signaling cascade involving Protein Kinase C alpha (PKCα).[2][3] This leads to the polymerization and reorganization of the F-actin cytoskeleton, resulting in the disassembly of tight junction complexes.[2][4][5]
Q2: Is the effect of this compound reversible? A2: Yes, the effect of Zot on intestinal permeability is time- and dose-dependent and has been shown to be fully reversible.[4][5]
Q3: Does this compound cause permanent damage to cells? A3: Studies have shown that Zot does not cause tissue damage.[4][5][6] Its primary effect is the temporary and reversible opening of tight junctions. However, excessive concentrations or prolonged exposure may lead to secondary effects like cell detachment in certain cell culture models.
Q4: How does Zot's active domain function? A4: The biologically active domain of Zot has been identified as the hexapeptide AT1002 (amino acids 288-293).[3] This peptide appears to function by activating the Proteinase Activated Receptor 2 (PAR₂), which then initiates the downstream signaling cascade that alters tight junctions.[3]
Q5: Is Zot's effect consistent across all cell lines? A5: No, Zot demonstrates a selective effect among different cell lines.[2][7] This selectivity is likely due to varying expression levels of its specific surface receptor on different cell types.[2] It is crucial to validate the responsiveness of your chosen cell line to Zot.
Troubleshooting Guide
Problem 1: I am not observing a decrease in Transepithelial Electrical Resistance (TEER) after Zot treatment.
-
Possible Cause 1: Cell Line Insensitivity. Your cell line may not express the Zot receptor or the necessary downstream signaling components.
-
Possible Cause 2: Inactive this compound. The protein may have been denatured due to improper storage or handling. Zot is known to be structurally unstable in aqueous solutions.[8]
-
Solution: Obtain a new batch of this compound. Ensure it is stored according to the manufacturer's instructions, typically at -80°C in appropriate buffers. Perform a protein quantification assay to confirm concentration.
-
-
Possible Cause 3: Suboptimal Concentration. The concentration of Zot used may be too low to elicit a response.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Minimal threshold concentrations to decrease TEER have been reported in the range of 10⁻¹² M for full-length Zot.[3]
-
Problem 2: My cells are detaching from the culture plate after Zot treatment.
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Possible Cause 1: Excessive Zot Concentration. While not typically cytotoxic, very high concentrations can lead to significant disruption of cell-cell junctions and cytoskeletal structure, causing cells to lose adhesion.
-
Solution: Reduce the concentration of Zot used. Refer to your dose-response curve to find a concentration that effectively increases permeability without causing widespread detachment.
-
-
Possible Cause 2: Prolonged Exposure. Continuous exposure to Zot may overwhelm the cell's ability to maintain its structure.
-
Solution: Reduce the incubation time. The effects of Zot on actin polymerization can be observed within minutes.[2] A time-course experiment can help identify the ideal treatment duration.
-
-
Possible Cause 3: Poor Cell Monolayer Health. An unhealthy or non-confluent monolayer is more susceptible to disruption.
-
Solution: Ensure your cells form a fully confluent and polarized monolayer with high baseline TEER before starting the experiment. Culture conditions should be optimal for the specific cell line.
-
Problem 3: I see high variability in my permeability assay results.
-
Possible Cause 1: Inconsistent Monolayer Formation. TEER values can vary significantly between culture wells if the monolayers are not uniformly confluent.
-
Solution: Seed cells at a consistent density and allow sufficient time for a stable monolayer to form. Monitor TEER daily and only use wells that have reached a stable, high resistance plateau.
-
-
Possible Cause 2: Inaccurate Pipetting. Small variations in the volume of Zot or tracer molecules added can lead to inconsistent results.
-
Solution: Use calibrated pipettes and careful technique. For critical experiments, consider using a repeating pipette to minimize volume errors.
-
Quantitative Data Summary
The following tables summarize quantitative data reported from experiments using this compound.
Table 1: Effect of Zot on Cytoskeletal Components
| Cell Type | Parameter | Change | Reference |
|---|---|---|---|
| Endothelial Cells | Soluble G-actin pool | -27% | [7] |
| Endothelial Cells | Filamentous F-actin pool | +22% |[7] |
Table 2: Effect of Zot on Macromolecule Permeability (In Vitro)
| Tissue/Model | Macromolecule | Increase in Permeability | Reference |
|---|---|---|---|
| Rabbit Intestine | Insulin (B600854) | 72% | [9] |
| Rabbit Intestine | Immunoglobulins | 52% |[9] |
Table 3: Effect of Zot on Macromolecule Absorption (In Vivo) | Animal Model | Tissue | Macromolecule | Increase in Absorption | Reference | | :--- | :--- | :--- | :--- | | Rabbit | Jejunum & Ileum | Insulin | 10-fold |[9] | | Rabbit | Jejunum | IgG | 2-fold |[9] | | Rabbit | Ileum | IgG | 6-fold |[9] |
Experimental Protocols & Visualizations
Zot Signaling Pathway
The primary signaling cascade initiated by Zot involves binding to a specific receptor, leading to PKCα-dependent actin reorganization and the subsequent opening of tight junctions.
Caption: this compound signaling pathway leading to increased paracellular permeability.
Protocol 1: Transepithelial Electrical Resistance (TEER) Assay
This protocol measures the integrity of the cell monolayer, which is disrupted by Zot. A decrease in TEER indicates an opening of tight junctions.
Experimental Workflow
Caption: Workflow for assessing this compound activity using a TEER assay.
Methodology:
-
Cell Seeding: Seed epithelial cells (e.g., Caco-2) onto permeable filter supports (e.g., Transwell® inserts) at a high density.
-
Monolayer Formation: Culture the cells for 1-3 weeks, or until a stable, high TEER value is achieved, indicating the formation of a confluent, polarized monolayer. Replace the medium every 2-3 days.
-
Baseline Measurement: Before adding Zot, gently wash the monolayer with pre-warmed PBS or serum-free medium. Add fresh medium to the apical and basolateral compartments and measure the initial TEER using an epithelial voltohmmeter.
-
Zot Treatment: Prepare the desired concentration of this compound in pre-warmed, serum-free medium. Remove the medium from the apical compartment and replace it with the Zot-containing medium. Add fresh medium without Zot to the basolateral compartment. Include a vehicle control (medium only).
-
Time-Course Measurement: Return the plates to the incubator. At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove the plates and measure the TEER.
-
Data Analysis:
-
Subtract the resistance of a blank filter from all readings.
-
Calculate the resistance in Ω·cm² by multiplying the value by the surface area of the filter.
-
Normalize the results by expressing the TEER at each time point as a percentage of the baseline measurement at T=0.
-
Protocol 2: Immunofluorescence Staining for ZO-1 Relocalization
This protocol visualizes the effect of Zot on the tight junction protein Zonula occludens-1 (ZO-1), which moves from the cell boundary to the cytoplasm upon Zot treatment.[3]
Methodology:
-
Cell Culture: Grow cells to confluence on sterile glass coverslips.
-
Zot Treatment: Treat the cells with the desired concentration of Zot (e.g., 30 nM) or a vehicle control for a specified time (e.g., 90 minutes).[3]
-
Fixation: Gently wash the cells three times with ice-cold PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against ZO-1 (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488, diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Mounting: Wash three times with PBS. Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Imaging: Visualize the cells using a confocal or fluorescence microscope. In control cells, ZO-1 staining should be localized sharply at the cell-cell boundaries. In Zot-treated cells, staining will appear diffuse and cytoplasmic.[3]
Protocol 3: General Cytotoxicity Assay (e.g., MTT/XTT Assay)
This protocol assesses whether a given concentration of Zot is causing significant cell death, which could be an unwanted off-target effect.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Zot Treatment: The next day, replace the medium with fresh medium containing various concentrations of Zot. Include a "no treatment" control and a "vehicle" control. For a positive control for cytotoxicity, use a known toxin like staurosporine.
-
Incubation: Incubate the plate for a period relevant to your permeability experiments (e.g., 2, 6, or 24 hours).
-
Reagent Addition: Add the cytotoxicity assay reagent (e.g., MTT or XTT) to each well according to the manufacturer's instructions. This reagent is converted by metabolically active cells into a colored formazan (B1609692) product.
-
Incubation: Incubate for 1-4 hours, allowing the color to develop.
-
Measurement: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Express the viability of treated cells as a percentage of the untreated control cells.
-
A significant decrease in viability indicates a cytotoxic effect at that concentration.
-
References
- 1. mybiosource.com [mybiosource.com]
- 2. Zonula occludens toxin modulates tight junctions through protein kinase C-dependent actin reorganization, in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The active Zot domain (aa 288–293) increases ZO-1 and myosin 1C serine/threonine phosphorylation, alters interaction between ZO-1 and its binding partners, and induces tight junction disassembly through proteinase activated receptor 2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zonula Occludens Toxin Is a Powerful Mucosal Adjuvant for Intranasally Delivered Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zonula Occludens Toxin Acts as an Adjuvant through Different Mucosal Routes and Induces Protective Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. Zonula occludens toxin modulates tight junctions through protein kinase C-dependent actin reorganization, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The intestinal zonula occludens toxin (ZOT) receptor recognises non-native ZOT conformers and localises to the intercellular contacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JCI - Modulation of intestinal tight junctions by Zonula occludens toxin permits enteral administration of insulin and other macromolecules in an animal model. [jci.org]
Challenges in translating Zot protein-based therapies to the clinic.
Welcome to the Technical support center for researchers, scientists, and drug development professionals working with Zonula occludens toxin (Zot) protein-based therapies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the clinical translation and experimental phases of your work.
Section 1: Frequently Asked Questions (FAQs)
Here we address common questions regarding the challenges and methodologies in the development of Zot-based therapies.
Q1: What are the primary challenges in translating Zot protein-based therapies to the clinic?
A1: The clinical translation of this compound-based therapies faces several hurdles common to protein therapeutics, as well as challenges specific to its mechanism of action. These include:
-
Protein Stability and Formulation: As with many recombinant proteins, ensuring the stability of Zot during production, storage, and delivery is a significant challenge. Aggregation, degradation, and loss of activity can occur, impacting therapeutic efficacy.[1][2] Developing a stable formulation that maintains the protein's native conformation is critical.
-
Immunogenicity: While Zot has been described as having low immunogenicity, the potential for inducing an anti-drug antibody (ADA) response remains a concern for any protein therapeutic.[3] Such responses can lead to reduced efficacy and potential adverse events. Quantitative assessment of immunogenicity is a crucial step in preclinical and clinical development.[4]
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Scaling Up Production: Transitioning from laboratory-scale to large-scale, GMP-compliant manufacturing of recombinant this compound presents numerous challenges. These include maintaining batch-to-batch consistency, optimizing yield, and ensuring purity.[5][6][7][8][9]
-
Targeted Delivery and Off-Target Effects: Ensuring that Zot acts specifically on the intended tissue (e.g., the intestinal epithelium) to transiently open tight junctions without causing systemic effects is a key challenge. Preclinical toxicology studies are essential to evaluate potential off-target binding and toxicity.
-
Clinical Trial Design: Designing clinical trials for Zot-based therapies can be complex. For instance, the Phase 3 trial for larazotide (B1674505) acetate (B1210297), a synthetic peptide derived from Zot, was discontinued (B1498344) because a large number of additional patients were needed to achieve statistically significant results, highlighting the difficulties in measuring clinical outcomes.[10][11] Variability in patient responses and placebo effects can also complicate trial data interpretation.[3][12]
Q2: What is the mechanism of action of Zot, and how does it affect tight junctions?
A2: Zot is a 44.8-kDa protein from Vibrio cholerae that reversibly opens intestinal tight junctions.[3] Its mechanism involves a complex intracellular signaling cascade:
-
Receptor Binding: Zot, or its active fragment, binds to a specific receptor on the surface of epithelial cells. This receptor is believed to be the same as the one for zonulin, a mammalian analogue of Zot.[13]
-
Signal Transduction: This binding activates a signaling pathway that involves Protein Kinase C alpha (PKCα).[13]
-
Cytoskeletal Rearrangement: Activation of PKCα leads to the polymerization of actin filaments in the cytoskeleton.
-
Tight Junction Disassembly: The reorganization of the actin cytoskeleton results in the displacement of key tight junction proteins like ZO-1 and occludin from the cell boundaries, leading to the opening of the paracellular pathway.[14]
This process increases the permeability of the epithelial barrier, allowing for the paracellular transport of molecules that would otherwise be excluded. The effect of Zot is dose-dependent and reversible.[3]
Section 2: Troubleshooting Guides
This section provides practical guidance for common experimental issues encountered when working with this compound.
Recombinant this compound Expression and Purification
Issue: Low yield or insoluble expression (inclusion bodies) of recombinant this compound in E. coli.
| Possible Cause | Troubleshooting Steps |
| Codon Usage: The zot gene from Vibrio cholerae may contain codons that are rare in E. coli, leading to inefficient translation. | Synthesize the gene with codons optimized for E. coli expression. |
| Protein Toxicity: Overexpression of Zot may be toxic to the host cells. | Use a tightly regulated expression system (e.g., pBAD) or a strain with tighter control over basal expression (e.g., BL21-AI).[15] Lower the induction temperature (e.g., 18-25°C) and shorten the induction time.[15][16] Use a lower concentration of the inducer (e.g., IPTG).[16] |
| Improper Folding and Inclusion Body Formation: High expression levels can overwhelm the cellular folding machinery, leading to misfolded and aggregated protein in inclusion bodies. | Lower the expression temperature to slow down protein synthesis and promote proper folding.[15][17] Co-express with molecular chaperones (e.g., GroEL/GroES) to assist in folding.[17] Use fusion tags known to enhance solubility (e.g., MBP, GST, SUMO).[17] |
| Inefficient Lysis and Protein Extraction: Incomplete cell lysis can result in a lower yield of soluble protein. | Optimize lysis conditions. Sonication parameters (amplitude, duration, cycles) may need to be adjusted. The use of lysozyme (B549824) and DNase I can improve lysis efficiency. |
| Suboptimal Purification Buffer: The buffer composition may not be ideal for Zot stability, leading to precipitation during purification. | Screen different buffer conditions, varying pH and salt concentrations to identify the optimal buffer for Zot solubility and stability.[18][19] Include additives such as glycerol (B35011) (5-20%) to enhance stability.[20][21] |
Transepithelial Electrical Resistance (TEER) Assays
Issue: High variability or inconsistent results in TEER measurements when assessing the effect of Zot on epithelial monolayers (e.g., Caco-2 cells).
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Monolayer Integrity: The baseline TEER of Caco-2 monolayers can vary depending on passage number, seeding density, and culture conditions.[22][23] | Standardize cell culture protocols. Use cells within a consistent passage number range. Ensure a confluent monolayer has formed before starting the experiment (typically 21 days post-seeding for Caco-2 cells).[22] Monitor TEER values until they plateau before adding Zot.[22] |
| Temperature Fluctuations: TEER is sensitive to temperature changes. Measurements taken at different temperatures will not be comparable. | Equilibrate the plate to the measurement temperature (e.g., room temperature or 37°C) for a consistent period before reading. Perform all measurements for a single experiment at the same temperature. |
| Electrode Positioning: Inconsistent placement of the "chopstick" electrodes can lead to significant variations in readings. | Ensure the electrodes are placed in the same position in each well for every measurement. The shorter electrode should be in the apical chamber and the longer electrode in the basolateral chamber, without touching the cell monolayer. |
| This compound Aggregation or Degradation: The biological activity of Zot can be compromised if the protein aggregates or degrades in the experimental medium. | Use a stable, well-characterized preparation of Zot. Prepare fresh dilutions of Zot in the appropriate assay buffer just before use. |
| Cellular Stress: Factors other than Zot, such as changes in media composition or pH, can affect tight junction integrity and TEER. | Use a vehicle control (the buffer in which Zot is diluted) to account for any effects of the buffer on the cells. Ensure the assay medium is properly buffered. |
Expected TEER Values for Caco-2 Cells: Baseline TEER values for fully differentiated Caco-2 cell monolayers typically range from 300 to over 1000 Ω·cm².[1][23][24] The magnitude of the decrease in TEER upon Zot treatment is dose-dependent. For example, studies have shown that Zot and its derivatives can decrease TEER in a dose-dependent manner, with minimal threshold concentrations in the picomolar to micromolar range.[14]
In Vivo Intestinal Permeability Studies
Issue: Difficulty in obtaining reproducible and significant results in animal models of intestinal permeability using Zot.
| Possible Cause | Troubleshooting Steps |
| Variability in Gavage/Administration: Inconsistent administration of Zot and the permeability marker can lead to high variability in absorption. | Ensure consistent and accurate oral gavage technique. Use a fixed volume and concentration of Zot and the marker based on the animal's body weight. |
| Pharmacokinetics of Zot and Marker: The timing of blood sampling relative to the administration of Zot and the permeability marker is critical. | Conduct pilot studies to determine the optimal time points for blood collection that correspond to the peak plasma concentrations of the permeability marker following Zot administration. |
| Animal Stress: Stress can independently affect intestinal permeability, confounding the results. | Acclimate animals to the experimental procedures and handling to minimize stress. |
| Choice of Permeability Marker: The size and properties of the fluorescent marker (e.g., FITC-dextran) can influence its baseline permeability and the magnitude of the change observed with Zot. | Select a marker with low baseline permeability to maximize the signal-to-noise ratio. Ensure the marker is stable in the gastrointestinal tract. |
| Instability of Zot in the GI Tract: this compound may be susceptible to degradation by proteases in the stomach and small intestine. | Consider co-administration with protease inhibitors or formulation in a protective vehicle, such as nanocarriers, to enhance stability and delivery.[25] |
Section 3: Data Presentation
Table 1: Effect of Zot and its Derivatives on Transepithelial Electrical Resistance (TEER) in Rat Intestinal Tissue
| Protein | Minimal Threshold Concentration for TEER Decrease (M) |
| Full-length Zot | 10⁻¹² |
| ΔG (processed Zot) | 10⁻¹¹ |
| AT1002 (active hexapeptide) | 10⁻⁷ |
| Data summarized from Goldblum et al.[14] |
Table 2: Adjuvant Effect of Zot on Serum IgG Titers
| Adjuvant | Antigen | IgG Titer (Geometric Mean) | Fold Increase vs. Antigen Alone |
| None | Ovalbumin (Ova) | ~100 | - |
| MBP-Zot (10 µg) | Ova (5 µg) | ~4000 | ~40 |
| His-Zot (5 µg) | Ova (5 µg) | ~4000 | ~40 |
| LT (1 µg) | Ova (5 µg) | ~12400 | ~124 |
| Data summarized from Gagliardi et al. and another related study comparing Zot to LT.[26] |
Section 4: Experimental Protocols
Protocol: Measurement of Transepithelial Electrical Resistance (TEER)
Objective: To measure the integrity of an epithelial monolayer in response to this compound.
Materials:
-
Epithelial cells (e.g., Caco-2)
-
Cell culture medium
-
Transwell® inserts
-
Epithelial voltohmmeter with "chopstick" electrodes (e.g., Millicell® ERS-2)
-
Sterile phosphate-buffered saline (PBS)
-
This compound solution and vehicle control
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Differentiation: Culture the cells for 21 days to allow for differentiation and formation of a tight monolayer. Change the medium every 2-3 days.
-
Baseline TEER Measurement: a. Before the experiment, allow the cell culture plate and a plate with empty inserts containing medium (for blank measurement) to equilibrate to room temperature for at least 30 minutes. b. Sterilize the electrodes with 70% ethanol (B145695) and rinse with sterile PBS. c. Place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber. d. Record the resistance (Ω) for each well and the blank well. e. Calculate the TEER (Ω·cm²) using the following formula: TEER (Ω·cm²) = (Resistance_well - Resistance_blank) x Membrane Area (cm²) .
-
Zot Treatment: a. Prepare dilutions of this compound and the vehicle control in pre-warmed cell culture medium. b. Replace the apical medium in the Transwell® inserts with the Zot solutions or vehicle control.
-
Time-Course Measurement: a. Measure TEER at various time points after Zot addition (e.g., 0, 1, 2, 4, 6, 24 hours). b. At each time point, briefly remove the plate from the incubator and measure the resistance as described in step 3.
-
Data Analysis: Plot the TEER values over time for each treatment group to observe the effect of Zot on monolayer integrity.
Protocol: In Vivo Intestinal Permeability Assay
Objective: To assess the effect of Zot on intestinal permeability in a rodent model.
Materials:
-
Mice or rats
-
This compound solution and vehicle control
-
Permeability marker (e.g., 4 kDa FITC-dextran)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillary tubes)
-
Fluorometer
Procedure:
-
Animal Preparation: Fast the animals overnight (with free access to water) to ensure an empty stomach.
-
Administration: a. Administer the this compound solution or vehicle control to the animals via oral gavage. b. After a predetermined time (e.g., 30 minutes) to allow Zot to act on the intestinal epithelium, administer the FITC-dextran solution via oral gavage.
-
Blood Collection: a. At various time points after FITC-dextran administration (e.g., 1, 2, 4 hours), collect blood samples via a suitable method (e.g., tail vein or retro-orbital bleeding). b. Collect the blood in heparinized tubes to prevent clotting.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Fluorescence Measurement: a. Dilute the plasma samples in PBS. b. Measure the fluorescence of the diluted plasma using a fluorometer with appropriate excitation and emission wavelengths for FITC (e.g., 490 nm excitation, 520 nm emission).
-
Data Analysis: a. Generate a standard curve using known concentrations of FITC-dextran. b. Use the standard curve to determine the concentration of FITC-dextran in the plasma samples. c. Plot the plasma FITC-dextran concentration over time to assess the effect of Zot on intestinal permeability.
Section 5: Mandatory Visualizations
Zot Signaling Pathway
Caption: Zot signaling cascade leading to increased paracellular permeability.
Experimental Workflow: TEER Assay
Caption: Workflow for assessing Zot's effect on TEER.
Logical Relationship: Troubleshooting Low Recombinant Zot Yield
Caption: Troubleshooting logic for low recombinant this compound yield.
References
- 1. Evaluation of Caco-2 and human intestinal epithelial cells as in vitro models of colonic and small intestinal integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein drug stability: a formulation challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Randomized, Double-Blind Study of Larazotide Acetate to Prevent the Activation of Celiac Disease During Gluten Challenge [dash.harvard.edu]
- 4. IQ Survey Results on Current Industry Practices: Part 2—Quantitative Evaluations of Immunogenicity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. betalifesci.com [betalifesci.com]
- 7. Industrial Challenges of Recombinant Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Scaling up recombinant protein production : overcoming challenges and embracing scalable solutions with a focus on Pichia pastoris [biblio.ugent.be]
- 9. High-throughput protein production--lessons from scaling up from 10 to 288 recombinant proteins per week - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. celiac.org [celiac.org]
- 11. beyondceliac.org [beyondceliac.org]
- 12. Larazotide acetate in patients with coeliac disease undergoing a gluten challenge: a randomised placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Zonula occludens toxin modulates tight junctions through protein kinase C-dependent actin reorganization, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The active Zot domain (aa 288–293) increases ZO-1 and myosin 1C serine/threonine phosphorylation, alters interaction between ZO-1 and its binding partners, and induces tight junction disassembly through proteinase activated receptor 2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 18. photophysics.com [photophysics.com]
- 19. Maintaining protein stability through buffers, freezing, and lyophilization [opsdiagnostics.com]
- 20. genextgenomics.com [genextgenomics.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. researchgate.net [researchgate.net]
- 23. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. ZOT-derived peptide and chitosan functionalized nanocarrier for oral delivery of protein drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Zonula Occludens Toxin Is a Powerful Mucosal Adjuvant for Intranasally Delivered Antigens - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Efficacy of Zot Protein as a Vaccine Adjuvant
Welcome to the Technical Support Center for the utilization of Zonula Occludens Toxin (Zot) protein as a vaccine adjuvant. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments aimed at improving the efficacy of Zot-adjuvanted vaccines.
Frequently Asked Questions (FAQs)
Q1: What is Zot protein and how does it function as a vaccine adjuvant?
Zot is a protein produced by Vibrio cholerae that reversibly opens the tight junctions between epithelial cells.[1][2] This mechanism allows for the paracellular transport of co-administered antigens across the mucosal barrier, enhancing their access to underlying immune cells and thus potentiating the immune response.[3]
Q2: What are the different recombinant forms of this compound used in research?
The most commonly used recombinant forms are Maltose-Binding Protein (MBP)-Zot and Hexahistidine-tagged (His)-Zot. These fusion tags facilitate the purification of the recombinant protein.[3] Both forms have been shown to be effective as mucosal adjuvants.[3]
Q3: What type of immune response is typically induced by Zot-adjuvanted vaccines?
Intranasal administration of Zot with an antigen typically induces a mixed Th1 and Th2 immune response, characterized by the production of antigen-specific IgG1, IgG2a, and IgG2b serum antibodies, as well as mucosal IgA.[3] This broad-based response is crucial for protection against a variety of pathogens.
Q4: How does the adjuvant activity of Zot compare to other mucosal adjuvants like heat-labile enterotoxin (LT)?
Studies have shown that the adjuvant activity of Zot is comparable to, though slightly lower than, that of E. coli heat-labile enterotoxin (LT).[3] For instance, intranasal immunization with ovalbumin and Zot induced serum IgG titers approximately 40-fold higher than the antigen alone, while the adjuvant activity of Zot was found to be about seven times lower than that of LT.[3]
Q5: What are the recommended storage conditions for purified this compound?
For short-term storage (days to weeks), purified this compound can be stored at 4°C in a suitable buffer. For long-term storage, it is recommended to store the protein at -20°C or -80°C, often with the addition of a cryoprotectant like 25-50% glycerol (B35011) to prevent degradation from freeze-thaw cycles. It is advisable to store the protein in small aliquots to avoid repeated freezing and thawing.
Troubleshooting Guides
Protein Expression and Purification
Issue 1: Low expression of recombinant this compound in E. coli.
-
Possible Cause: Suboptimal induction conditions, codon usage bias, or toxicity of the protein to the bacterial host.
-
Troubleshooting Steps:
-
Optimize IPTG concentration and induction temperature/time. Lowering the induction temperature (e.g., 16-20°C) and extending the induction time can sometimes improve the yield of soluble protein.
-
Use an E. coli expression strain that contains extra copies of tRNAs for rare codons.
-
Ensure the integrity of your expression vector and the in-frame insertion of the zot gene by DNA sequencing.
-
Issue 2: this compound is expressed as insoluble inclusion bodies.
-
Possible Cause: High expression levels leading to protein aggregation.
-
Troubleshooting Steps:
-
Follow the detailed "Protocol for Solubilization and Refolding of Zot from Inclusion Bodies" provided in the Experimental Protocols section. This typically involves denaturation with agents like urea (B33335) or guanidine (B92328) hydrochloride followed by a gradual refolding process.
-
Optimize expression conditions to favor soluble protein production, such as lowering the induction temperature and using a less rich culture medium.
-
Issue 3: Poor binding of His-tagged or MBP-tagged Zot to the affinity column.
-
Possible Cause: The fusion tag may be inaccessible, or the binding buffer conditions may be suboptimal.
-
Troubleshooting Steps:
-
Ensure the binding buffer has the correct pH and ionic strength. For His-tagged proteins, a small amount of imidazole (B134444) (10-20 mM) in the lysis and wash buffers can reduce non-specific binding.
-
If the tag is suspected to be buried within the protein structure, consider performing the purification under denaturing conditions.
-
Confirm the presence and integrity of the fusion tag by Western blot analysis.
-
Adjuvant Efficacy and Immunization
Issue 4: Low or absent mucosal IgA response after intranasal immunization.
-
Possible Cause: Improper immunization technique, insufficient Zot activity, or issues with sample collection and processing.
-
Troubleshooting Steps:
-
Review and optimize the intranasal immunization protocol. Ensure the animal is properly anesthetized and the vaccine formulation is delivered to the nasal cavity without being swallowed.
-
Verify the biological activity of your this compound preparation using an in vitro tight junction permeability assay as described in the Experimental Protocols section.
-
For sample collection, ensure that nasal or vaginal washes are collected efficiently and stored properly to prevent IgA degradation. The addition of protease inhibitors to the collection buffer is recommended.
-
Consider the immunization schedule. Multiple immunizations may be required to elicit a strong mucosal IgA response.
-
Issue 5: High variability in immune responses between animals.
-
Possible Cause: Inconsistent administration of the vaccine, or inherent biological variability.
-
Troubleshooting Steps:
-
Standardize the administration procedure to ensure each animal receives a consistent dose and delivery.
-
Increase the number of animals per group to improve statistical power and account for biological variation.
-
Ensure the vaccine formulation is homogenous and stable.
-
Issue 6: Signs of reactogenicity or toxicity in immunized animals.
-
Possible Cause: High dose of this compound, or contamination of the protein preparation with endotoxins.
-
Troubleshooting Steps:
-
Perform a dose-response study to determine the optimal, non-toxic dose of Zot.
-
Ensure the purified this compound is free of endotoxins by using a commercially available endotoxin (B1171834) removal kit and testing the final product with a Limulus Amebocyte Lysate (LAL) assay.
-
Monitor animals for signs of distress, weight loss, or inflammation at the site of administration.
-
Quantitative Data Summary
Table 1: Adjuvant Effect of Zot on Serum IgG and IgA Responses to Ovalbumin (Ova) in Mice
| Group | Adjuvant Dose | Mean Anti-Ova Serum IgG Titer | Fold Increase vs. Ova Alone | Mean Anti-Ova Serum IgA Titer |
| Ova alone | - | ~100 | - | Undetectable |
| Ova + MBP-Zot | 10 µg | ~4200 | 42 | High |
| Ova + His-Zot | 5 µg | ~3700 | 37 | High |
Data compiled from studies involving intranasal immunization of mice. Titers are approximate and can vary between experiments.[3]
Table 2: Comparison of Adjuvant Efficacy of Zot and LT
| Adjuvant | Antigen | IgG Titer Fold Increase vs. Antigen Alone |
| MBP-Zot (1 µg) | Ovalbumin | 18 |
| LT (1 µg) | Ovalbumin | 124 |
This table illustrates the relative potency of Zot compared to LT in a murine model.[3]
Experimental Protocols
Protocol 1: Expression and Purification of His-Tagged this compound
-
Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the pET vector containing the His-tagged zot gene. Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.
-
Expression:
-
Inoculate a single colony into 50 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to culture for 4-6 hours at 37°C or overnight at 18-20°C.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing lysozyme (B549824) and protease inhibitors.
-
Sonicate the cell suspension on ice to lyse the cells.
-
Centrifuge the lysate at 10,000 x g for 30 minutes at 4°C to pellet cell debris.
-
-
Affinity Purification:
-
Equilibrate a Ni-NTA affinity column with lysis buffer.
-
Load the cleared lysate onto the column.
-
Wash the column with wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).
-
Elute the His-tagged this compound with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
-
Dialysis and Storage:
-
Dialyze the eluted protein against PBS (pH 7.4) to remove imidazole.
-
Determine the protein concentration and store at -80°C.
-
Protocol 2: Protocol for Intranasal Immunization of Mice
-
Animal Handling: Acclimatize mice (e.g., BALB/c, 6-8 weeks old) for at least one week before the experiment. All procedures should be performed in accordance with institutional animal care and use guidelines.
-
Vaccine Formulation:
-
Prepare the vaccine formulation by mixing the antigen and Zot adjuvant in sterile PBS. A typical dose might be 10-20 µg of antigen and 1-10 µg of Zot in a total volume of 20 µL.
-
Gently mix the solution before administration.
-
-
Anesthesia: Anesthetize the mice using a suitable anesthetic agent (e.g., isoflurane (B1672236) inhalation or ketamine/xylazine injection) to ensure proper administration and prevent injury.
-
Intranasal Administration:
-
Hold the anesthetized mouse in a supine position.
-
Using a micropipette, carefully deliver 10 µL of the vaccine formulation into each nostril.
-
Allow the mouse to inhale the liquid slowly.
-
-
Recovery and Monitoring:
-
Place the mouse in a clean cage and monitor until it has fully recovered from anesthesia.
-
Observe the animals for any adverse reactions.
-
-
Booster Immunizations: Administer booster immunizations at specified intervals (e.g., 2 and 4 weeks after the primary immunization) using the same protocol.
-
Sample Collection: Collect blood samples for serum antibody analysis and nasal/vaginal washes for mucosal IgA analysis at desired time points.
Protocol 3: In Vitro Tight Junction Permeability Assay
-
Cell Culture: Culture Caco-2 human colon adenocarcinoma cells on permeable Transwell inserts until they form a confluent monolayer with stable transepithelial electrical resistance (TEER).
-
TEER Measurement: Measure the baseline TEER of the Caco-2 cell monolayers using a voltmeter.
-
Zot Treatment:
-
Add different concentrations of the purified this compound to the apical side of the Transwell inserts.
-
Use a buffer control (PBS) on separate inserts.
-
-
Permeability Assessment:
-
At various time points after Zot addition, measure the TEER again to assess the drop in resistance, which indicates the opening of tight junctions.
-
Alternatively, add a fluorescent tracer molecule (e.g., FITC-dextran) to the apical chamber and measure its flux to the basolateral chamber over time. An increase in fluorescence in the basolateral chamber indicates increased paracellular permeability.
-
-
Data Analysis: Plot the change in TEER or the flux of the fluorescent tracer over time to determine the activity of the this compound.
Visualizations
Signaling Pathway of Zot-Induced Tight Junction Modulation
Caption: this compound signaling pathway leading to increased paracellular permeability.
Experimental Workflow for Evaluating Zot Adjuvant Efficacy
Caption: Workflow for assessing the efficacy of Zot as a vaccine adjuvant.
References
- 1. The active Zot domain (aa 288–293) increases ZO-1 and myosin 1C serine/threonine phosphorylation, alters interaction between ZO-1 and its binding partners, and induces tight junction disassembly through proteinase activated receptor 2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zonula occludens toxin modulates tight junctions through protein kinase C-dependent actin reorganization, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zonula Occludens Toxin Acts as an Adjuvant through Different Mucosal Routes and Induces Protective Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the specific interaction of Zot protein with its receptor.
A Comparative Guide to Validating the Zot-Receptor Interaction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key methodologies for validating the specific interaction between the Vibrio cholerae Zonula Occludens Toxin (Zot) and its host cell receptor. Objective comparison of experimental approaches and detailed protocols are presented to aid in the design and execution of validation studies.
Zonula Occludens Toxin (Zot) is a multifunctional protein that reversibly opens intestinal tight junctions.[1] Its mechanism involves binding to a specific receptor on the surface of epithelial cells, initiating a signaling cascade that leads to increased paracellular permeability.[2][3][4] The primary receptor identified for Zot's active domain is the Proteinase-Activated Receptor 2 (PAR2).[1] The validation of this interaction is crucial for understanding the pathophysiology of cholera and for the development of novel drug delivery systems that leverage this transient opening of epithelial barriers.
Comparative Analysis of Validation Methods
Several techniques can be employed to confirm and characterize the Zot-receptor interaction. The choice of method depends on the specific research question, whether it is qualitative confirmation of binding, quantitative analysis of binding kinetics, or validation within a cellular context.
| Method | Principle | Advantages | Limitations |
| Co-Immunoprecipitation (Co-IP) | An antibody targets the "bait" protein (e.g., Zot) in a cell lysate, pulling it down along with any interacting "prey" proteins (e.g., PAR2) for detection by Western Blot.[5] | - Validates interaction in a near-native cellular environment.- Can identify unknown interacting partners. | - Susceptible to non-specific binding.- May not detect transient or weak interactions.- Provides indirect evidence of interaction. |
| Surface Plasmon Resonance (SPR) | A label-free optical technique that measures real-time changes in the refractive index at a sensor chip surface as an analyte (Zot) flows over an immobilized ligand (receptor).[6][7][8] | - Provides quantitative kinetic data (KD, kon, koff).- High sensitivity, capable of detecting transient interactions.[8][9]- Label-free, avoiding potential interference from tags.[6] | - Requires purified proteins, removing the cellular context.- Immobilization of the receptor can affect its conformation.- Can be technically demanding. |
| Affinity Purification / Pull-Down Assay | A purified, tagged "bait" protein (e.g., His-tagged Zot) is immobilized on a resin and incubated with cell lysate. Interacting proteins are "pulled down" and analyzed.[10] | - Simpler and faster than Co-IP.- Good for confirming a suspected interaction.- Can be used with purified proteins or complex lysates. | - High potential for non-specific binding.- Overexpression of bait protein can lead to non-physiological interactions.- Primarily a qualitative method. |
| FRET/BRET | Förster/Bioluminescence Resonance Energy Transfer measures energy transfer between two light-sensitive molecules (fluorophores or a luciferase/fluorophore pair) attached to the proteins of interest. Transfer only occurs when the proteins are in very close proximity.[11][12] | - Provides evidence of direct interaction in living cells.- Allows for subcellular localization of the interaction.[12] | - Requires genetic fusion of tags to proteins of interest.- Can be technically complex to set up and interpret.- Distance-dependent, may miss interactions where tags are far apart. |
Quantitative Data on Zot-Receptor Interaction
While comprehensive kinetic data for the Zot-PAR2 interaction is not extensively published, affinity purification studies have identified specific Zot binding proteins. In human brain plasma membrane preparations, two proteins of approximately 45 kDa and 55 kDa were found to bind Zot.[3][10][13] Further studies identified the 45 kDa protein as the putative Zot receptor.[3][13][14]
Note: The table below is a representative example of how quantitative data from SPR would be presented. Specific values for the Zot-PAR2 interaction require experimental determination.
| Method | Parameter | Representative Value | Significance |
| Surface Plasmon Resonance (SPR) | Dissociation Constant (KD) | e.g., 1.88 nM[15] | Measures binding affinity (lower KD = higher affinity). |
| Surface Plasmon Resonance (SPR) | Association Rate (kon) | e.g., 1 x 105 M-1s-1 | Rate at which the Zot-receptor complex forms. |
| Surface Plasmon Resonance (SPR) | Dissociation Rate (koff) | e.g., 1 x 10-4 s-1 | Rate at which the Zot-receptor complex decays. |
Experimental Protocols & Visualizations
Zot-PAR2 Signaling Pathway
The interaction of Zot with PAR2 initiates an intracellular signaling cascade. This involves the activation of Phospholipase C (PLC), leading to the activation of Protein Kinase C alpha (PKCα).[3][13][16][17] Activated PKCα then mediates the reorganization of the actin cytoskeleton, which in turn leads to the disassembly of tight junction protein complexes (e.g., ZO-1, occludin).[1][16][17] This process ultimately results in a reversible increase in paracellular permeability.[1][16]
General Workflow for Interaction Validation
A multi-step approach is recommended to validate the Zot-receptor interaction with high confidence, typically starting with in vitro methods and progressing to cell-based assays.
Detailed Experimental Protocols
Co-Immunoprecipitation (Co-IP) Protocol
This protocol is adapted from standard Co-IP procedures.[18][19][20][21]
-
Cell Lysis:
-
Culture PAR2-expressing cells (e.g., Caco-2) to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold IP Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) per 107 cells.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 15-30 minutes with gentle agitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new, pre-chilled tube.
-
-
Pre-Clearing (Optional but Recommended):
-
Add 20-30 µL of Protein A/G magnetic beads to the cell lysate.
-
Incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Pellet the beads using a magnetic stand and transfer the supernatant to a fresh tube.
-
-
Immunoprecipitation:
-
Add 2-5 µg of anti-PAR2 antibody (or an appropriate isotype control IgG) to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Add 40 µL of fresh Protein A/G magnetic beads to capture the antibody-antigen complexes.
-
Incubate for another 1-2 hours at 4°C on a rotator.
-
-
Washing:
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of cold IP Lysis Buffer. For each wash, resuspend the beads and rotate for 5 minutes at 4°C before pelleting.
-
-
Elution and Analysis:
-
After the final wash, remove all supernatant.
-
Elute the protein complexes by resuspending the beads in 40 µL of 1X SDS-PAGE sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform a Western Blot using an anti-Zot antibody to detect the co-precipitated protein.
-
Surface Plasmon Resonance (SPR) Protocol
This protocol outlines a general procedure for analyzing a protein-receptor interaction using SPR.[6][7][15]
-
Protein Preparation:
-
Express and purify recombinant this compound (analyte) and the extracellular domain of the PAR2 receptor (ligand).[15]
-
Ensure high purity and buffer-match both proteins into the desired SPR running buffer (e.g., HBS-EP+). Degas all solutions.
-
-
Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5 chip for amine coupling).
-
Activate the chip surface by injecting a 1:1 mixture of NHS (N-hydroxysuccinimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
Inject the PAR2 ligand at a low concentration (e.g., 10-50 µg/mL) in an appropriate immobilization buffer (e.g., 10 mM Sodium Acetate, pH 4.5) to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting ethanolamine-HCl.
-
-
Analyte Binding Analysis:
-
Inject a series of increasing concentrations of the Zot analyte over the immobilized ligand surface and a reference flow cell (for background subtraction).
-
The concentration range should typically span from 10-fold below to 10-fold above the expected KD.[7]
-
Each injection cycle consists of:
-
Association Phase: Analyte flows over the surface, allowing binding to occur.
-
Dissociation Phase: Running buffer flows over the surface, allowing the complex to dissociate.
-
-
Monitor the change in response units (RU) in real-time.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.
-
This analysis will yield the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).
-
References
- 1. The active Zot domain (aa 288–293) increases ZO-1 and myosin 1C serine/threonine phosphorylation, alters interaction between ZO-1 and its binding partners, and induces tight junction disassembly through proteinase activated receptor 2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zonula occludens toxin structure-function analysis. Identification of the fragment biologically active on tight junctions and of the zonulin receptor binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Zonula Occludens Toxin Is a Powerful Mucosal Adjuvant for Intranasally Delivered Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 6. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 8. Protein Interaction Analysis by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 9. youtube.com [youtube.com]
- 10. Zonula occludin toxin, a microtubule binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interaction of Protease-Activated Receptor 2 with G Proteins and β-Arrestin 1 Studied by Bioluminescence Resonance Energy Transfer [pubmed.ncbi.nlm.nih.gov]
- 12. Validating pharmacological disruption of protein-protein interactions by acceptor photobleaching FRET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Affinity purification and partial characterization of the zonulin/zonula occludens toxin (Zot) receptor from human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. Zonula occludens toxin modulates tight junctions through protein kinase C-dependent actin reorganization, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Zonula occludens toxin modulates tight junctions through protein kinase C-dependent actin reorganization, in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 19. assaygenie.com [assaygenie.com]
- 20. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide to Zot Protein and Other Intestinal Permeability Enhancers
For Researchers, Scientists, and Drug Development Professionals
The effective oral delivery of many therapeutic agents is hindered by the intestinal epithelial barrier, a selectively permeable layer that restricts the passage of macromolecules. To overcome this challenge, various permeability enhancers are being investigated. This guide provides a comparative analysis of the efficacy of Zonula occludens toxin (Zot) protein against other common permeability enhancers, supported by experimental data, detailed protocols, and mechanistic insights.
Overview of Permeability Enhancers
The intestinal epithelium maintains a barrier through complex protein structures known as tight junctions (TJs). Permeability enhancers transiently open these junctions, facilitating the paracellular transport of therapeutic molecules. This guide focuses on a comparative evaluation of four major classes of permeability enhancers:
-
Zot Protein: A toxin produced by Vibrio cholerae that reversibly opens tight junctions.[1]
-
Bacterial Enterotoxins: Including Cholera Toxin (CT) from Vibrio cholerae and heat-labile enterotoxin (LT) from E. coli, which also modulate tight junction permeability.
-
Medium-Chain Fatty Acids: Such as sodium caprate (C10), which are known to enhance paracellular drug absorption.[2][3]
-
Surfactants: A broad class of agents that can increase permeability, often by perturbing the cell membrane.[4][5]
Comparative Efficacy Data
The following tables summarize quantitative data from various studies, illustrating the effects of different permeability enhancers on epithelial barrier function. It is important to note that these data are compiled from different studies and direct, head-to-head comparisons under identical experimental conditions are limited.
Table 1: Effect on Transepithelial Electrical Resistance (TEER)
Transepithelial Electrical Resistance (TEER) is a measure of the integrity of the epithelial barrier. A decrease in TEER indicates an increase in paracellular permeability.
| Permeability Enhancer | Cell Line | Concentration | Incubation Time | % TEER Reduction (relative to control) | Reference |
| This compound | Caco-2 | 12.5 µ g/100 µl | 4 hours | ~20% | [6] |
| Caco-2 | 50 µ g/100 µl | 4 hours | ~45% | [6] | |
| Sodium Caprate (C10) | Caco-2 | 8.5 mM | Not specified | Reversibly reduced TEER | [7] |
| HT-29/B6 | 10 mM | Not specified | Rapid and reversible decrease | [3] | |
| Cholera Toxin (CT) | Rat Jejunum | 1 µg/ml | 4 hours | Marked decrease | [8] |
| Surfactant (Sucrose Laurate) | Caco-2 | 1 mM | Not specified | Significant decrease | [4] |
Table 2: Effect on Paracellular Permeability of Marker Molecules
The flux of non-metabolizable marker molecules across the epithelial monolayer is a direct measure of paracellular permeability. An increase in the apparent permeability coefficient (Papp) signifies enhanced transport.
| Permeability Enhancer | Cell Line | Marker Molecule | Concentration | Fold Increase in Permeability (Papp) | Reference |
| This compound | Caco-2 | [¹⁴C]mannitol | 4000 ng/ml | Significant increase | |
| Caco-2 | [¹⁴C]inulin | 4000 ng/ml | Significant increase | ||
| Sodium Caprate (C10) | Caco-2 | FITC-dextran (4 kDa) | 8.5 mM | Increased permeability | [7] |
| HT-29/B6 | Fluorescein (330 Da) | 10 mM | Increased permeability | [3] | |
| HT-29/B6 | FITC-dextran (4 kDa) | 10 mM | Increased permeability | [3] | |
| HT-29/B6 | FITC-dextran (10 kDa) | 10 mM | Increased permeability | [3] | |
| Cholera Toxin (CT) | Rat Jejunum | Sodium Fluorescein | 1 µg/ml | Increased paracellular permeability | [8] |
| Surfactant (Cremophor EL) | Caco-2 | [¹⁴C]-Acf(N-Mef)₂NH₂ | 0.1% w/v | ~2.7-fold increase in Pe |
Mechanistic Insights and Signaling Pathways
The mechanisms by which these enhancers modulate tight junctions vary, involving distinct signaling cascades.
This compound Signaling Pathway
This compound binds to a specific receptor on the apical surface of intestinal epithelial cells, initiating a signaling cascade that involves Protein Kinase Cα (PKCα). This leads to the phosphorylation of target proteins and subsequent reorganization of the F-actin cytoskeleton, resulting in the opening of tight junctions.[9]
Caption: this compound signaling pathway for tight junction modulation.
Sodium Caprate (C10) Mechanism of Action
Sodium caprate is thought to increase paracellular permeability through a multi-faceted mechanism. It can cause membrane perturbation and also trigger intracellular signaling. One proposed pathway involves the activation of phospholipase C (PLC), leading to an increase in intracellular calcium and subsequent activation of myosin light-chain kinase (MLCK). This results in the contraction of the perijunctional actomyosin (B1167339) ring, leading to the opening of tight junctions.[2] Additionally, sodium caprate has been shown to cause the removal of key tight junction proteins, tricellulin and claudin-5, from the junctional complex.[3][10]
Caption: Proposed mechanisms of action for sodium caprate.
Cholera Toxin (CT) Signaling Pathway
Cholera toxin's B subunit binds to GM1 ganglioside receptors, leading to the internalization of the A subunit. The A subunit activates adenylyl cyclase, resulting in increased intracellular cyclic AMP (cAMP) levels. This elevation in cAMP inhibits the trafficking of essential host proteins, including those that form and maintain tight and adherens junctions, to the cell-cell junctions, thereby disrupting barrier function.[11][12][13]
Caption: Cholera toxin signaling pathway leading to tight junction disruption.
Experimental Protocols
The following are generalized protocols for assessing intestinal permeability. Specific parameters may vary between laboratories and experiments.
Caco-2 Permeability Assay
The Caco-2 cell line, derived from a human colon adenocarcinoma, is widely used as an in vitro model of the human intestinal epithelium. When cultured on semi-permeable supports, these cells differentiate to form a polarized monolayer with well-defined tight junctions.
Caption: General workflow for a Caco-2 permeability assay.
Key Steps:
-
Cell Culture: Caco-2 cells are seeded onto semi-permeable filter inserts in a Transwell plate and cultured for approximately 21 days to form a differentiated monolayer.
-
Barrier Integrity Measurement: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).
-
Transport Experiment: The culture medium is replaced with a transport buffer. The permeability enhancer and a non-metabolizable marker molecule (e.g., mannitol, inulin, or FITC-dextran) are added to the apical (upper) chamber.
-
Sampling: At designated time points, samples are taken from the basolateral (lower) chamber.
-
Quantification: The concentration of the marker molecule in the basolateral samples is quantified using an appropriate analytical method (e.g., liquid chromatography-mass spectrometry, scintillation counting for radiolabeled markers, or fluorescence spectroscopy for fluorescent markers).
-
Calculation of Apparent Permeability (Papp): The rate of transport is used to calculate the apparent permeability coefficient.
Ussing Chamber Assay
The Ussing chamber is an apparatus used to measure the transport of ions, nutrients, and drugs across epithelial tissues ex vivo. It allows for the maintenance of the tissue in a viable state while controlling the conditions on both the mucosal and serosal sides.
Key Steps:
-
Tissue Preparation: A segment of intestinal tissue (e.g., from rat or rabbit) is excised and mounted between the two halves of the Ussing chamber, separating the mucosal and serosal sides.
-
Equilibration: The chambers are filled with oxygenated physiological buffer and the tissue is allowed to equilibrate.
-
Electrophysiological Measurements: The transepithelial voltage and short-circuit current are measured to assess tissue viability and barrier integrity.
-
Permeability Measurement: The permeability enhancer is added to the mucosal chamber, followed by the addition of a marker molecule.
-
Sampling and Analysis: Samples are collected from the serosal chamber over time and the concentration of the marker molecule is determined to calculate flux rates.
Conclusion
This compound, along with other permeability enhancers like sodium caprate and certain bacterial enterotoxins, demonstrates the potential to transiently and reversibly increase intestinal permeability. The choice of a suitable enhancer for a specific drug delivery application will depend on a variety of factors including the physicochemical properties of the drug, the desired level and duration of permeability enhancement, and the safety profile of the enhancer.
-
This compound offers a targeted mechanism of action through a specific receptor, which may provide a more controlled and potentially safer means of modulating tight junctions compared to less specific agents like surfactants.
-
Sodium caprate is a well-studied medium-chain fatty acid with a relatively good safety profile and has been used in clinical formulations. Its mechanism involves both membrane perturbation and intracellular signaling.
-
Bacterial enterotoxins like CT and LT are potent permeability enhancers but their inherent toxicity is a major concern for therapeutic applications.
-
Surfactants represent a broad and diverse class of enhancers, but their use is often associated with cytotoxicity and a less specific mechanism of action.
Further head-to-head comparative studies under standardized conditions are needed to definitively rank the efficacy and safety of these promising permeability enhancers. The data and mechanistic insights presented in this guide provide a foundation for researchers to make informed decisions in the development of novel oral drug delivery systems.
References
- 1. Expression of Vibrio cholerae zonula occludens toxin and analysis of its subcellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intestinal Permeation Enhancers for Oral Delivery of Macromolecules: A Comparison between Salcaprozate Sodium (SNAC) and Sodium Caprate (C10) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium caprate as an enhancer of macromolecule permeation across tricellular tight junctions of intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Surfactants enhance the tight-junction permeability of food allergens in human intestinal epithelial Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cholera toxin perturbs the paracellular barrier in the small intestinal epithelium of rats by affecting claudin-2 and tricellulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Zonula occludens toxin modulates tight junctions through protein kinase C-dependent actin reorganization, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. vetmed.fu-berlin.de [vetmed.fu-berlin.de]
- 11. Cholera toxin disrupts barrier function by inhibiting exocyst-mediated trafficking of host proteins to intestinal cell junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cholera toxin disrupts barrier function by inhibiting exocyst-mediated trafficking of host proteins to intestinal cell junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Zot Protein vs. Zonulin: A Comparative Analysis of Their Effects on Tight Junctions
A Guide for Researchers and Drug Development Professionals
The integrity of epithelial and endothelial barriers, governed by intercellular tight junctions (TJs), is crucial for maintaining tissue homeostasis and regulating the passage of molecules. The discovery of the Vibrio cholerae Zonula Occludens Toxin (Zot) and its human physiological analogue, zonulin, has provided invaluable tools for understanding the dynamic regulation of this barrier. This guide offers a comparative analysis of Zot and zonulin, focusing on their mechanisms of action, effects on tight junction permeability, and the experimental protocols used to characterize them.
Introduction to Zot and Zonulin
Zonula Occludens Toxin (Zot) is a 44.8 kDa enterotoxin produced by Vibrio cholerae that reversibly increases intestinal permeability by modulating the structure of tight junctions[1][2]. Its discovery led to the identification of a mammalian counterpart, zonulin, a ~47 kDa protein that is the only known physiological modulator of intercellular tight junctions[3][4][5]. Further research identified human zonulin as the precursor to haptoglobin-2 (pre-HP2)[6][7][8][9]. In its uncleaved, single-chain form, zonulin regulates paracellular permeability; once cleaved into its mature two-chain form, it functions as a hemoglobin scavenger, a distinct biological activity[6][7]. Both Zot and zonulin are key players in regulating the trafficking of macromolecules across mucosal barriers and are implicated in innate immunity and the pathogenesis of various inflammatory and autoimmune diseases[3][10][11].
Comparative Effects on Tight Junction Permeability
Both Zot and zonulin induce a rapid, dose-dependent, and reversible decrease in Transepithelial Electrical Resistance (TEER), a reliable measure of tight junction integrity. This decrease in TEER corresponds with an increase in paracellular permeability to macromolecules.
| Parameter | Zot Protein / AT-1002 (Active Fragment) | Zonulin (Pre-haptoglobin 2) | Cell/Tissue Model | Reference |
| Effect on TEER | Reversible reduction in TEER. | Affinity-purified zonulin caused a 35.3% TEER decrement in monkey jejunum and 25.6% in the ileum. | Caco-2 cells, Rat small intestine, Monkey jejunum/ileum | [12][13][14] |
| Effect on Permeability | Increased permeability to Lucifer yellow and mannitol. | Increased permeability to sugar tracers (e.g., lactulose/mannitol ratio). | Caco-2 cells, Rat small intestine, Mice | [9][12][13] |
| Concentration | 0.1 µg/ml (final conc. 10⁻¹² M) of Zot decreased tissue resistance. | 0.1 µg/ml (final conc. 1.2x10⁻¹² M) decreased tissue resistance. Concentrations ≥15 µg/mL induced EGFR phosphorylation. | Non-human primate intestinal epithelia, Caco-2 cells | [4][15] |
| Mechanism | Induces PKC-dependent actin polymerization and redistribution of ZO-1. | Transactivates EGFR via PAR2, leading to cytoskeletal rearrangement and ZO-1 dislocation. | Epithelial cells | [16][17][18] |
| Reversibility | The effect is fully reversible. | The effect is reversible. | Intestinal epithelia | [1][2][3] |
Signaling Pathways and Mechanism of Action
While both proteins ultimately lead to the disassembly of tight junctions, their initial signaling cascades differ slightly, though they appear to converge. The signaling pathways for Zot and zonulin are remarkably similar, leading to the disassembly of tight junctions[19].
Zot Signaling Pathway: Zot initiates its effect by binding to a specific epithelial receptor. This binding activates a Protein Kinase C alpha (PKCα)-dependent signaling cascade[1][16][17]. The activation of PKCα leads to the polymerization of filamentous actin (F-actin) and a reorganization of the cytoskeleton[2][16][17]. This cytoskeletal rearrangement results in the displacement of key tight junction proteins, such as Zonula Occludens-1 (ZO-1), from the junctional complex, leading to increased paracellular permeability[12]. The active fragment of Zot, known as AT-1002, has been shown to exert its effects through Proteinase-Activated Receptor 2 (PAR2)[3][13].
Zonulin Signaling Pathway: Human zonulin, identified as pre-haptoglobin-2, contains an epidermal growth factor (EGF)-like motif[6][19]. It increases intestinal permeability by engaging a signaling pathway involving Proteinase-Activated Receptor 2 (PAR2) and the Epidermal Growth Factor Receptor (EGFR)[6][7][18]. Zonulin binding leads to the transactivation of EGFR through PAR2[3][6][15]. This activation initiates a downstream cascade, similar to Zot, involving cytoskeletal rearrangement and the dislocation of ZO-1 from the tight junction complex, ultimately increasing permeability[3][18]. This effect is specific to the single-chain precursor form (zonulin), as the cleaved, mature two-chain haptoglobin-2 does not activate EGFR or alter permeability[6][15].
Experimental Protocols
The following are generalized methodologies for key experiments used to evaluate the effects of Zot and zonulin on tight junctions.
A. Transepithelial Electrical Resistance (TEER) Measurement
TEER is a non-invasive method to quantitatively measure the integrity of a cellular monolayer[20][21].
-
Objective: To measure the electrical resistance across an epithelial monolayer as an indicator of tight junction integrity.
-
Materials:
-
Epithelial cells (e.g., Caco-2)
-
Porous transwell inserts (e.g., 0.4 µm pore size)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS) with Ca²⁺/Mg²⁺
-
TEER measurement system (e.g., EVOM meter with "chopstick" electrodes)
-
-
Protocol:
-
Seed epithelial cells onto the apical side of the transwell inserts and culture until a confluent monolayer is formed (typically 18-21 days for Caco-2 cells).
-
Before measurement, allow the culture plates and measurement buffer (PBS or culture medium) to equilibrate to room temperature.
-
Measure the resistance of a blank insert (containing medium but no cells) to determine the background resistance.
-
Carefully place the shorter electrode into the apical chamber and the longer electrode into the basolateral chamber, ensuring they are perpendicular to the monolayer and not touching the membrane.
-
Record the resistance reading (in Ω).
-
To calculate the TEER (in Ω·cm²), subtract the blank resistance from the cell monolayer resistance and then multiply by the surface area of the transwell membrane[22].
-
After obtaining a stable baseline TEER, add Zot, zonulin, or control vehicle to the apical chamber and record TEER at specified time intervals.
-
B. Paracellular Permeability Assay
This assay measures the flux of a non-metabolized tracer molecule across the cell monolayer.
-
Objective: To quantify the rate of passage of a fluorescent tracer molecule through the paracellular pathway.
-
Materials:
-
Confluent epithelial monolayers on transwell inserts.
-
Fluorescent tracer (e.g., Lucifer yellow, FITC-dextran).
-
Assay buffer (e.g., HBSS).
-
Fluorescence plate reader.
-
-
Protocol:
-
Wash the cell monolayers gently with pre-warmed assay buffer.
-
Add the test compound (Zot/zonulin) to the apical chamber and incubate for the desired time.
-
After incubation, replace the apical solution with assay buffer containing the fluorescent tracer (e.g., 100 µg/mL Lucifer yellow).
-
Add fresh assay buffer to the basolateral chamber.
-
Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).
-
At the end of the incubation, collect a sample from the basolateral chamber.
-
Measure the fluorescence intensity of the sample using a plate reader at the appropriate excitation/emission wavelengths.
-
Calculate the apparent permeability coefficient (Papp) to quantify the permeability.
-
Conclusion
Zot and zonulin are potent modulators of epithelial tight junctions, sharing a common outcome of reversible increases in paracellular permeability. While Zot, the bacterial toxin, primarily utilizes a PKC-dependent pathway, its physiological analogue, zonulin (pre-HP2), acts through a more complex PAR2-mediated transactivation of EGFR. The remarkable similarity in their mechanisms suggests that V. cholerae evolved Zot to hijack a pre-existing physiological pathway in the host to facilitate its pathogenesis. Understanding the distinct and overlapping pathways of these two proteins is critical for researchers in gastroenterology, immunology, and oncology, and offers significant potential for drug development professionals seeking to enhance drug delivery across epithelial barriers or to develop therapeutics that restore barrier function in inflammatory diseases.
References
- 1. Zonula Occludens Toxin Is a Powerful Mucosal Adjuvant for Intranasally Delivered Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification of human zonulin, a physiological modulator of tight junctions, as prehaptoglobin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. The role of Haptoglobin and its related protein, Zonulin, in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Zonulin, regulation of tight junctions, and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Zot, Zonulin, and Pathophysiology of Intestinal Tight Junctions - Alessio Fasano [grantome.com]
- 12. Mechanism of action of ZOT-derived peptide AT-1002, a tight junction regulator and absorption enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The active Zot domain (aa 288–293) increases ZO-1 and myosin 1C serine/threonine phosphorylation, alters interaction between ZO-1 and its binding partners, and induces tight junction disassembly through proteinase activated receptor 2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tight Junctions, Intestinal Permeability, and Autoimmunity Celiac Disease and Type 1 Diabetes Paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Zonula occludens toxin modulates tight junctions through protein kinase C-dependent actin reorganization, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Zonula occludens toxin modulates tight junctions through protein kinase C-dependent actin reorganization, in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Zonulin, a regulator of epithelial and endothelial barrier functions, and its involvement in chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. m.youtube.com [m.youtube.com]
Zot Protein's Dual Impact on Epithelial Barriers: A Comparative Analysis of In Vivo and In Vitro Effects
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive comparison of the in vivo and in vitro effects of Zonula occludens toxin (Zot), a protein known for its ability to reversibly modulate epithelial barrier function. This guide provides a detailed analysis of Zot's mechanism of action, supported by experimental data, to aid in the evaluation of its potential as a drug delivery enhancer.
Zot, a protein produced by Vibrio cholerae, has been shown to increase the permeability of epithelial barriers by targeting tight junctions, the protein complexes that regulate paracellular transport.[1][2] This unique property has garnered significant interest for its therapeutic applications, particularly in enhancing the delivery of drugs across mucosal surfaces.[1][2] Understanding the differential effects of Zot in both living organisms (in vivo) and controlled laboratory settings (in vitro) is crucial for its successful translation into clinical use.
Mechanism of Action: A Multi-faceted Approach
Zot's effect on epithelial barriers is initiated by its interaction with a specific receptor on the surface of epithelial cells, leading to a cascade of intracellular events.[1][3][4] This signaling pathway ultimately results in the reorganization of the actin cytoskeleton and the disassembly of tight junction proteins, leading to increased paracellular permeability.[3][4][5]
Key signaling events identified include the activation of protein kinase C (PKC), which plays a central role in the Zot-induced actin polymerization.[3][4][5] Furthermore, Zot has been found to activate Proteinase-Activated Receptor 2 (PAR2), leading to the phosphorylation of the tight junction protein ZO-1 and its disengagement from its binding partners, occludin and claudin 1.[5]
Quantitative Analysis of Zot's Effects
The following tables summarize the key quantitative data from various studies, highlighting the impact of Zot on epithelial barrier function in both in vitro and in vivo models.
| In Vitro Parameter | Cell Line | Zot/AT1002 Concentration | Effect | Reference |
| Transepithelial Electrical Resistance (TEER) | Caco-2 | AT1002 | Reversible reduction | [6][7] |
| Permeability to Lucifer Yellow | Caco-2 | AT1002 | Increased | [6][7] |
| Permeability to Mannitol | Not Specified | Zot | Increased | [5] |
| G-actin to F-actin Pool Change | Endothelial Cells | Zot | -27% G-actin, +22% F-actin | [4] |
| PKC-alpha Isoform Increment | IEC6 | Zot | Peak after 3 min | [3][4] |
| In Vivo Parameter | Animal Model | Zot/AT1002 Administration | Effect | Reference |
| Intestinal Permeability to Sugar Tracers | Rat | AT1002 | Increased | [5] |
| Salmon Calcitonin Absorption (AUC) | Rat | Co-administration with 1 mg AT1002 | 5.2-fold increase | [6][7] |
| Intestinal Permeability | Rabbit, Rat, Monkey | Zot | Increased | [1] |
Experimental Protocols
Measurement of Transepithelial Electrical Resistance (TEER)
This protocol is a standard method for assessing the integrity of epithelial cell monolayers in vitro.[8]
-
Cell Culture: Epithelial cells (e.g., Caco-2) are cultured on permeable filter supports (e.g., Transwell inserts) until a confluent monolayer is formed.
-
Instrumentation: A voltohmmeter equipped with "chopstick" electrodes (e.g., Millicell-ERS) is used.[8]
-
Procedure:
-
Equilibrate the culture plates to room temperature.
-
Place the shorter electrode in the apical (upper) chamber and the longer electrode in the basolateral (lower) chamber, ensuring the electrodes do not touch the cell monolayer.[8]
-
Record the resistance reading in ohms (Ω).
-
Measure the resistance of a blank filter without cells to subtract from the cell monolayer readings.
-
-
Calculation: The final TEER value is calculated by subtracting the blank resistance from the measured resistance and then multiplying by the surface area of the filter (Ω·cm²).
In Vivo Intestinal Permeability Assay
This assay measures the passage of non-metabolizable markers from the intestinal lumen into the bloodstream.[9][10]
-
Animal Model: Typically, rats or mice are used.
-
Marker Administration: A solution containing a fluorescently labeled marker of a specific molecular weight (e.g., FITC-dextran) is administered to the animals via oral gavage.[9][10]
-
Blood Sampling: At predetermined time points after gavage, blood samples are collected.
-
Analysis: The concentration of the fluorescent marker in the serum or plasma is quantified using a fluorometer.
-
Interpretation: An increase in the serum concentration of the marker in Zot-treated animals compared to controls indicates increased intestinal permeability.[9]
Visualizing the Molecular and Experimental Landscape
To further elucidate the processes involved, the following diagrams illustrate the key signaling pathway and experimental workflows.
References
- 1. Zonula Occludens Toxin Acts as an Adjuvant through Different Mucosal Routes and Induces Protective Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zonula Occludens Toxin Is a Powerful Mucosal Adjuvant for Intranasally Delivered Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zonula occludens toxin modulates tight junctions through protein kinase C-dependent actin reorganization, in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zonula occludens toxin modulates tight junctions through protein kinase C-dependent actin reorganization, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The active Zot domain (aa 288–293) increases ZO-1 and myosin 1C serine/threonine phosphorylation, alters interaction between ZO-1 and its binding partners, and induces tight junction disassembly through proteinase activated receptor 2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of ZOT-derived peptide AT-1002, a tight junction regulator and absorption enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of Transepithelial Electrical Resistance (TEER) [ebrary.net]
- 9. In Vitro and In Vivo Approaches to Determine Intestinal Epithelial Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Efficacy of Zot protein as an adjuvant compared to traditional adjuvants like LT or alum.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Zot protein adjuvant's efficacy against the traditional adjuvants, heat-labile enterotoxin (LT) and alum. The information is compiled from preclinical studies to aid in the selection of appropriate adjuvants for vaccine development.
Executive Summary
The Zonula occludens toxin (Zot), a protein from Vibrio cholerae, is a promising mucosal adjuvant that functions by reversibly opening tight junctions between epithelial cells. This mechanism facilitates paracellular antigen delivery. Its efficacy is often compared to that of LT, a potent but toxic mucosal adjuvant, and alum, the most commonly used adjuvant in licensed human vaccines.
Quantitative Data Comparison
The following tables summarize the humoral and cellular immune responses elicited by Zot, LT, and alum in various preclinical models.
Table 1: Antigen-Specific Serum IgG Titers
| Adjuvant | Antigen | Animal Model | Route | Mean IgG Titer (Endpoint Titer/OD) | Fold Increase vs. Antigen Alone | Reference |
| His-Zot | Ovalbumin (Ova) | BALB/c Mice | Intranasal | ~40-fold higher than Ova alone | 40 | [2][3] |
| MBP-Zot | Ovalbumin (Ova) | BALB/c Mice | Intranasal | ~40-fold higher than Ova alone | 40 | [2][3] |
| LT | Ovalbumin (Ova) | BALB/c Mice | Intranasal | 7-fold higher than Zot | ~280 | [2] |
| His-Zot | Tetanus Toxoid (TT) | C57BL/6 Mice | Intranasal | Comparable to LT | Not specified | [1] |
| LT | Tetanus Toxoid (TT) | C57BL/6 Mice | Intranasal | Comparable to His-Zot | Not specified | [1] |
| Alum | Oxycodone-KLH | BALB/c Mice | Subcutaneous | Significantly higher than MF59 | Not specified | [4] |
| Alum | Split Influenza Vaccine | C57BL/6 Mice | Intramuscular | High IgG1, low IgG2a | Not specified |
Table 2: Antigen-Specific Mucosal IgA Titers
| Adjuvant | Antigen | Animal Model | Route | Sample Site | IgA Titer | Reference |
| His-Zot | Ovalbumin (Ova) | BALB/c Mice | Intranasal | Vaginal & Intestinal Secretions | High | [2] |
| MBP-Zot | Ovalbumin (Ova) | BALB/c Mice | Intranasal | Vaginal & Intestinal Secretions | High | [2] |
| LT | Ovalbumin (Ova) | BALB/c Mice | Intranasal | Vaginal & Intestinal Secretions | High | [2] |
Table 3: T-helper Cell Response Polarization (IgG Subclass Ratios)
| Adjuvant | Antigen | Animal Model | Route | Predominant IgG Subclasses | Implied Th Response | Reference |
| Zot | Ovalbumin (Ova) | BALB/c Mice | Intranasal | IgG1, IgG2a, IgG2b (predominantly IgG1 & IgG2b) | Mixed Th1/Th2 | [2] |
| LT | Ovalbumin (Ova) | BALB/c Mice | Intranasal | IgG1, IgG2a, IgG2b (predominantly IgG1 & IgG2b) | Mixed Th1/Th2 | [2] |
| Alum | Split Influenza Vaccine | C57BL/6 Mice | Intramuscular | High IgG1, low IgG2a | Th2-biased |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Protocol 1: Intranasal Immunization of Mice with Ovalbumin (Ova) and Zot or LT Adjuvant
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Antigen and Adjuvants:
-
Antigen: Ovalbumin (Ova)
-
Adjuvants: Recombinant Zot (His-Zot or MBP-Zot) and E. coli heat-labile enterotoxin (LT).
-
-
Immunization Schedule:
-
Mice were immunized intranasally five times at weekly intervals.
-
Each immunization consisted of a total volume of 20 µL (10 µL per nostril).
-
Dosages per immunization: 50 µg of Ova alone, or with 10 µg of MBP-Zot, 5 µg of His-Zot, or 1 µg of LT.
-
-
Sample Collection and Analysis:
-
Blood samples were collected via the retro-orbital plexus before the first immunization and one week after the final immunization.
-
Vaginal and intestinal secretions were collected for mucosal antibody analysis.
-
Antigen-specific IgG and IgA titers in serum and secretions were determined by enzyme-linked immunosorbent assay (ELISA). IgG subclasses (IgG1, IgG2a, IgG2b) were also analyzed by ELISA to assess the T-helper response profile.
-
Protocol 2: Intramuscular Immunization of Mice with Split Influenza Vaccine and Alum Adjuvant
-
Animal Model: C57BL/6 mice.
-
Antigen and Adjuvant:
-
Antigen: Detergent-split A/H3N2/New York/55/2004 (NY) antigen.
-
Adjuvant: Alum (Aluminum hydroxide).
-
-
Immunization Schedule:
-
Mice were immunized intramuscularly on days 0 and 21.
-
Each immunization consisted of a 50 µL volume containing 3.0 µg of the NY antigen combined with 0.2% Alum.
-
-
Sample Collection and Analysis:
-
Serum was collected two weeks post-boost to analyze for specific antibodies (IgG1, IgG2a) by ELISA.
-
The ratio of IgG1 to IgG2a was calculated to determine the Th1/Th2 polarization of the immune response.
-
Signaling Pathways and Mechanisms of Action
The adjuvanticity of Zot, LT, and alum are mediated by distinct signaling pathways.
Zot Adjuvant Signaling Pathway
Zot's primary mechanism is the modulation of mucosal permeability. It binds to a specific receptor on the surface of epithelial cells, which triggers a cascade involving protein kinase C alpha (PKCα). This leads to the reversible rearrangement of F-actin in the cytoskeleton, resulting in the opening of tight junctions. This paracellular pathway allows co-administered antigens to bypass the epithelial barrier and access underlying antigen-presenting cells (APCs) in the submucosa.
Caption: this compound signaling pathway for enhanced antigen delivery.
LT Adjuvant Signaling Pathway
The heat-labile enterotoxin (LT) consists of an A subunit and a pentameric B subunit. The B subunit binds to GM1 gangliosides on the cell surface, facilitating the endocytosis of the toxin. The A1 fragment of the A subunit is an ADP-ribosyltransferase that activates the Gs alpha subunit of G proteins. This leads to the constitutive activation of adenylate cyclase, resulting in a significant increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels act as a potent second messenger, modulating various cellular functions in APCs, including cytokine production and maturation, leading to a robust Th1/Th2/Th17 response.
Caption: LT adjuvant signaling pathway leading to immune modulation.
Alum Adjuvant Signaling Pathway
Alum adjuvants, typically aluminum hydroxide (B78521) or aluminum phosphate, are particulate in nature. Upon injection, they are phagocytosed by APCs like macrophages and dendritic cells. Inside the cell, alum particles can lead to the rupture of the phagolysosome. This lysosomal damage is sensed by the NLRP3 inflammasome complex. Activation of the NLRP3 inflammasome leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms. The release of these cytokines promotes a Th2-biased immune response.
Caption: Alum adjuvant signaling through the NLRP3 inflammasome.
Conclusion
This compound stands out as a promising mucosal adjuvant with an efficacy comparable to the potent LT, but with the significant advantage of low immunogenicity. Its unique mechanism of action via reversible tight junction modulation offers a novel approach to vaccine delivery. While alum remains a widely used and effective adjuvant for inducing Th2-biased responses, Zot and LT provide alternatives for mucosal immunization strategies that can induce both systemic and mucosal immunity with a more balanced Th1/Th2 profile. The choice of adjuvant will ultimately depend on the specific requirements of the vaccine, including the desired type of immune response, the route of administration, and the safety profile.
References
- 1. Effect of Different Adjuvants on the Immunogenicity of a Recombinant Herpes Zoster Vaccine in Mice, Rats and Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adjuvant-enhanced antibody responses to recombinant proteins correlates with protection of mice and monkeys to orthopoxvirus challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of adjuvant and adjuvant-free murine experimental asthma models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alum adjuvant is more effective than MF59 at prompting early germinal center formation in response to peptide-protein conjugates and enhancing efficacy of a vaccine against opioid use disorders - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of PKC Activation in Zot Protein's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Zonula occludens toxin (Zot) and its active peptide AT-1002 with alternative tight junction modulators. We delve into the pivotal role of Protein Kinase C (PKC) activation in Zot's mechanism and present supporting experimental data and detailed protocols to aid in the validation and exploration of tight junction regulation.
Zonula occludens toxin (Zot), a protein secreted by Vibrio cholerae, has been identified as a potent modulator of tight junctions (TJs), the primary regulators of paracellular permeability in epithelial and endothelial cell layers. Understanding its mechanism of action is crucial for its potential therapeutic applications, such as enhancing drug delivery across biological barriers. A central aspect of Zot's activity is its reliance on the activation of Protein Kinase C (PKC), a family of serine/threonine kinases involved in various cellular signaling pathways. This guide will explore the experimental evidence supporting the role of PKC in Zot's function and compare it with other TJ modulators that may operate through PKC-dependent or independent pathways.
Zot and the PKC-Dependent Pathway of Tight Junction Modulation
Zot exerts its effect on tight junctions by initiating a complex intracellular signaling cascade that leads to the reorganization of the actin cytoskeleton, a key structural component of TJs.[1][2] The active domain of Zot, a hexapeptide named AT-1002, has been shown to be responsible for this activity.[3][4] The binding of Zot or AT-1002 to a specific receptor on the cell surface, identified as the proteinase-activated receptor 2 (PAR2), triggers this cascade.[5]
A critical step in this pathway is the activation of PKC, specifically the PKCα isoform.[1][2][5] Activated PKCα then phosphorylates target proteins, leading to the polymerization of F-actin and the subsequent disassembly of TJ protein complexes, including ZO-1, occludin, and claudins.[1][3][5] This results in an increase in paracellular permeability, which can be measured by a decrease in transepithelial electrical resistance (TEER) and an increased flux of paracellular markers.[4][6]
The dependence of Zot's action on PKC activation has been validated through the use of specific PKC inhibitors. Pre-treatment of cells with the PKC inhibitor CGP41251 has been shown to completely abolish the effects of Zot on both tissue permeability and actin polymerization.[1][2][5] This provides strong evidence for the essential role of PKC in the Zot signaling pathway.
dot
Comparison of Zot with Alternative Tight Junction Modulators
Several other molecules have been identified that can modulate tight junction permeability. These alternatives can be broadly categorized based on their mechanism of action and dependence on PKC signaling.
| Modulator | Target/Mechanism | PKC Dependence | Reference |
| Zot / AT-1002 | PAR2 receptor activation, leading to F-actin reorganization. | Dependent | [1][2][5] |
| Larazotide Acetate | Zonulin antagonist, inhibits myosin light chain kinase (MLCK). | Independent | [1][3][4] |
| Sodium Caprate | Affects tricellular TJs, removes tricellulin and claudin-5 from junctions. | Not explicitly PKC-dependent; acts on TJ protein localization. | [5][7][8][9] |
| Claudin-5 Targeting Peptides | Competitively bind to claudin-5, disrupting TJ integrity. | Independent | [6][10][11][12][13] |
Quantitative Comparison of Tight Junction Modulation
The following table summarizes the reported effects of different modulators on transepithelial electrical resistance (TEER), a key indicator of tight junction integrity. Lower TEER values indicate increased paracellular permeability.
| Modulator | Cell Line | Concentration | Time | TEER Reduction (% of Control) | Reference |
| Zot | Caco-2 | 1.3 µg/ml | 60 min | ~50% | [14] |
| AT-1002 | Caco-2 | 0.5 mg/ml | 120 min | ~60% | [4] |
| Larazotide Acetate | Caco-2 | 1 mg/ml | 60 min | Prevents gliadin-induced drop | [3] |
| Sodium Caprate | HT-29/B6 | 10 mM | 15 min | ~80% | [7] |
| Claudin-5 Peptide (f1-C5C2) | bEnd.3 | 10 µM | 24 h | ~40% | [10][11][12][13] |
Note: The experimental conditions (cell lines, concentrations, time points) vary between studies, making direct comparisons challenging. The data presented here is for illustrative purposes.
Experimental Protocols
To facilitate the validation of the role of PKC in Zot's mechanism and to compare its effects with other modulators, detailed protocols for key experiments are provided below.
dot
Transepithelial Electrical Resistance (TEER) Measurement
Objective: To quantify the integrity of the cell monolayer as a measure of tight junction function.
Materials:
-
Epithelial or endothelial cells (e.g., Caco-2, MDCK)
-
Transwell permeable supports
-
Cell culture medium
-
EVOM (Epithelial Volt-Ohm Meter) with "chopstick" electrodes
-
Zot/AT-1002, PKC inhibitors, or other TJ modulators
Protocol:
-
Seed cells onto Transwell inserts and culture until a confluent monolayer is formed. Monitor confluence by daily TEER measurements until a stable baseline is achieved (e.g., >1000 Ω·cm² for Caco-2 cells).[14][15]
-
Equilibrate the cells in fresh culture medium for 30-60 minutes at 37°C before the experiment.
-
Measure the initial TEER of each Transwell insert.
-
Add the test compound (Zot, AT-1002, PKC inhibitor, etc.) to the apical or basolateral compartment, as required by the experimental design.
-
Measure TEER at various time points (e.g., 15, 30, 60, 120 minutes) after treatment.
-
To calculate the net TEER, subtract the resistance of a blank Transwell insert (without cells) from the measured resistance and multiply by the surface area of the insert (Ω·cm²).
-
Express the results as a percentage of the initial TEER value.
Paracellular Flux Assay
Objective: To measure the passage of non-transportable molecules across the cell monolayer as a direct assessment of paracellular permeability.
Materials:
-
Confluent cell monolayers on Transwell inserts
-
Fluorescently labeled markers (e.g., Lucifer Yellow, FITC-dextran of various molecular weights)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Fluorescence plate reader
Protocol:
-
Wash the confluent cell monolayers with pre-warmed HBSS.
-
Add fresh HBSS to the basolateral chamber.
-
To the apical chamber, add HBSS containing the fluorescent marker and the test compound.
-
Incubate at 37°C for a defined period (e.g., 1-2 hours).
-
At the end of the incubation, collect samples from the basolateral chamber.
-
Measure the fluorescence intensity of the samples using a plate reader with the appropriate excitation and emission wavelengths.
-
Calculate the apparent permeability coefficient (Papp) to quantify the flux.
PKC Activity Assay
Objective: To determine the level of PKC activation in response to Zot stimulation.
Materials:
-
Cell culture plates
-
Zot/AT-1002
-
Cell lysis buffer
-
PKC activity assay kit (e.g., ELISA-based or radioactive-based)
-
Protein quantification assay (e.g., BCA assay)
Protocol:
-
Culture cells to near confluence in multi-well plates.
-
Treat the cells with Zot/AT-1002 for various short time points (e.g., 1, 3, 5, 10 minutes).
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Perform the PKC activity assay according to the manufacturer's instructions of the chosen kit. This typically involves incubating the cell lysate with a specific PKC substrate and measuring the level of phosphorylation.[16][17][18][19][20]
-
Normalize the PKC activity to the total protein concentration.
F-Actin Staining
Objective: To visualize the organization of the F-actin cytoskeleton.
Materials:
-
Cells grown on glass coverslips or Transwell membranes
-
Zot/AT-1002
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescently labeled phalloidin (B8060827) (e.g., Phalloidin-iFluor 488)
-
Mounting medium with DAPI
-
Fluorescence microscope
Protocol:
-
Treat the cells with Zot/AT-1002 for the desired time.
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Wash the cells with PBS.
-
Incubate the cells with fluorescently labeled phalloidin in the dark for 30-60 minutes at room temperature.[21][22][23][24][25]
-
Wash the cells with PBS.
-
Mount the coverslips or membranes onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Visualize the F-actin organization using a fluorescence microscope.
Conclusion
The evidence strongly supports a PKC-dependent mechanism for the action of Zot and its active fragment AT-1002 on tight junctions. The activation of PKCα leads to a cascade of events culminating in the reorganization of the actin cytoskeleton and increased paracellular permeability. This guide provides the necessary framework, comparative data, and detailed protocols for researchers to further validate this pathway and to objectively compare the performance of Zot with alternative tight junction modulators. A thorough understanding of these mechanisms is paramount for the development of novel and effective strategies for targeted drug delivery.
References
- 1. Larazotide acetate: a pharmacological peptide approach to tight junction regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Sodium caprate transiently opens claudin-5-containing barriers at tight junctions of epithelial and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Claudin-5: A Pharmacological Target to Modify the Permeability of the Blood–Brain Barrier [jstage.jst.go.jp]
- 7. Sodium caprate as an enhancer of macromolecule permeation across tricellular tight junctions of intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of tight junction permeability by sodium caprate in human keratinocytes and reconstructed epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sodium caprate elicits dilatations in human intestinal tight junctions and enhances drug absorption by the paracellular route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A claudin5-binding peptide enhances the permeability of the blood-brain barrier in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A claudin5-binding peptide enhances the permeability of the blood-brain barrier in vitro | Sciety [sciety.org]
- 12. biorxiv.org [biorxiv.org]
- 13. biorxiv.org [biorxiv.org]
- 14. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. PKC Kinase Activity Assay Kit (ab139437) | Abcam [abcam.com]
- 19. promega.com [promega.com]
- 20. promega.com [promega.com]
- 21. A unified in vitro test system for the assessment of tight junction modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The role of molecular remodeling in differential regulation of tight junction permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Paracellular Ion Channel at the Tight Junction - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. jrturnerlab.com [jrturnerlab.com]
Comparative Analysis of Zonula Occludens Toxin (Zot) Protein Homologs from Diverse Bacterial Pathogens: A Guide for Researchers
A comprehensive examination of Zot protein homologs from Vibrio cholerae, Campylobacter concisus, Pseudomonas aeruginosa, and Neisseria meningitidis, detailing their impact on intestinal barrier function and the underlying signaling mechanisms. This guide provides researchers, scientists, and drug development professionals with a comparative framework, supported by experimental data and detailed protocols, to facilitate further investigation into these potent bacterial toxins.
Introduction
The Zonula Occludens Toxin (Zot) family of proteins, originally discovered in Vibrio cholerae, represents a group of virulence factors that modulate the integrity of tight junctions in the intestinal epithelium. This reversible disruption of the intestinal barrier can facilitate nutrient acquisition for the pathogen and contribute to the pathophysiology of diarrheal diseases. Homologs of the this compound have been identified in a range of other pathogenic Gram-negative bacteria, suggesting a conserved mechanism for host-pathogen interaction. This guide provides a comparative analysis of this compound homologs from four clinically relevant bacteria: Vibrio cholerae, Campylobacter concisus, Pseudomonas aeruginosa, and Neisseria meningitidis.
Comparative Overview of this compound Homologs
Zot and its homologs are multifaceted proteins, often encoded within the genomes of bacteriophages, which facilitates their horizontal transfer between bacterial species. While they share a common function in modulating epithelial permeability, there are notable differences in their structure, potency, and mechanisms of action.
| Feature | Vibrio cholerae Zot | Campylobacter concisus Zot | Pseudomonas aeruginosa Zot Homolog | Neisseria meningitidis Zot Homolog |
| Primary Function | Reversible opening of intestinal tight junctions[1][2] | Prolonged intestinal epithelial barrier damage, induction of apoptosis and pro-inflammatory cytokines[1][3] | Putative role in enhancing paracellular transport between epithelial cells[4] | Implicated in the disruption of endothelial barrier integrity[5][6] |
| Known Receptor | Proteinase-Activated Receptor 2 (PAR2)[1] | Likely Proteinase-Activated Receptor 2 (PAR2)[7] | Unknown | Unknown |
| Signaling Pathway | PKCα-dependent actin polymerization[7][8] | Likely involves PAR2 activation and pro-inflammatory signaling[7] | Unknown | Unknown |
| Sequence Homology to V. cholerae Zot | 100% | ~16% amino acid identity[9] | 39% sequence homology and 54% positive sequence identity[4][10] | Sequence homology exists, but specific percentage not readily available in compared literature. |
Quantitative Analysis of Intestinal Permeability
The primary effect of Zot and its homologs is the disruption of the intestinal epithelial barrier, which can be quantified by measuring the transepithelial electrical resistance (TEER) of a polarized epithelial cell monolayer, such as Caco-2 cells. A decrease in TEER indicates an increase in paracellular permeability.
While a direct comparative study measuring the TEER reduction by Zot homologs from all four bacteria in a single experiment is not available in the reviewed literature, data from individual studies provide insights into their relative potencies.
| Zot Homolog | Cell Line | Observed Effect on TEER | Reference |
| Vibrio cholerae | Caco-2 | Dose-dependent decrease in TEER. | Data inferred from multiple studies on Zot's function. |
| Campylobacter concisus | Caco-2 | Prolonged decrease in TEER.[3] | [3] |
| Pseudomonas aeruginosa | A549 | Changes in cell morphology suggestive of barrier disruption.[3] | [3] |
| Neisseria meningitidis | HBMEC | Dissociation of occludin from the cell membrane.[5] | [5] |
Note: The lack of standardized quantitative data across different studies makes a direct comparison of potency challenging. The provided information is based on the available literature and highlights the need for further comparative research.
Signaling Pathways of Zot Homologs
The molecular mechanisms by which Zot homologs exert their effects on tight junctions are beginning to be elucidated. The signaling pathway of Vibrio cholerae Zot is the most well-characterized.
Vibrio cholerae Zot Signaling Pathway
The C-terminal fragment of V. cholerae Zot is secreted and binds to the Proteinase-Activated Receptor 2 (PAR2) on the surface of intestinal epithelial cells.[1] This interaction triggers a signaling cascade involving the activation of Protein Kinase C alpha (PKCα).[7][8] Activated PKCα leads to the phosphorylation of target proteins, resulting in the rearrangement of the actin cytoskeleton and the subsequent disassembly of tight junction protein complexes, ultimately increasing paracellular permeability.[7][8]
Putative Signaling Pathway of Campylobacter concisus Zot
Studies on C. concisus Zot suggest that it may also utilize the PAR2 receptor to initiate its effects on intestinal epithelial cells.[7] Following receptor binding, it is hypothesized that a signaling cascade is initiated, leading to prolonged barrier dysfunction and the production of pro-inflammatory cytokines like TNF-α and IL-8.[1][3] The exact downstream signaling molecules remain to be fully elucidated.
References
- 1. Examination of the effects of Campylobacter concisus zonula occludens toxin on intestinal epithelial cells and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAR-2-activated secretion by airway gland serous cells: role for CFTR and inhibition by Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 8. Zonula occludens toxin modulates tight junctions through protein kinase C-dependent actin reorganization, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Zot, Zonulin, and Pathophysiology of Intestinal Tight Junctions - Alessio Fasano [grantome.com]
Cross-Reactivity of Antibodies Against Vibrio cholerae Zot Protein and Human Zonulin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity between antibodies raised against the Vibrio cholerae zonula occludens toxin (Zot) and human zonulin, a key regulator of intestinal permeability. The following sections present experimental data, detailed methodologies, and visual representations of the underlying biological processes to facilitate a comprehensive understanding of this interaction.
Introduction: The Zot-Zonulin Connection
Zonulin is the human physiological analogue of the Vibrio cholerae enterotoxin, Zot.[1][2][3][4][5] Both proteins play a crucial role in modulating the permeability of intestinal tight junctions.[2][6] The structural and functional similarities between Zot and zonulin have led to the hypothesis that antibodies developed against the bacterial Zot protein may cross-react with human zonulin. This cross-reactivity has been leveraged for the detection and quantification of human zonulin in various physiological and pathological states.[4][7][8][9]
Experimental Evidence of Cross-Reactivity
The cross-reactivity between anti-Zot antibodies and human zonulin has been primarily demonstrated through two key experimental techniques: Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blotting.
ELISA-Based Detection
Polyclonal antibodies raised against Zot have been successfully used in ELISA to measure serum zonulin levels.[7][9] Studies have reported elevated zonulin levels in patients with celiac disease, as determined by ELISAs utilizing these cross-reacting anti-Zot antibodies.[7]
However, it is important to note that the specificity of some commercial zonulin ELISA kits has been a subject of debate. Research has suggested that some kits may show cross-reactivity with other proteins, such as complement C3, which could lead to inaccurate quantification of zonulin.[2][10]
Table 1: Summary of ELISA Findings
| Assay Principle | Antibody Used | Key Finding | Reported Issues | Citation |
| Competitive ELISA | Polyclonal anti-Zot | Detection of elevated serum zonulin in celiac disease patients. | Potential for cross-reactivity with other serum proteins like complement C3 in some commercial kits. | [2][7][9][10] |
| Sandwich ELISA | Monoclonal anti-zonulin | Developed for more specific detection, though less quantitative than ELISA for clinical screening. | [2] |
Western Blot Analysis
Western blotting has provided visual evidence of the cross-reactivity. Anti-Zot polyclonal antibodies have been shown to recognize specific protein bands in human serum samples that have been identified as zonulin (pre-haptoglobin-2).[8][9]
Table 2: Western Blot Analysis of Anti-Zot Antibody Cross-Reactivity with Human Serum Proteins
| Sample Source | Antibody | Observed Bands | Identification of Bands | Citation |
| Serum from Celiac Disease Patients | Polyclonal anti-Zot | ~47 kDa, 18 kDa, 9 kDa | Pre-haptoglobin-2 (zonulin) and its subunits | [8][9] |
| Purified Haptoglobin 2-2 | Polyclonal anti-Zot | ~45 kDa | Pre-haptoglobin-2 (zonulin) | [9] |
Signaling Pathways of Zot and Zonulin
Both Zot and zonulin initiate a similar signaling cascade to modulate tight junction permeability. The pathway begins with the binding of the protein to a specific receptor on the surface of intestinal epithelial cells. This binding event triggers a series of intracellular events culminating in the reversible disassembly of tight junctions.
The key steps in the signaling pathway are:
-
Receptor Binding: Zot and zonulin bind to a specific, yet to be fully characterized, receptor on the apical membrane of intestinal epithelial cells.[11][12][13][14]
-
Signal Transduction: This binding activates a cascade involving Phospholipase C (PLC) and Protein Kinase C (PKC).[6][7][11][12]
-
Cytoskeletal Rearrangement: Activated PKC leads to the polymerization of actin filaments.[6][7]
-
Tight Junction Disassembly: The cytoskeletal changes result in the disengagement of key tight junction proteins, such as ZO-1, leading to increased paracellular permeability.[6][11]
Below is a diagram illustrating this signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are generalized protocols for ELISA and Western Blotting as can be inferred from the literature.
Protocol: Competitive ELISA for Zonulin Detection
Objective: To quantify the concentration of zonulin in serum samples using an anti-Zot antibody.
Materials:
-
Microtiter plate pre-coated with anti-zonulin (or cross-reacting anti-Zot) antibodies
-
Serum samples
-
Zonulin standards
-
Biotinylated zonulin tracer
-
Enzyme conjugate (e.g., Streptavidin-Peroxidase)
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Wash buffer
-
Plate reader
Procedure:
-
Sample and Standard Preparation: Prepare serial dilutions of the zonulin standard to generate a standard curve. Dilute serum samples as required.
-
Incubation: Add standards and samples to the wells of the microtiter plate. Then add the biotinylated zonulin tracer to all wells. Incubate to allow competitive binding to the coated antibodies.
-
Washing: Wash the plate multiple times with wash buffer to remove unbound components.
-
Enzyme Conjugate Addition: Add the enzyme conjugate to each well and incubate. The conjugate will bind to the captured biotinylated tracer.
-
Washing: Repeat the washing step to remove unbound enzyme conjugate.
-
Substrate Reaction: Add the substrate solution to each well. The enzyme will catalyze a color change.
-
Stopping the Reaction: Add the stop solution to halt the color development.
-
Measurement: Read the absorbance of each well using a plate reader at the appropriate wavelength.
-
Calculation: Determine the zonulin concentration in the samples by interpolating from the standard curve.
Protocol: Western Blot for Detecting Zonulin Cross-Reactivity
Objective: To qualitatively assess the binding of anti-Zot antibodies to proteins in human serum.
Materials:
-
Human serum samples
-
SDS-PAGE gels
-
Electrophoresis apparatus
-
Transfer apparatus (e.g., semi-dry or wet transfer system)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: Polyclonal anti-Zot antibody
-
Secondary antibody: HRP-conjugated anti-species IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Deplete high-abundance proteins like albumin and IgG from serum samples to enhance the detection of lower-abundance proteins. Mix the depleted serum with sample loading buffer and heat to denature the proteins.
-
SDS-PAGE: Load the prepared samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins based on their molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-Zot antibody diluted in blocking buffer.
-
Washing: Wash the membrane several times with a wash buffer (e.g., TBST) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody.
-
Washing: Repeat the washing step to remove unbound secondary antibody.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Analyze the resulting bands to identify proteins recognized by the anti-Zot antibody.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for investigating the cross-reactivity of anti-Zot antibodies with human zonulin.
Conclusion
The available evidence strongly supports the cross-reactivity of antibodies raised against Vibrio cholerae this compound with human zonulin (pre-haptoglobin-2). This biological relationship has been instrumental in the development of assays to measure zonulin and investigate its role in various diseases. However, researchers and clinicians should be mindful of the potential for non-specific binding in some commercial ELISA kits and may need to validate their results using complementary techniques like Western blotting. Further development of highly specific monoclonal antibodies against zonulin will be crucial for improving the accuracy and reliability of its quantification in clinical and research settings.
References
- 1. site-akiajqrf22xmaqzsiz6q.s3.amazonaws.com [site-akiajqrf22xmaqzsiz6q.s3.amazonaws.com]
- 2. Serum zonulin as a marker of intestinal mucosal barrier function: May not be what it seems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eaglebio.com [eaglebio.com]
- 4. Zonulin as a Potential Therapeutic Target in Microbiota-Gut-Brain Axis Disorders: Encouraging Results and Emerging Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Serum Zonulin Level and Intestinal Permeability in Patients with Chronic Spontaneous Urticaria and the Relationship Between Serum Zonulin Level and Disease Severity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Zonulin, a regulator of epithelial and endothelial barrier functions, and its involvement in chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Zonulin, regulation of tight junctions, and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of human zonulin, a physiological modulator of tight junctions, as prehaptoglobin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Intestinal Permeability and its Regulation by Zonulin: Diagnostic and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Physiological, Pathological, and Therapeutic Implications of Zonulin-Mediated Intestinal Barrier Modulation: Living Life on the Edge of the Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Affinity purification and partial characterization of the zonulin/zonula occludens toxin (Zot) receptor from human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validating the Disruption of ZO-1 Localization by Zot Protein: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Vibrio cholerae Zonula occludens toxin (Zot) and its effects on the tight junction protein Zonula Occludens-1 (ZO-1) with other known tight junction modulators. We present supporting experimental data, detailed protocols for key validation assays, and visual representations of the underlying molecular mechanisms and experimental workflows.
Zot-Mediated Disruption of ZO-1 Localization: An Overview
Zot is a well-characterized bacterial toxin that reversibly opens tight junctions, leading to an increase in paracellular permeability.[1] Its mechanism of action involves binding to the proteinase-activated receptor 2 (PAR2) on the surface of intestinal epithelial cells. This interaction triggers a signaling cascade that ultimately results in the delocalization of key tight junction proteins, including ZO-1.[1]
The active domain of Zot has been mapped to a small peptide fragment, which makes it an attractive candidate for development as a drug delivery enhancer. Understanding the specifics of its interaction with ZO-1 and comparing its efficacy and mechanism to other modulators is crucial for its therapeutic application.
Comparative Analysis of Tight Junction Modulators
To objectively evaluate the performance of Zot, we compare its effects on ZO-1 localization and transepithelial electrical resistance (TEER) with two other well-known tight junction modulators: Latrunculin B, an actin depolymerizing agent, and Clostridium perfringens enterotoxin (CPE), a bacterial toxin that targets claudins.
Quantitative Data Summary
The following table summarizes the quantitative effects of Zot, Latrunculin B, and CPE on the transepithelial electrical resistance (TEER) of Caco-2 cell monolayers. It is important to note that this data is compiled from different studies and experimental conditions may vary.
| Modulator | Concentration | Incubation Time | Cell Line | Initial TEER (Ω·cm²) | TEER Change (%) | Reference |
| Zot | 30 nM | 90 min | Caco-2 | Not specified | Substantial reduction (qualitative) | (Goldblum et al., 2011)[1] |
| Latrunculin B | 0.5 µM | 20 min | MDCK | Not specified | ~62% decrease | (Shen and Turner, 2006)[2] |
| CPE | 1 µg/mL | 60 min | Caco-2 | Not specified | Significant decrease (qualitative) | (Singh et al., 2017) |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Immunofluorescence Staining of ZO-1
This protocol is adapted for Caco-2 cells grown on Transwell inserts to visualize the localization of ZO-1 after treatment with a tight junction modulator.
Materials:
-
Caco-2 cells cultured on Transwell inserts
-
Zot protein or other modulator
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-ZO-1
-
FITC-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Treat confluent Caco-2 monolayers with the desired concentration of Zot or other modulator for the specified time.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-ZO-1 antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the FITC-conjugated secondary antibody and DAPI in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the Transwell membrane on a microscope slide with mounting medium.
-
Visualize the cells using a fluorescence microscope.
Co-immunoprecipitation of ZO-1 and Occludin
This protocol is used to assess the interaction between ZO-1 and other tight junction proteins, such as occludin, following treatment with a modulator.
Materials:
-
Caco-2 cell monolayers
-
This compound or other modulator
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Anti-ZO-1 antibody
-
Protein A/G-agarose beads
-
Wash buffer
-
SDS-PAGE sample buffer
-
Antibodies for Western blotting (anti-occludin, anti-ZO-1)
Procedure:
-
Treat Caco-2 cells with Zot or other modulator.
-
Lyse the cells in lysis buffer and clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with protein A/G-agarose beads.
-
Incubate the pre-cleared lysate with the anti-ZO-1 antibody overnight at 4°C.
-
Add protein A/G-agarose beads and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Wash the beads several times with wash buffer.
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against occludin and ZO-1.
Transepithelial Electrical Resistance (TEER) Measurement
TEER measurement is a quantitative method to assess the integrity of the epithelial barrier.
Materials:
-
Caco-2 cells cultured on Transwell inserts
-
Epithelial voltohmmeter (EVOM) with "chopstick" electrodes
-
Sterile PBS or cell culture medium
Procedure:
-
Equilibrate the Caco-2 monolayers and the measurement medium to the desired temperature (typically 37°C).
-
Sterilize the electrodes with ethanol (B145695) and rinse with sterile PBS or medium.
-
Place the shorter electrode in the apical (inner) chamber and the longer electrode in the basolateral (outer) chamber of the Transwell.
-
Ensure the electrodes are not touching the cell monolayer or the bottom of the well.
-
Record the resistance reading.
-
Measure the resistance of a blank Transwell insert without cells to subtract the background resistance.
-
Calculate the TEER in Ω·cm² by multiplying the corrected resistance by the surface area of the Transwell membrane.
-
Treat the cells with the modulator and measure TEER at various time points to monitor the change in barrier function.
Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways and experimental workflows discussed in this guide.
References
- 1. The active Zot domain (aa 288–293) increases ZO-1 and myosin 1C serine/threonine phosphorylation, alters interaction between ZO-1 and its binding partners, and induces tight junction disassembly through proteinase activated receptor 2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Actin Depolymerization Disrupts Tight Junctions via Caveolae-mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Dual Immunological Persona of Zonula Occludens Toxin: A Potent Adjuvant with a Modest Antigenic Profile
For Immediate Release
Rome, Italy – December 16, 2025 – In the quest for more effective and safer vaccines, particularly those administered through mucosal routes, the Zonula occludens toxin (Zot) has emerged as a compelling candidate, demonstrating a fascinating dual role in its interaction with the immune system. A comprehensive analysis of existing research reveals that while Zot protein itself can elicit an immune response, its true strength lies in its potent adjuvant properties, significantly amplifying the immunogenicity of co-administered antigens while maintaining a remarkably low antigenic profile of its own. This guide provides a detailed comparison of the immunogenicity of the this compound versus its adjuvant effects, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.
The research underscores a critical advantage of Zot over other potent mucosal adjuvants like the heat-labile enterotoxin (LT) from E. coli, which, despite its efficacy, is often hampered by its own high immunogenicity.[1][2] Studies show that after multiple intranasal immunizations, the antibody response to a Zot fusion protein (His-Zot) was substantially lower than the response to a co-administered antigen, Tetanus Toxoid (TT), and dramatically lower than the antibody response to LT when used as an adjuvant.[2]
Quantitative Comparison of Immunogenicity: Zot as Antigen vs. Adjuvant
Experimental data from preclinical studies in mice provides a clear quantitative picture of Zot's dual immunological nature. When co-administered intranasally with an antigen such as Tetanus Toxoid (TT), Zot (in its His-Zot recombinant form) elicits a robust antigen-specific antibody response while inducing a comparatively weak immune response against itself.
| Immunogen/Adjuvant | Antigen Administered | Mean Serum IgG Titer (Geometric Mean Titer) | Primary Immune Response Focus | Reference |
| Zot as Adjuvant | Tetanus Toxoid (TT) | Anti-TT IgG: ~155,872 | Strong humoral response against the co-administered antigen | [2] |
| Zot as Antigen | His-Zot | Anti-His-Zot IgG: ~2,200 | Weak humoral response against Zot itself | [2] |
| LT as Adjuvant | Tetanus Toxoid (TT) | Anti-TT IgG: >1,000,000 | Potent humoral response against the co-administered antigen | [2] |
| LT as Antigen | LT | Anti-LT IgG: >1,000,000 | Very strong humoral response against the adjuvant itself | [2] |
Table 1: Comparison of serum IgG titers in C57BL/6 mice after five intranasal immunizations. Data extracted and synthesized from published research.[2]
The data unequivocally demonstrates that the immune response directed against the co-administered antigen (TT) is significantly greater than the response against the Zot adjuvant itself. This low immunogenicity is a desirable characteristic for an adjuvant, as it minimizes the potential for adverse reactions and ensures that the immune system remains focused on the target antigen.
The Adjuvant Effect of Zot on Humoral and Cellular Immunity
Zot's adjuvant properties extend beyond simply boosting antibody titers. When delivered mucosally, Zot enhances both systemic and mucosal immunity.
Humoral Response:
Intranasal immunization of mice with Ovalbumin (Ova) and Zot resulted in anti-Ova serum IgG titers approximately 40-fold higher than those induced by Ova alone.[3] Furthermore, Zot stimulates the production of high titers of IgA in serum, as well as in vaginal and intestinal secretions, a critical factor for mucosal immunity.[3] The IgG subclass response induced by Zot, including IgG1, IgG2a, and IgG2b, suggests a mixed Th1 and Th2-type immune response.[3]
| Antigen Administered | Adjuvant | Anti-Ova Serum IgG Titer (Fold Increase over Antigen Alone) | Anti-Ova Secretory IgA (Vaginal/Intestinal) | IgG Subclass Profile | Reference |
| Ovalbumin (Ova) | Zot | ~40-fold | High titers | IgG1, IgG2a, IgG2b | [3] |
| Ovalbumin (Ova) | None | 1-fold (baseline) | Low to none | Low IgG1 and IgG2b | [3] |
Table 2: Adjuvant effect of Zot on the immune response to intranasally administered Ovalbumin in BALB/c mice.
Cell-Mediated Immunity:
Beyond antibody production, Zot also promotes cell-mediated immune responses. Splenocytes from mice immunized with TT and His-Zot showed significant proliferation in response to TT and secreted high levels of IFN-γ, IL-6, and IL-10, indicative of a robust T-cell response.[2] This cellular immunity is crucial for protection against many pathogens.
Mechanism of Action: A Two-Pronged Approach
Zot's efficacy as a mucosal adjuvant is believed to stem from a combination of two key mechanisms:
-
Reversible Opening of Tight Junctions: Zot transiently and reversibly alters the structure of tight junctions between epithelial cells.[3][4][5] This allows for the paracellular passage of co-administered antigens, increasing their access to the underlying mucosal immune cells.
-
Immunomodulatory Effects: Zot may also exert direct immunomodulatory effects on immune cells, similar to other bacterial toxins used as adjuvants.[3] The induction of a mixed Th1/Th2 response supports this hypothesis.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Intranasal Immunization of Mice
This protocol outlines the procedure for the intranasal delivery of antigens and adjuvants to mice.
Materials:
-
Antigen solution (e.g., Tetanus Toxoid, Ovalbumin)
-
This compound (e.g., His-Zot) or other adjuvant
-
Sterile Phosphate-Buffered Saline (PBS)
-
Anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail)
-
Micropipette and sterile tips
Procedure:
-
Prepare the immunization solution by diluting the antigen and Zot adjuvant to the desired concentration in sterile PBS. The final volume for intranasal administration is typically 10-25 µl per mouse.
-
Anesthetize the mouse using a vaporizer with isoflurane or via intraperitoneal injection of a ketamine/xylazine cocktail.[1] Confirm deep anesthesia by the absence of a footpad reflex.
-
Hold the anesthetized mouse in a supine position.
-
Using a micropipette, carefully administer half of the total volume (e.g., 10 µl) into each nostril.[1] Deliver the solution dropwise to allow for inhalation.
-
Maintain the mouse in a head-up position for a few minutes to ensure the inoculum is fully inhaled and to allow for recovery from anesthesia.[1]
-
Repeat immunizations as required by the experimental design (e.g., weekly for five weeks).
Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen-Specific IgG and IgA
This protocol details the measurement of antigen-specific antibody titers in mouse serum and mucosal secretions.
Materials:
-
96-well ELISA plates
-
Coating antigen (e.g., TT, Ova, or this compound)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., PBS with 1% BSA or 5% non-fat dry milk)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Mouse serum samples or mucosal washes
-
HRP-conjugated anti-mouse IgG or IgA detection antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coat the wells of a 96-well plate with the antigen (e.g., 1-5 µg/ml in coating buffer) and incubate overnight at 4°C.[6]
-
Wash the plate three times with wash buffer.
-
Block the plates with blocking buffer for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Serially dilute the serum samples in blocking buffer and add them to the wells. Incubate for 1-2 hours at room temperature.
-
Wash the plate five times.
-
Add the HRP-conjugated detection antibody (anti-mouse IgG or IgA) diluted in blocking buffer and incubate for 1 hour at room temperature.[7]
-
Wash the plate five times.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.[7] Titers are determined as the reciprocal of the highest dilution giving an optical density reading significantly above the background.
Lymphocyte Proliferation Assay
This assay measures the proliferation of T-cells in response to antigenic stimulation, indicating a cell-mediated immune response.
Materials:
-
Spleens from immunized and control mice
-
RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics
-
Antigen (e.g., TT)
-
[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., MTT or CFSE)
-
96-well cell culture plates
-
Cell harvester and scintillation counter (for [³H]-thymidine) or microplate reader (for colorimetric assays)
Procedure:
-
Aseptically remove the spleens from immunized and control mice and prepare single-cell suspensions (splenocytes).[8]
-
Lyse red blood cells using a lysis buffer.
-
Wash the splenocytes and resuspend them in complete RPMI medium.
-
Plate the splenocytes in a 96-well plate at a concentration of 2-5 x 10⁵ cells/well.
-
Stimulate the cells with the specific antigen (e.g., 1-10 µg/ml of TT) or a mitogen (positive control) or medium alone (negative control).
-
Incubate the plates for 3-5 days at 37°C in a humidified 5% CO₂ incubator.
-
For the final 18 hours of incubation, add [³H]-thymidine to each well.[8]
-
Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.
-
Results are expressed as a stimulation index (mean counts per minute of stimulated cultures / mean counts per minute of unstimulated cultures).
Cytokine ELISA
This protocol is for quantifying the levels of specific cytokines (e.g., IFN-γ, IL-4) in the supernatant of stimulated lymphocyte cultures.
Materials:
-
Supernatants from lymphocyte proliferation assay cultures
-
Cytokine-specific ELISA kit (containing capture antibody, detection antibody, recombinant cytokine standard, and substrate)
-
96-well ELISA plates
-
Wash buffer
-
Stop solution
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions for the specific cytokine ELISA kit.
-
Typically, the procedure involves coating a 96-well plate with a capture antibody specific for the cytokine of interest.[9]
-
After blocking, the culture supernatants and a standard curve of the recombinant cytokine are added to the plate.
-
A biotinylated detection antibody is then added, followed by an enzyme-conjugated streptavidin.[9]
-
A substrate is added to produce a colorimetric reaction, which is stopped with a stop solution.
-
The absorbance is read at 450 nm, and the concentration of the cytokine in the samples is determined by comparison to the standard curve.
Conclusion
The Zonula occludens toxin presents a compelling profile for vaccine development, acting as a potent mucosal adjuvant that significantly enhances both humoral and cellular immune responses to co-administered antigens. Critically, its own immunogenicity is remarkably low, a feature that distinguishes it from other powerful but highly immunogenic adjuvants. This dual characteristic of high adjuvanticity and low antigenicity positions Zot as a promising tool for the development of safe and effective mucosal vaccines against a wide range of pathogens. Further research and clinical development are warranted to fully harness the potential of this unique immunomodulatory molecule.
References
- 1. uab.edu [uab.edu]
- 2. Zonula Occludens Toxin Acts as an Adjuvant through Different Mucosal Routes and Induces Protective Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zonula occludens toxin as a new promising adjuvant for mucosal vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zonula occludens toxin increases the permeability of molecular weight markers and chemotherapeutic agents across the bovine brain microvessel endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zonula occludens toxin structure-function analysis. Identification of the fragment biologically active on tight junctions and of the zonulin receptor binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chondrex.com [chondrex.com]
- 7. lifediagnostics.com [lifediagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. Cytokine Elisa [bdbiosciences.com]
A Comparative Analysis of Zonula Occludens Toxin (Zot) on Epithelial Cell Lines: A Guide for Researchers
For Immediate Release
This guide provides a comparative overview of the effects of Vibrio cholerae's Zonula occludens toxin (Zot) on various epithelial cell lines. Zot is a potent modulator of tight junctions, offering significant potential for drug delivery and as a mucosal adjuvant. This document is intended for researchers, scientists, and drug development professionals interested in the mechanisms of paracellular transport and the application of tight junction modulators.
Introduction to Zonula Occludens Toxin (Zot)
Zonula occludens toxin (Zot) is an enterotoxin that reversibly opens the tight junctions between epithelial cells, thereby increasing paracellular permeability.[1] This mechanism allows for the transient passage of molecules that would otherwise be excluded by the epithelial barrier. The biological activity of Zot has been localized to a specific domain, and a synthetic hexapeptide derived from this region, known as AT-1002, has been shown to mimic the effects of the full-length toxin.[2] The primary mechanism of action involves binding to a specific cellular receptor, which initiates an intracellular signaling cascade leading to the reorganization of the actin cytoskeleton.[3][4]
Comparative Effects of Zot on Epithelial Barrier Function
The impact of Zot and its derivatives on the barrier function of different epithelial cell lines is a critical area of investigation for its application in drug delivery. While comprehensive comparative studies across a wide range of cell lines are limited, existing data provides valuable insights into its effects on intestinal epithelial models.
Intestinal Epithelial Cell Lines
Intestinal epithelial cells have been the primary focus of Zot research due to its natural role as an enterotoxin. Cell lines such as Caco-2 and IEC-6, as well as ex vivo intestinal tissue models, have been employed to elucidate its effects on transepithelial electrical resistance (TEER) and paracellular permeability.
Table 1: Effect of Zot and its Derivatives on TEER in Intestinal Epithelial Models
| Model System | Agent | Concentration | Time | % Decrease in TEER | Reference |
| Caco-2 | Zot | 4 µg/mL | Not Specified | ~30% | [1] |
| Caco-2 | AT-1002 | 5 mg/mL | 3 hours | ~40% | [2] |
| Rat Small Intestine (ex vivo) | Zot | 10⁻¹² M | 90 min | Threshold for effect | [4] |
| Rat Small Intestine (ex vivo) | ΔG (Zot fragment) | 10⁻¹¹ M | 90 min | Threshold for effect | [4] |
| Rat Small Intestine (ex vivo) | AT-1002 | 10⁻⁷ M | 90 min | Threshold for effect | [4] |
Table 2: Effect of Zot and its Derivatives on Paracellular Permeability in Caco-2 Cells
| Permeability Marker | Agent | Concentration | Fold Increase in Permeability (Papp) | Reference |
| Paclitaxel | Zot | 4 µg/mL | >3 | [1] |
| Lucifer Yellow | AT-1002 | 5 mg/mL | ~40 | [2] |
| Mannitol | Zot | Not Specified | Significant Increase | [4] |
The data indicates that both Zot and its active peptide AT-1002 effectively reduce TEER and enhance the permeability of intestinal epithelial monolayers in a dose-dependent manner. Notably, the effect of Zot on Caco-2 cells has been shown to be reversible, with TEER values returning to baseline within 30 minutes of Zot removal.[1]
Other Epithelial Cell Lines
Currently, there is a lack of published quantitative data on the effects of Zot on other commonly used epithelial cell lines such as Madin-Darby Canine Kidney (MDCK) cells and human bronchial epithelial cell lines (e.g., BEAS-2B, A549). Given that the mechanism of action is receptor-mediated, the differential expression of the Zot receptor on various cell types is likely to be a key determinant of their responsiveness.[3] Further research is warranted to explore the potential of Zot as a permeability enhancer in non-intestinal epithelia.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments cited in this guide.
Cell Culture
-
Caco-2 Cells: Human colorectal adenocarcinoma Caco-2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin. For permeability assays, cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for spontaneous differentiation into a polarized monolayer.
-
IEC-6 Cells: Rat intestinal epithelial IEC-6 cells are maintained in DMEM with 5% FBS, 4 µg/mL insulin, and 1% penicillin-streptomycin.
Measurement of Transepithelial Electrical Resistance (TEER)
-
Epithelial cell monolayers cultured on permeable inserts are allowed to equilibrate to room temperature.
-
An epithelial volt-ohm meter (e.g., Millicell® ERS-2) is used for measurements.
-
The electrodes are cleaned with 70% ethanol (B145695) and equilibrated in culture medium.
-
TEER is measured by placing the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment of the Transwell® insert.
-
The resistance of a blank insert without cells is subtracted from the measured resistance of the cell monolayer.
-
The corrected resistance is then multiplied by the surface area of the insert to obtain the TEER value in Ω·cm².
Paracellular Permeability Assay
-
Following TEER measurement, the culture medium in the apical compartment of the Transwell® insert is replaced with a solution containing Zot or AT-1002 and a fluorescent permeability marker (e.g., Lucifer Yellow or FITC-dextran).
-
The basolateral compartment is filled with fresh culture medium.
-
The cells are incubated for a defined period (e.g., 1-3 hours) at 37°C.
-
Samples are collected from the basolateral compartment at various time points.
-
The concentration of the fluorescent marker in the basolateral samples is quantified using a fluorescence spectrophotometer or plate reader.
-
The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of transport of the marker across the monolayer, A is the surface area of the insert, and C₀ is the initial concentration of the marker in the apical compartment.
Signaling Pathways and Visualizations
The molecular mechanism of Zot-induced tight junction modulation involves a complex signaling cascade. The binding of Zot or its active domain to a specific receptor on the epithelial cell surface triggers a series of intracellular events that culminate in the reorganization of the actin cytoskeleton and disassembly of tight junctions.
Caption: Zot signaling pathway in epithelial cells.
The experimental workflow for assessing the effect of Zot on epithelial cell monolayers typically involves cell culture, treatment with the toxin, and subsequent measurement of barrier function.
Caption: Workflow for Zot effect on epithelial barrier.
Conclusion
Zonula occludens toxin and its derivative peptide AT-1002 are effective modulators of tight junctions in intestinal epithelial cell models. The available data demonstrates a significant and reversible increase in paracellular permeability, highlighting the potential of Zot for oral drug delivery applications. However, a notable gap exists in the literature regarding the comparative effects of Zot on different types of epithelial cells, including the widely used MDCK cell line and bronchial epithelial cells. Future research should focus on expanding the characterization of Zot's activity to a broader range of epithelial models to fully realize its therapeutic and research potential.
References
- 1. Zonula occludens toxin structure-function analysis. Identification of the fragment biologically active on tight junctions and of the zonulin receptor binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of ZOT-derived peptide AT-1002, a tight junction regulator and absorption enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zonula occludens toxin modulates tight junctions through protein kinase C-dependent actin reorganization, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The active Zot domain (aa 288–293) increases ZO-1 and myosin 1C serine/threonine phosphorylation, alters interaction between ZO-1 and its binding partners, and induces tight junction disassembly through proteinase activated receptor 2 activation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Laboratory Operations: Proper Disposal Procedures for Zot Protein
For researchers, scientists, and drug development professionals working with Zonula Occludens Toxin (Zot), a protein toxin produced by Vibrio cholerae, adherence to strict safety and disposal protocols is paramount to ensure a secure laboratory environment. Zot protein functions by increasing the permeability of the small intestinal mucosa by affecting the structure of intercellular tight junctions (zonula occludens).[1][2][3] The bacterium from which it originates, Vibrio cholerae, is classified as a Risk Group 2 organism, necessitating careful handling and disposal considerations.[4]
This document provides essential, immediate safety and logistical information, including operational and disposal plans, offering step-by-step guidance to directly address operational questions regarding the safe handling and disposal of this compound.
Core Principles of this compound Disposal
The primary objective in disposing of this compound, whether in its native form or as a recombinant protein, is to ensure its complete inactivation to eliminate any potential biological activity. The disposal method should be chosen based on the form of the waste (liquid or solid) and the capabilities of the laboratory facility.
Recommended Disposal Procedures
All materials contaminated with this compound, including liquid cultures, protein solutions, and contaminated labware (e.g., pipette tips, tubes, plates), must be decontaminated before disposal. The two primary methods for inactivation are chemical decontamination and autoclaving.
1. Chemical Decontamination (for Liquid Waste):
This method is suitable for liquid waste containing this compound.
-
Step 1: Preparation. In a designated biosafety cabinet, prepare a fresh solution of a suitable disinfectant. A common and effective choice is a sodium hypochlorite (B82951) solution (household bleach) at a final concentration of 10% (v/v).
-
Step 2: Application. Add the disinfectant to the liquid waste containing this compound to achieve the target concentration. Ensure thorough mixing.
-
Step 3: Contact Time. Allow a minimum contact time of 30 minutes to ensure complete inactivation of the toxin.
-
Step 4: Disposal. After the contact time, the decontaminated liquid waste can typically be disposed of down the sanitary sewer, followed by flushing with copious amounts of water. Always consult and adhere to your institution's specific guidelines for liquid waste disposal.
2. Autoclaving (for Liquid and Solid Waste):
Autoclaving, or steam sterilization, is the preferred method for decontaminating both liquid and solid waste contaminated with this compound.
-
Step 1: Packaging. Place all contaminated materials in an autoclavable biohazard bag. For liquid waste, ensure the container is not sealed tightly to prevent pressure buildup.
-
Step 2: Autoclaving. Process the waste in a validated autoclave cycle, typically at 121°C for a minimum of 30 minutes. The cycle time may need to be extended for larger volumes of liquid to ensure the entire volume reaches the target temperature.
-
Step 3: Disposal. Once the autoclave cycle is complete and the waste has cooled, the sterilized materials can be disposed of as regular laboratory waste, in accordance with institutional and local regulations.
Quantitative Data for Inactivation Methods
| Method | Agent | Final Concentration | Minimum Contact Time | Temperature |
| Chemical Decontamination | Sodium Hypochlorite (Bleach) | 10% (v/v) | 30 minutes | Room Temperature |
| Autoclaving | Steam | N/A | 30 minutes | 121°C |
Experimental Protocols
Protocol for Chemical Inactivation of this compound Solution:
-
Personal Protective Equipment (PPE): Don a lab coat, safety glasses, and appropriate gloves before handling this compound and disinfectants.
-
Working Area: Perform all steps within a certified biosafety cabinet to contain any potential aerosols.
-
Preparation of Disinfectant: Prepare a 10% bleach solution by diluting one part household bleach with nine parts water.
-
Inactivation: Carefully add the 10% bleach solution to the this compound waste to achieve a final bleach concentration of at least 1%. For example, to 90 mL of protein solution, add 10 mL of 10% bleach solution.
-
Mixing and Incubation: Gently mix the solution and allow it to stand for a minimum of 30 minutes at room temperature.
-
Final Disposal: Pour the inactivated solution down the drain, followed by a large volume of running water.
Signaling Pathway and Experimental Workflow
The mechanism of action of Zot involves the activation of a complex intracellular signaling cascade that ultimately leads to the reorganization of the actin cytoskeleton and increased tight junction permeability.[5] This process is believed to be initiated by the binding of Zot to a specific receptor on the surface of epithelial cells, triggering the activation of Protein Kinase C (PKC).[5][6][7]
Caption: this compound signaling cascade leading to increased tight junction permeability.
References
- 1. mybiosource.com [mybiosource.com]
- 2. uniprot.org [uniprot.org]
- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 4. ogtr.gov.au [ogtr.gov.au]
- 5. Zonula occludens toxin modulates tight junctions through protein kinase C-dependent actin reorganization, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Affinity purification and partial characterization of the zonulin/zonula occludens toxin (Zot) receptor from human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding Research: A Comprehensive Guide to Handling Zot Protein
For researchers and scientists in the field of drug development, ensuring laboratory safety is paramount. This guide provides essential safety and logistical information for handling Zonula occludens toxin (Zot), a protein produced by Vibrio cholerae. The following procedural guidance, operational plans, and disposal protocols are designed to build a foundation of trust and safety in the laboratory environment.
Zot protein is known for its ability to reversibly open tight junctions between intestinal epithelial cells, leading to an increase in paracellular permeability. While its effects are reported to be dose-dependent, reversible, and not associated with direct tissue damage, it is imperative to handle this bioactive protein with appropriate safety measures to prevent unintended exposure and ensure the integrity of research.
Personal Protective Equipment (PPE) for Handling this compound
Consistent with guidelines for handling other bacterial protein toxins, such as Cholera Toxin, a comprehensive PPE strategy is crucial. The following table summarizes the recommended PPE for routine handling of this compound in a laboratory setting.
| PPE Component | Specification | Purpose |
| Gloves | Disposable nitrile gloves | Provides a primary barrier against skin contact. Double gloving is recommended when handling concentrated stock solutions. |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from splashes of this compound solutions. |
| Face Protection | Face shield (in addition to safety glasses/goggles) | Recommended when there is a significant risk of splashes, such as when handling larger volumes or during vigorous mixing. |
| Lab Coat | Long-sleeved, knee-length lab coat with snap or button closures | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 respirator or higher | Recommended when handling powdered/lyophilized forms of this compound to prevent inhalation. |
Operational Plan for Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure and contamination. The following workflow outlines the key steps for safe operational procedures.
Caption: A stepwise workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental release and accidental exposure.
Liquid Waste:
-
Liquid waste containing this compound should be decontaminated by adding sodium hypochlorite (B82951) to a final concentration of 10% (0.5% available chlorine) and allowing a contact time of at least 30 minutes before disposal down the sanitary sewer, in accordance with local regulations.
Solid Waste:
-
All solid waste that has come into contact with this compound, including pipette tips, microfuge tubes, gloves, and paper towels, should be collected in a designated biohazard bag.
-
This waste must be decontaminated, preferably by autoclaving at 121°C for a minimum of 30 minutes, before being disposed of as regular laboratory waste or as dictated by institutional policy.
Sharps:
-
Needles, syringes, and other sharps contaminated with this compound should be immediately placed in a puncture-resistant sharps container that is clearly labeled as biohazardous.
-
The container should be autoclaved before final disposal.
Key Experimental Protocols
Below are detailed methodologies for key experiments commonly used to study the effects of this compound.
Ussing Chamber Assay for Transepithelial Electrical Resistance (TEER)
This assay measures the integrity of epithelial tight junctions.
-
Cell Culture: Grow a confluent monolayer of epithelial cells (e.g., Caco-2) on permeable supports (e.g., Transwell® inserts).
-
Apparatus Setup: Assemble the Ussing chamber with the cell-laden permeable support separating the two halves. Fill both chambers with pre-warmed and oxygenated physiological buffer (e.g., Ringer's solution).
-
Equilibration: Allow the system to equilibrate for 15-20 minutes until a stable baseline TEER is established.
-
TEER Measurement: Measure the initial TEER using an epithelial voltohmmeter.
-
Treatment: Add this compound to the apical chamber to the desired final concentration.
-
Monitoring: Record TEER at regular intervals to observe the change in resistance over time, which reflects the opening of tight junctions.
Immunofluorescence Staining of Zonula Occludens-1 (ZO-1)
This protocol allows for the visualization of tight junction protein distribution.
-
Cell Culture and Treatment: Grow Caco-2 cells on glass coverslips or permeable supports and treat with this compound as required.
-
Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% bovine serum albumin in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against ZO-1 diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Wash with PBS, mount the coverslips on microscope slides with an anti-fade mounting medium, and visualize using a fluorescence or confocal microscope.
This compound Signaling Pathway
The following diagram illustrates the known signaling pathway through which this compound modulates tight junctions.
Caption: Signaling cascade initiated by this compound leading to increased epithelial permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
